Rottlerin
Description
This compound has been reported in Mallotus philippensis with data available.
an angiogenesis inhibitor; an inhibitor of protein kinase Cdelta (PKCdelta) and calmodulin kinase III; RN refers to (E)-isomer; do not confuse this chalcone with an anthraquinone that is also called this compound (RN 481-72-1);
Properties
IUPAC Name |
(E)-1-[6-[(3-acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethylchromen-8-yl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28O8/c1-15-24(33)19(27(36)22(16(2)31)25(15)34)14-20-26(35)18-12-13-30(3,4)38-29(18)23(28(20)37)21(32)11-10-17-8-6-5-7-9-17/h5-13,33-37H,14H2,1-4H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZFNHCVIZBHBI-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C(=O)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C=CC4=CC=CC=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C(=C1O)C(=O)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)/C=C/C4=CC=CC=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30231502 | |
| Record name | Rottlerin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30231502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82-08-6 | |
| Record name | Rottlerin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rottlerin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rottlerin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30231502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-1-[6-[(3-acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl]-3-phenyl-2-propen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.270 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROTTLERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E29LP3ZMUH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Rottlerin discovery and natural source
An In-depth Technical Guide to Rottlerin: Discovery, Natural Source, and Experimental Analysis
Introduction
This compound, also known as Mallotoxin, is a complex polyphenolic compound first identified for its activity as a selective inhibitor of Protein Kinase C delta (PKCδ).[1][2][3] It is a natural product derived from the Kamala tree, Mallotus philippensis, where it is the principal phloroglucinol constituent.[1] Initially lauded for its specificity, subsequent research has revealed that this compound's biological effects are multifaceted, impacting a wide array of cellular signaling pathways, often independent of its action on PKCδ.[1][4] These activities include the induction of apoptosis and autophagy, modulation of cell proliferation and migration, and direct mitochondrial uncoupling.[1][2][5]
This technical guide provides a comprehensive overview of the discovery and natural sourcing of this compound. It details quantitative data regarding its inhibitory activities and presents key experimental protocols for its isolation, purification, and biological characterization. Furthermore, it visualizes critical signaling pathways and experimental workflows to serve as a resource for researchers, scientists, and professionals in drug development.
Discovery and Natural Source
This compound is a natural polyphenolic compound isolated from the mature fruits of the Mallotus philippensis tree.[6] This plant, also known as the Kamala tree, is an evergreen that grows in the tropical regions of India, the Philippines, Southeast Asia, and Australia.[4] The fruit of the tree, when ripe, is covered with a characteristic red powder composed of glandular hairs.[4][7] This powder is the primary source from which this compound is extracted.[4] The IUPAC name for this compound is (E)-1-[6-[(3-acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethylchromen-8-yl]-3-phenylprop-2-en-1-one, with a molecular formula of C₃₀H₂₈O₈ and a molecular weight of approximately 516.54 g/mol .[1][6]
While this compound has been used in traditional Indian medicine for centuries, its modern scientific investigation and commercial production for laboratory use began in 1994, following a pivotal paper by Gschwendt et al.[8][9][10] This study reported that this compound selectively inhibits PKCδ with a potency 5- to 30-fold stronger than its effect on other PKC isoforms.[1] This discovery positioned this compound as a key pharmacological tool for studying PKCδ signaling. However, later studies revealed that this compound also inhibits many other protein kinases and can uncouple mitochondrial respiration, leading to a more complex and nuanced understanding of its mechanism of action.[1][11]
Quantitative Data
The biological activity of this compound has been quantified across numerous studies. The following tables summarize its inhibitory concentration (IC₅₀) against various protein kinases and its effects on the proliferation of different cancer cell lines.
Table 1: this compound IC₅₀ Values for Protein Kinases
| Target Kinase | IC₅₀ Value (μM) | Source |
|---|---|---|
| Protein Kinase Cδ (PKCδ) | 3 - 6 | [2][3][12] |
| CaM Kinase III | 5.3 | [3] |
| Casein Kinase II (CKII) | 30 | [3] |
| Protein Kinase Cα (PKCα) | 30 | [2][3][12] |
| Protein Kinase Cγ (PKCγ) | 40 | [2][3][12] |
| Protein Kinase Cβ (PKCβ) | 42 | [2][3][12] |
| Protein Kinase A (PKA) | 78 | [3] |
| Protein Kinase Cη (PKCη) | 82 | [2][3][12] |
| Protein Kinase Cε, ζ | 80 - 100 |[2][3][12] |
Table 2: Effects of this compound on Cancer Cell Proliferation and Apoptosis
| Cell Line | Cancer Type | Concentration (μM) | Time (h) | Effect | Source |
|---|---|---|---|---|---|
| U251 | Glioma | 2 - 4 | 48 | Induced apoptosis (14.0% - 22.1%) | [5] |
| SNB19 | Glioma | 4 | 48 | Induced apoptosis (from 6.3% to 14.2%) | [5] |
| PC3 | Prostate Cancer | 3 - 5 | 72 | ~70% - 90% growth inhibition | [13] |
| DU145 | Prostate Cancer | 3 - 5 | 72 | ~60% - 75% growth inhibition | [13] |
| Patu8988 | Pancreatic Cancer | 2 - 4 | 48 - 72 | ~45% - 80% growth inhibition | [14] |
| Panc1 | Pancreatic Cancer | 1 - 3 | 72 | ~30% - 75% growth inhibition | [14] |
| Patu8988 | Pancreatic Cancer | 4 | 48 | Increased apoptosis (17.1% to 28.5%) | [14] |
| Panc1 | Pancreatic Cancer | 3 | 48 | Increased apoptosis (12.8% to 31.5%) | [14] |
| SGC-7901, MGC-803 | Gastric Cancer | 2, 4, 8 | 24 | Dose-dependent cell cycle arrest and apoptosis |[11] |
Experimental Protocols
This section provides detailed methodologies for the isolation and analysis of this compound and for assessing its biological effects in a laboratory setting.
Isolation and Purification of this compound from Mallotus philippensis
This protocol is based on methods described in the literature for extracting this compound from its natural source.[15][16]
-
Preparation of Plant Material : The pericarp of M. philippensis fruit is dried and finely powdered.
-
Initial Extraction : The powdered material is extracted with ethanol using a cold percolation method.
-
Fractionation : The resulting ethanol extract is dissolved in water and then sequentially fractionated with hexane, chloroform, and n-butanol. The this compound-containing fraction is primarily the chloroform one.
-
Column Chromatography : The chloroform fraction is concentrated and subjected to column chromatographic separation.
-
Elution : The column is eluted with an increasing gradient of ethyl acetate in petroleum ether.
-
Purification and Characterization : Fractions containing this compound are collected, combined, and further purified. The final product's identity and purity (>97%) are confirmed using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HR-MS), and HPLC.[15]
Cell Viability Assay (MTT/CTG)
This is a generalized protocol to assess the effect of this compound on cell proliferation.[13][14]
-
Cell Seeding : Seed cells (e.g., PC3, DU145) in a 96-well plate at a density of 6 x 10³ cells/well and allow them to attach overnight.
-
Treatment : Treat the cells with various concentrations of this compound (e.g., 0, 1, 3, 5 µM) dissolved in the appropriate vehicle (typically DMSO).
-
Incubation : Incubate the plates for desired time points (e.g., 48 and 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
Measurement :
-
For MTT Assay : Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO) and measure the absorbance at ~570 nm.
-
For CellTiter-Glo (CTG) Assay : Add CellTiter-Glo® reagent to each well, which induces cell lysis and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence with a luminometer.
-
-
Data Analysis : Normalize the results to the vehicle-treated control group to determine the percentage of cell growth inhibition.
Apoptosis Analysis by Flow Cytometry
This protocol describes the detection of apoptosis using Annexin V/Propidium Iodide (PI) staining.[5][14]
-
Cell Treatment : Culture cells in a 6-well plate and treat with different concentrations of this compound for a specified duration (e.g., 48 hours).
-
Cell Harvesting : Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining : Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation : Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of cell cycle distribution following this compound treatment.[5][11]
-
Cell Treatment : Seed cells (e.g., SGC-7901) at a density of 1x10⁶ cells/mL and treat with various concentrations of this compound (e.g., 0, 2, 4, 8 µM) for 24 hours.[11]
-
Cell Fixation : Harvest the cells, wash with PBS, and fix them in 70% cold ethanol overnight at 4°C.[11]
-
Staining : Wash the fixed cells to remove ethanol and resuspend them in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI, 50 µg/mL).[5][11]
-
Incubation : Incubate the cells in the dark for 30 minutes at 37°C.[11]
-
Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
LC-MS/MS Method for this compound Quantification in Plasma
This protocol is a highly sensitive method for quantifying this compound in biological matrices, as detailed by Meena et al.[15][16]
-
Sample Preparation : To 45 µL of blank mouse plasma, spike 5 µL of the standard solution. Precipitate plasma proteins using acetonitrile. Chlorzoxazone can be used as a suitable internal standard (IS).
-
Chromatographic Separation :
-
Column : A suitable analytical column for reverse-phase chromatography.
-
Mobile Phase : Isocratic elution with 10 mM ammonium formate buffer and acetonitrile (5:95, v/v).
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 2 µL.
-
Total Run Time : 2.5 minutes.[16]
-
-
Mass Spectrometry Detection :
-
Mode : Selected Reaction Monitoring (SRM).
-
Transitions : Monitor the SRM transition pair of m/z 515.2 > 321.2 for this compound and m/z 168.0 > 132.1 for the internal standard (Chlorzoxazone).[16]
-
-
Validation : The method should be validated according to USFDA guidelines for selectivity, sensitivity (LLOQ was found to be 1.9 ng/mL), linearity, accuracy, precision, and stability.[15][16]
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key processes related to this compound research.
Caption: A flowchart detailing the extraction and purification of this compound.
Caption: A typical workflow for assessing this compound-induced apoptosis.
Caption: this compound's modulation of cellular signaling pathways.
References
- 1. This compound and Cancer: Novel Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits cell growth and invasion via down-regulation of Cdc20 in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor suppressive role of this compound in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. longdom.org [longdom.org]
- 9. This compound Inhibits ROS Formation and Prevents NFκB Activation in MCF-7 and HT-29 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: Structure Modifications and KCNQ1/KCNE1 Ion Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound promotes autophagy and apoptosis in gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | CaMK | HIV Protease | Autophagy | PKA | PKC | TargetMol [targetmol.com]
- 13. This compound inhibits cell growth and invasion via down-regulation of EZH2 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound exhibits anti-cancer effect through inactivation of S phase kinase-associated protein 2 in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic Assessment of this compound from Mallotus philippensis Using a Highly Sensitive Liquid Chromatography–Tandem Mass Spectrometry-Based Bioanalytical Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Rottlerin: A Multifaceted Polyphenol Explored
A Technical Guide to its Chemical Structure, Analogues, and Biological Interplay
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rottlerin, a complex polyphenolic compound isolated from the Kamala tree (Mallotus philippinensis), has garnered significant attention within the scientific community for its diverse pharmacological activities. Initially identified as a selective inhibitor of protein kinase C delta (PKCδ), subsequent research has unveiled a more intricate biological profile, revealing its interaction with a multitude of cellular signaling pathways, often in a PKCδ-independent manner. This technical guide provides an in-depth exploration of this compound's chemical architecture, its synthetic and naturally occurring analogues, and the key signaling cascades it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts centered on this versatile natural product.
Chemical Structure of this compound
This compound, also known as Mallotoxin, possesses a unique and complex chemical structure. Its IUPAC name is (E)-1-[6-[(3-acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethylchromen-8-yl]-3-phenylprop-2-en-1-one. The molecule features a chromene core linked to a substituted phloroglucinol derivative via a methylene bridge, and a chalcone moiety.
Molecular Formula: C₃₀H₂₈O₈
Molecular Weight: 516.54 g/mol
Key Structural Features:
-
Chromene Ring: A heterocyclic scaffold containing an oxygen atom.
-
Phloroglucinol Derivative: A polyhydroxylated aromatic ring.
-
Chalcone Moiety: An open-chain flavonoid precursor characterized by an α,β-unsaturated ketone.
-
Methylene Bridge: Connecting the chromene and phloroglucinol-derived units.
This compound Analogues and Derivatives
The structural complexity of this compound offers numerous opportunities for chemical modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents. Researchers have synthesized a variety of analogues by modifying different parts of the this compound scaffold.
Modifications at the Chalcone and Methylene-Bridged Acetophenone Moieties
A notable library of this compound analogues has been synthesized by modifying the chalcone and methylene-bridged acetophenone moieties. These modifications include the introduction of morpholine and benzylamino groups at the C6 position of the chromene ring and the generation of pyranochromene chalcone derivatives.[1]
Side-Chain-Modified Derivatives
Synthetic efforts have also focused on modifying the side chain of this compound, leading to derivatives that have been evaluated for their effects on ion channels, such as the KCNQ1/KCNE1 potassium channel.[2]
Simple Derivatization
Simpler derivatives, such as pentamethyl and penta-acetyl this compound, have been synthesized to investigate the role of the hydroxyl groups in the biological activity of the parent compound.[2]
Quantitative Biological Data
The biological activity of this compound and its analogues has been quantified in various assays. The following tables summarize key quantitative data.
Table 1: Inhibitory Activity of this compound against Various Protein Kinases
| Kinase Target | IC₅₀ (µM) | Source |
| PKCδ (from baculovirus-infected Sf9 insect cells) | 3 | [3] |
| PKCδ (from porcine spleen) | 6 | [3] |
| CaM kinase III | 5.3 | [3] |
| PKCα | 30 | [3] |
| PKCγ | 40 | [3] |
| PKCβ | 42 | [3] |
| PKCε | 80-100 | [4] |
| PKCη | 82 | [3] |
| PKCζ | 80-100 | [4] |
| CKII | 30 | [3] |
| PKA | 78 | [3] |
Table 2: Quorum Sensing Inhibitory Activity of this compound Analogues [1]
| Compound | Modification | Concentration (µM) | % QS Inhibition |
| 5a | Morpholine at C6 | 125 | 28.0 |
| 5c | Methoxy-substituted, Morpholine at C6 | 125 | 29.1 |
| 5c | Methoxy-substituted, Morpholine at C6 | 31 | 57.9 |
| 6 | Benzylamino at C6 | 125 | 40.8 |
| 8a | Pyranochromene chalcone | 125 | 65.7 |
| 8a | Pyranochromene chalcone | 31 | 49.4 |
| 8d | Pyranochromene chalcone | 125 | 69.3 |
| 8d | Pyranochromene chalcone | 31 | 40.6 |
Signaling Pathways Modulated by this compound
This compound's biological effects are mediated through its interaction with multiple intracellular signaling pathways. While initially characterized as a PKCδ inhibitor, it is now evident that its mechanism of action is far more complex and often independent of PKCδ.
Protein Kinase C (PKC) Pathway
This compound was first identified as a selective inhibitor of PKCδ.[4] However, its specificity has been questioned, as it also inhibits other PKC isoforms, albeit at higher concentrations.[3][4] Furthermore, many of its effects have been shown to be PKCδ-independent.[5]
Figure 1: Simplified schematic of this compound's inhibitory effect on the PKCδ pathway.
PI3K/Akt/mTOR Pathway
This compound has been shown to inhibit the PI3K/Akt/mTOR signaling cascade, a critical pathway involved in cell growth, proliferation, and survival.[6] This inhibition can lead to the induction of autophagy and apoptosis in cancer cells.
Figure 2: this compound's inhibitory effect on the LRP6/Akt/mTOR pathway.
NF-κB Signaling Pathway
This compound has been demonstrated to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation, immunity, and cell survival.[7] This inhibition is thought to be mediated, in part, through this compound's antioxidant properties.[7]
Figure 3: Proposed mechanism of NF-κB inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments frequently employed in the study of this compound and its analogues.
Synthesis of this compound Analogues
General Procedure for the Synthesis of Chromene-Chalcone Derivatives: [1]
-
Protection of Phloroglucinol: 2,4,6-trihydroxyacetophenone is mono-protected with a tert-butyldimethylsilyl (TBDMS) group.
-
Cyclization: The TBDMS-protected acetophenone is cyclized with 3-methyl-2-butenal in pyridine at reflux to form the chromene ring.
-
Aldol Condensation: The resulting chromene undergoes an aldol condensation with a substituted benzaldehyde to yield the final chromene-chalcone derivative.
General Procedure for the Synthesis of Methylene-Bridged Morpholine Analogues: [1]
-
The synthesized chromene-chalcone is reacted with paraformaldehyde and morpholine in a Mannich reaction to introduce the morpholinomethyl group at the C6 position.
Figure 4: General workflow for the synthesis of this compound analogues.
Cell Viability and Proliferation (MTT Assay)[6]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or its analogues for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)[6]
-
Cell Treatment: Treat cells with this compound or its analogues for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.
Cell Cycle Analysis (PI Staining)[6]
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark.
-
Analysis: Analyze the cell cycle distribution by flow cytometry.
Cell Migration Assay (Wound Healing Assay)[6]
-
Cell Seeding: Seed cells in a culture plate and grow to confluence.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh media containing this compound or its analogues.
-
Imaging: Capture images of the wound at different time points (e.g., 0 and 24 hours).
-
Analysis: Measure the wound closure over time to assess cell migration.
Cell Invasion Assay (Matrigel Invasion Assay)[6]
-
Chamber Preparation: Rehydrate Matrigel-coated invasion chambers.
-
Cell Seeding: Seed cells in the upper chamber in serum-free medium containing the test compound.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the chambers to allow for cell invasion.
-
Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface. Count the number of invading cells under a microscope.
Quantification of this compound in Biological Samples (RP-HPLC)[8][9]
-
Sample Preparation:
-
Plasma/Tissues: Homogenize tissue samples. Extract this compound using protein precipitation with a solvent like acetone.
-
Cell Lysates/Conditioned Media: Mix with an equal volume of acetone.
-
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Injection: Inject the supernatant into a reverse-phase HPLC system.
-
Chromatography:
-
Column: C18 column.
-
Mobile Phase: A gradient of acetonitrile and water (with an acidifier like formic acid).
-
Detection: Diode Array Detector (DAD) to monitor the absorbance at the characteristic wavelength of this compound.
-
-
Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve.
Conclusion
This compound stands as a compelling natural product with a rich chemical and biological profile. Its ability to modulate multiple signaling pathways, including but not limited to the PKC, Akt/mTOR, and NF-κB pathways, underscores its potential as a lead compound for the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. The growing body of research on its analogues continues to shed light on the structure-activity relationships that govern its diverse biological effects. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this compound and its derivatives. Further investigation into its precise molecular targets and mechanisms of action will be crucial for its successful translation into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: Structure Modifications and KCNQ1/KCNE1 Ion Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound and Cancer: Novel Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits cell growth and invasion via down-regulation of Cdc20 in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits ROS Formation and Prevents NFκB Activation in MCF-7 and HT-29 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Rottlerin's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rottlerin, a natural polyphenol derived from the plant Mallotus philippinensis, has garnered significant attention in cancer research for its multifaceted anti-tumor properties.[1] Initially identified as a selective inhibitor of protein kinase C delta (PKCδ), subsequent studies have revealed a more complex and nuanced mechanism of action, often independent of PKCδ inhibition.[1] This technical guide provides an in-depth exploration of this compound's core mechanisms of action in cancer cells, focusing on its impact on key signaling pathways, induction of apoptosis and autophagy, and its potential as a therapeutic agent. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.
Core Mechanisms of Action
This compound exerts its anti-cancer effects through a variety of mechanisms, including the induction of programmed cell death (apoptosis), stimulation of cellular self-digestion (autophagy), and the inhibition of critical signaling pathways that govern cell proliferation, survival, and metastasis.[1][2] A significant body of evidence now suggests that many of this compound's effects are independent of its action on PKCδ, highlighting its pleiotropic nature.[1]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on this compound's efficacy in various cancer cell lines, providing a comparative overview of its cytotoxic and cytostatic effects.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Reference |
| Prostate Cancer | PC-3 | 0.7 - 1.7 | [3] |
| DU145 | 0.7 - 1.7 | [3] | |
| Breast Cancer | MDA-MB-231 | 1.7 | [3] |
| T-47D | 1.7 | [3] | |
| Pancreatic Cancer | AsPC-1 | Not specified | [4] |
| Glioma | U251 | ~2-4 | [5] |
| SNB19 | ~2-4 | [5] |
Table 2: this compound-Induced Apoptosis and Cell Cycle Arrest
| Cell Line | Concentration (µM) | Effect | Percentage | Reference |
| Patu8988 (Pancreatic) | 4 | Apoptosis | 17.1% to 28.5% | [6] |
| Panc1 (Pancreatic) | 3 | Apoptosis | 12.76% to 31.5% | [6] |
| U251 (Glioma) | 2 | G1 Arrest | 59% to 77% | [5] |
| U251 (Glioma) | 4 | G1 Arrest | 59% to 82% | [5] |
| SNB19 (Glioma) | 2 | G1 Arrest | 65.7% to 73.4% | [5] |
| SNB19 (Glioma) | 4 | G1 Arrest | 65.7% to 81% | [5] |
| MCF-7 (Breast) | 3 | Apoptosis | 5% to 13% | [7] |
| MDA-MB-231 (Breast) | 3 | Apoptosis | 8.5% to 19% | [7] |
Signaling Pathways Modulated by this compound
This compound's anti-cancer activity is intricately linked to its ability to modulate multiple intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[8] this compound has been shown to induce autophagy and apoptosis in prostate and pancreatic cancer stem cells by inhibiting this pathway.[2][5] The inhibition of mTORC1 signaling by this compound leads to the dephosphorylation of its downstream targets, such as 4E-BP1 and p70S6K, ultimately resulting in the suppression of protein synthesis and cell growth.[1]
NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) plays a pivotal role in inflammation, immunity, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers. This compound has been demonstrated to inhibit the NF-κB signaling pathway in a PKCδ-independent manner.[1][9] This inhibition is thought to occur, in part, through the suppression of IκBα phosphorylation, which prevents the nuclear translocation of the p65 subunit of NF-κB.[9] Additionally, this compound's antioxidant properties may contribute to its NF-κB inhibitory effects by scavenging reactive oxygen species (ROS) that can activate the pathway.[10]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is strongly implicated in the initiation and progression of several cancers. This compound has been identified as a novel inhibitor of this pathway. It promotes the degradation of the Wnt co-receptor LRP6, thereby suppressing both Wnt/β-catenin and mTORC1 signaling.[3][11] This leads to a downstream reduction in the expression of target genes like cyclin D1 and survivin, which are involved in cell cycle progression and apoptosis inhibition.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on cancer cells.
Western Blot Analysis for Protein Expression
Objective: To determine the effect of this compound on the expression levels of specific proteins involved in signaling pathways, apoptosis, and autophagy.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0, 2, 4, 8 µM) for a specified duration (e.g., 24 or 48 hours).[12]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[5]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[5][6]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6][13]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[6] Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.[12]
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the indicated time.[12]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.[14]
-
Washing: Wash the cells twice with cold PBS.[12]
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[6][14]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[6][14]
Autophagy Assay (LC3-II Conversion)
Objective: To assess the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points.
-
Western Blotting for LC3: Prepare cell lysates as described in the Western Blot protocol. Separate proteins by SDS-PAGE on a gel with an appropriate percentage to resolve LC3-I and LC3-II (typically 12-15%). Transfer to a PVDF membrane and probe with an anti-LC3 antibody. An increase in the LC3-II/LC3-I ratio or the level of LC3-II indicates autophagy induction.[12][15]
-
Fluorescence Microscopy for Autophagosome Visualization: Plate cells on coverslips and treat with this compound. Fix the cells and permeabilize them. Stain with an anti-LC3 antibody followed by a fluorescently labeled secondary antibody. Visualize the formation of punctate LC3-positive structures (autophagosomes) using a fluorescence microscope.[12]
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.[16]
-
Drug Treatment: After 24 hours, treat the cells with a range of this compound concentrations.[16]
-
MTT Incubation: After the desired incubation period (e.g., 24, 48, 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.[16]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[16] Note: Some studies have reported that this compound can interfere with the MTT assay, leading to an overestimation of cell viability. Therefore, it is advisable to confirm results with an alternative viability assay, such as the sulforhodamine B (SRB) assay or direct cell counting.[17][18]
Conclusion
This compound is a promising natural compound with potent anti-cancer properties that are mediated through a complex interplay of multiple mechanisms. Its ability to induce apoptosis and autophagy, coupled with its inhibitory effects on key oncogenic signaling pathways such as PI3K/Akt/mTOR, NF-κB, and Wnt/β-catenin, underscores its potential as a multi-targeted therapeutic agent. While the initial characterization of this compound as a specific PKCδ inhibitor has been challenged, the expanding body of research continues to unveil its diverse and often PKCδ-independent modes of action. Further investigation into the precise molecular targets and a deeper understanding of its synergistic effects with conventional chemotherapeutics will be crucial in harnessing the full therapeutic potential of this compound in the fight against cancer. This guide provides a foundational understanding of this compound's mechanism of action, offering valuable insights for researchers and drug development professionals dedicated to advancing cancer therapy.
References
- 1. This compound and Cancer: Novel Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor suppressive role of this compound in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces Wnt co-receptor LRP6 degradation and suppresses both Wnt/β-catenin and mTORC1 signaling in prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound inhibits cell growth and invasion via down-regulation of Cdc20 in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound exhibits anti-cancer effect through inactivation of S phase kinase-associated protein 2 in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound exerts its anti-tumor activity through inhibition of Skp2 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. This compound inhibits the nuclear factor kappaB/cyclin-D1 cascade in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Inhibits ROS Formation and Prevents NFκB Activation in MCF-7 and HT-29 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound promotes autophagy and apoptosis in gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound stimulates apoptosis in pancreatic cancer cells through interactions with proteins of the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static.igem.org [static.igem.org]
- 15. This compound-induced autophagy leads to apoptosis in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Critical Appraisal of the MTT Assay in the Presence of this compound and Uncouplers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Critical appraisal of the MTT assay in the presence of this compound and uncouplers - PubMed [pubmed.ncbi.nlm.nih.gov]
Rottlerin's Induction of Apoptosis: A Technical Guide to Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rottlerin, a natural polyphenol derived from the Kamala tree (Mallotus philippinensis), has garnered significant attention in cancer research for its potent pro-apoptotic and anti-proliferative activities across a spectrum of cancer cell lines. Initially identified as a selective inhibitor of protein kinase C delta (PKCδ), subsequent research has unveiled a more complex and multifaceted mechanism of action. It is now evident that this compound's ability to induce apoptosis often occurs independently of PKCδ inhibition, engaging a variety of other critical signaling cascades.[1][2] This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound to induce apoptosis, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to support further research and drug development endeavors.
Core Signaling Pathways in this compound-Induced Apoptosis
This compound's pro-apoptotic effects are mediated through several key signaling pathways. While often cell-type dependent, recurring themes include the induction of endoplasmic reticulum (ER) stress, modulation of the PI3K/Akt/mTOR pathway, and interference with the Bcl-2 family of proteins.
The PKCδ-Independent Nature of this compound's Apoptotic Induction
While historically known as a PKCδ inhibitor, a substantial body of evidence indicates that this compound's apoptotic effects are largely independent of this kinase.[1][3] Studies have shown that genetic knockdown of PKCδ using siRNA or the use of other PKC inhibitors does not replicate the apoptotic effects of this compound.[2][4] For instance, in HT1080 human fibrosarcoma cells, this compound-induced apoptosis was not prevented by the overexpression of PKCδ.[3] Similarly, in human colon carcinoma cells, the apoptotic effects were demonstrated to be PKCδ-independent.[2] This suggests that this compound's primary targets for inducing apoptosis lie elsewhere.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
A significant mechanism through which this compound initiates apoptosis is the induction of ER stress.[2] Treatment of colon carcinoma cells with this compound leads to the upregulation of key ER stress markers, including the phosphorylation of eukaryotic initiation factor-2alpha (eIF-2α), splicing of X-box binding protein 1 (XBP1), and increased expression of glucose-regulated protein 78 (GRP78) and CCAAT/enhancer-binding protein-homologous protein (CHOP).[2] CHOP, a key transcription factor in ER stress-mediated apoptosis, plays a crucial role in the this compound-induced upregulation of Death Receptor 5 (DR5), linking the ER stress response to the extrinsic apoptosis pathway.[4] Downregulation of CHOP has been shown to attenuate this compound-induced apoptosis.[2]
References
- 1. This compound and Cancer: Novel Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces pro-apoptotic endoplasmic reticulum stress through the protein kinase C-delta-independent pathway in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces autophagy and apoptotic cell death through a PKC-delta-independent pathway in HT1080 human fibrosarcoma cells: the protective role of autophagy in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
Rottlerin as a Mitochondrial Uncoupler: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rottlerin, a natural polyphenol derived from the plant Mallotus philippinensis, has been widely scrutinized for its diverse biological activities. Initially characterized as a specific inhibitor of protein kinase C delta (PKCδ), a growing body of evidence compellingly demonstrates that many of this compound's cellular effects are, in fact, independent of PKCδ inhibition and are primarily driven by its potent activity as a mitochondrial uncoupler. This technical guide provides an in-depth exploration of this compound's role as a mitochondrial uncoupler, detailing its mechanism of action, downstream cellular consequences, and methodologies for its study. This document is intended to serve as a comprehensive resource for researchers in academia and industry investigating mitochondrial physiology and drug development.
Introduction
Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, thereby uncoupling substrate oxidation from ATP synthesis. This process leads to an increase in oxygen consumption, a decrease in mitochondrial membrane potential, and a reduction in cellular ATP levels. While initially viewed as cellular toxins, there is growing interest in the therapeutic potential of mitochondrial uncouplers for various conditions, including metabolic diseases and cancer.
This compound has emerged as a significant tool in mitochondrial research. Although its use as a specific PKCδ inhibitor is now considered inappropriate due to its potent off-target effects on mitochondria, this very characteristic makes it a valuable compound for studying the consequences of mitochondrial uncoupling. This guide will focus exclusively on the established role of this compound as a mitochondrial uncoupler.
Mechanism of Action: A Protonophore
This compound acts as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, bypassing the ATP synthase. This direct action disrupts the proton motive force that is essential for oxidative phosphorylation. The consequences of this uncoupling are a cascade of cellular events, including a compensatory increase in electron transport chain activity and a subsequent rise in oxygen consumption.[1]
Quantitative Data on this compound's Uncoupling Activity
The following tables summarize the quantitative effects of this compound on key parameters of mitochondrial function. It is important to note that the specific values can vary depending on the cell type, experimental conditions, and the specific assay used.
Table 1: Effect of this compound on Cellular ATP Levels
| Cell Line | This compound Concentration (µM) | Duration of Treatment | ATP Level Reduction (%) | Reference |
| 3T3-L1 Adipocytes | 1 | 30 min | ~20% | [2] |
| 3T3-L1 Adipocytes | 3 | 30 min | ~50% | [2] |
| 3T3-L1 Adipocytes | 10 | 30 min | ~80% | [2] |
| Parotid Acinar Cells | 6 | Not Specified | Significant Reduction | [3] |
| Vascular Smooth Muscle Cells | Not Specified | Not Specified | Reduction | [4] |
Table 2: Effect of this compound on Apoptosis Induction
| Cell Line | This compound Concentration (µM) | Duration of Treatment | Apoptosis Induction | Reference |
| Glioma Cells (U251) | 2 | 48 h | 14.01% | [5] |
| Glioma Cells (U251) | 4 | 48 h | 22.07% | [5] |
| Glioma Cells (SNB19) | 4 | 48 h | 14.23% | [5] |
| Pancreatic Cancer Cells | 2.5 - 10 | Not Specified | Dose-dependent increase | [6] |
| Hematopoietic Cell Lines | Not Specified | Not Specified | Dose and time-dependent | [6] |
Table 3: IC50 Values of this compound for PKC Isoforms (for context on off-target effects)
| PKC Isoform | IC50 (µM) | Reference |
| PKCδ | 3-6 | [7] |
| PKCα, β, γ | 30-42 | [7] |
| PKCε, η, ζ | 80-100 | [7] |
Signaling Pathways and Cellular Consequences
The mitochondrial uncoupling induced by this compound triggers several key signaling pathways, leading to profound effects on cellular physiology.
Activation of AMP-Activated Protein Kinase (AMPK)
The decrease in cellular ATP levels caused by this compound leads to an increase in the AMP:ATP ratio, a primary activator of AMP-activated protein kinase (AMPK).[4] Activated AMPK acts as a master regulator of cellular energy homeostasis, initiating catabolic processes to generate ATP while inhibiting anabolic pathways that consume ATP.
Caption: this compound-induced AMPK activation pathway.
Induction of Apoptosis
Mitochondrial uncoupling is a potent trigger for the intrinsic pathway of apoptosis. The dissipation of the mitochondrial membrane potential and subsequent mitochondrial membrane permeabilization leads to the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm.[6][8] Cytosolic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9 and the subsequent activation of executioner caspases like caspase-3, culminating in programmed cell death.[6]
Caption: Intrinsic apoptosis pathway induced by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the mitochondrial uncoupling effects of this compound.
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This protocol outlines the use of a Seahorse XF Analyzer to measure OCR in response to this compound.
Caption: Workflow for measuring OCR with a Seahorse XF Analyzer.
Protocol:
-
Cell Seeding: Seed cells at an appropriate density in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
This compound Incubation: Treat cells with various concentrations of this compound (e.g., 1-10 µM) for the desired time. Include a vehicle control (DMSO).
-
Assay Medium: One hour prior to the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate at 37°C in a non-CO2 incubator.
-
Seahorse XF Analyzer: Calibrate the Seahorse XF sensor cartridge. Load the cell plate into the analyzer and perform a mitochondrial stress test. This typically involves sequential injections of oligomycin, FCCP (a classical uncoupler for comparison), and a mixture of rotenone and antimycin A.
-
Data Analysis: The Seahorse software will calculate OCR in real-time. An increase in the basal OCR after this compound treatment, which is not further stimulated by FCCP, is indicative of uncoupling.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to assess changes in ΔΨm.[9]
Protocol:
-
Cell Culture: Plate cells on glass-bottom dishes suitable for fluorescence microscopy.
-
TMRM Loading: Incubate cells with a low concentration of TMRM (e.g., 25-100 nM) in a suitable buffer (e.g., HBSS) for 30-45 minutes at 37°C, protected from light.
-
Imaging: Wash the cells to remove excess dye and acquire baseline fluorescence images using a fluorescence microscope with appropriate filters (e.g., TRITC or Texas Red).
-
This compound Treatment: Add this compound to the imaging medium at the desired concentration and acquire time-lapse images to monitor the change in TMRM fluorescence.
-
Positive Control: As a positive control for depolarization, add a known uncoupler like FCCP (e.g., 1 µM) at the end of the experiment.
-
Data Analysis: A decrease in TMRM fluorescence intensity within the mitochondria indicates a loss of mitochondrial membrane potential. Quantify the fluorescence intensity in individual mitochondria or whole cells over time.
Measurement of Cellular ATP Levels
This protocol utilizes a luciferase-based ATP assay.[10]
Protocol:
-
Cell Treatment: Plate cells in a white-walled 96-well plate and treat with this compound for the desired duration.
-
Cell Lysis: Lyse the cells according to the ATP assay kit manufacturer's instructions to release intracellular ATP.
-
Luciferase Reaction: Add the luciferase/luciferin reagent to the cell lysate. This enzyme catalyzes the conversion of luciferin to oxyluciferin in an ATP-dependent manner, producing light.
-
Luminescence Measurement: Immediately measure the luminescence using a plate-reading luminometer.
-
Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the samples.
-
Data Normalization: Normalize the ATP levels to the protein concentration or cell number in each well.
Detection of Cytochrome c Release
This protocol uses western blotting to detect the translocation of cytochrome c from the mitochondria to the cytosol.
Protocol:
-
Cell Treatment and Fractionation: Treat cells with this compound. After treatment, harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions. This is typically done by differential centrifugation following cell homogenization.
-
Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions.
-
Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for cytochrome c. Also, probe for a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV) to confirm the purity of the fractions.
-
Detection: Use a secondary antibody conjugated to HRP or a fluorescent dye and detect the protein bands using an appropriate imaging system. An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicates its release.
Measurement of Caspase-3 Activity
This protocol describes a colorimetric or fluorometric assay to measure the activity of caspase-3.[11][12]
Protocol:
-
Cell Lysis: Treat cells with this compound to induce apoptosis. Lyse the cells using the buffer provided in the caspase-3 activity assay kit.
-
Caspase-3 Reaction: Add the cell lysate to a reaction buffer containing a caspase-3-specific substrate conjugated to a chromophore (pNA) or a fluorophore (AFC).
-
Incubation: Incubate the reaction at 37°C to allow active caspase-3 to cleave the substrate.
-
Detection: Measure the absorbance of the released pNA (at 405 nm) or the fluorescence of the released AFC (Ex/Em = 400/505 nm) using a microplate reader.
-
Data Analysis: The increase in absorbance or fluorescence is proportional to the caspase-3 activity in the sample.
Conclusion
This compound serves as a potent and valuable tool for investigating the cellular consequences of mitochondrial uncoupling. Its ability to dissipate the mitochondrial proton gradient, leading to a decrease in ATP synthesis, activation of AMPK, and induction of apoptosis, provides a robust model for studying these fundamental cellular processes. While its historical use as a specific PKCδ inhibitor should be avoided, its well-characterized mitochondrial effects make it an important compound in the arsenal of researchers in mitochondrial biology, cell signaling, and drug discovery. The experimental protocols detailed in this guide provide a framework for the rigorous investigation of this compound's effects and, by extension, the broader implications of mitochondrial uncoupling in health and disease.
References
- 1. This compound is a mitochondrial uncoupler that decreases cellular ATP levels and indirectly blocks protein kinase Cdelta tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits insulin-stimulated glucose transport in 3T3-L1 adipocytes by uncoupling mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and Cancer: Novel Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound activates AMPK possibly through LKB1 in vascular cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits cell growth and invasion via down-regulation of Cdc20 in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PKC delta inhibitor, this compound, induces apoptosis of haematopoietic cell lines through mitochondrial membrane depolarization and caspases' cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound synergistically enhances imatinib-induced apoptosis of BCR/ABL-expressing cells through its mitochondrial uncoupling effect independent of protein kinase C-delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cms.sc.edu [cms.sc.edu]
- 10. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. abcam.com [abcam.com]
- 12. mpbio.com [mpbio.com]
The Rottlerin Conundrum: A Critical Review of its Role as a PKCδ Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Rottlerin, a natural polyphenol derived from the Kamala tree (Mallotus philippinensis), was initially celebrated in the scientific community as a specific inhibitor of Protein Kinase C delta (PKCδ). This apparent specificity positioned it as a valuable pharmacological tool for dissecting PKCδ-mediated signaling pathways in a multitude of cellular processes, including apoptosis, proliferation, and differentiation. However, a growing body of evidence has since unveiled a more complex and promiscuous pharmacological profile for this compound, sparking a significant controversy regarding its utility as a selective PKCδ inhibitor. This technical guide provides a comprehensive overview of the this compound-PKCδ inhibition controversy, presenting key quantitative data, detailing critical experimental protocols, and visualizing the complex interplay of its molecular targets. The information presented herein is intended to equip researchers with the necessary knowledge to critically evaluate past studies and to inform the design of future experiments employing chemical probes.
The Rise of this compound as a PKCδ Inhibitor
The initial characterization of this compound suggested a promising degree of selectivity for PKCδ over other PKC isoforms. This was primarily based on in vitro kinase assays that measured the phosphorylation of a substrate in the presence of the inhibitor.
Initial Reports of Selectivity
Early studies reported that this compound inhibited PKCδ with an IC50 value in the low micromolar range, while exhibiting significantly lower potency against other conventional and novel PKC isoforms.[1] This apparent selectivity led to its widespread adoption as a pharmacological tool to implicate PKCδ in various signaling cascades.
The Unraveling of a Controversy: Off-Target Effects Emerge
Subsequent and more rigorous investigations began to challenge the notion of this compound's specificity for PKCδ. A series of key findings demonstrated that this compound exerts a range of profound cellular effects that are independent of PKCδ inhibition.
Mitochondrial Uncoupling: A Primary Off-Target Effect
One of the most significant discoveries was that this compound acts as a potent mitochondrial uncoupler.[2][3][4] This action disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in cellular ATP levels.[3][5] The consequences of this ATP depletion are far-reaching and can mimic many of the cellular effects previously attributed to direct PKCδ inhibition.[2]
Broad Kinase Inhibitory Profile
Beyond its effects on mitochondria, kinase profiling studies revealed that this compound inhibits a wide array of other protein kinases, some with equal or greater potency than its inhibition of PKCδ.[6][7] This lack of specificity complicates the interpretation of any cellular effect observed following this compound treatment.
Interference with Calcium Signaling
This compound has also been shown to interfere with intracellular calcium homeostasis. Studies have demonstrated that it can induce an influx of extracellular calcium, an effect that is independent of its actions on PKCδ.[8][9] Alterations in calcium signaling can have widespread effects on numerous cellular processes, further confounding the attribution of this compound's effects to PKCδ inhibition.
Quantitative Analysis of this compound's Inhibitory Activity
To provide a clear and comparative overview of this compound's kinase inhibitory profile, the following tables summarize the reported IC50 values for PKCδ and a selection of its other known targets.
Table 1: IC50 Values of this compound for Protein Kinase C (PKC) Isoforms
| PKC Isoform | IC50 (μM) | Source Organism/System | Reference(s) |
| PKCδ | 3 - 6 | Porcine Spleen | [1][10][11] |
| PKCα | 30 - 42 | Baculovirus-infected Sf9 insect cells | [1][10][11] |
| PKCβ | 30 - 42 | Baculovirus-infected Sf9 insect cells | [1][10][11] |
| PKCγ | 30 - 42 | Baculovirus-infected Sf9 insect cells | [1][10][11] |
| PKCε | 80 - 100 | [1][10] | |
| PKCη | 80 - 100 | Baculovirus-infected Sf9 insect cells | [1][10][11] |
| PKCζ | 80 - 100 | [1][10] |
Table 2: IC50 Values of this compound for Other Kinases and Targets
| Kinase/Target | IC50 (μM) | Source Organism/System | Reference(s) |
| CaM Kinase III | 5.3 | Cytosol of murine pancreas | [10][11] |
| Casein Kinase II (CKII) | 30 | Holoenzyme expressed in E. coli | [10][11] |
| Protein Kinase A (PKA) | 78 | Catalytic subunit from porcine heart | [10][11] |
| MAPKAP-K2 | 5 | [7] | |
| PRAK | 1.9 | [7] |
Key Experimental Protocols
The elucidation of this compound's off-target effects was made possible through a series of well-defined experimental procedures. Below are detailed methodologies for some of the key experiments cited in the controversy.
In Vitro Kinase Assay for PKCδ Activity
This protocol is fundamental for determining the direct inhibitory effect of a compound on kinase activity.
Objective: To measure the ability of this compound to inhibit the phosphorylation of a specific substrate by purified PKCδ in a cell-free system.
Materials:
-
Purified recombinant PKCδ enzyme
-
PKCδ-specific peptide substrate (e.g., a peptide corresponding to a known PKCδ phosphorylation site)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT, pH 7.4)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation
-
This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the kinase reaction mixture by combining the kinase reaction buffer, PS, and DAG.
-
Add the purified PKCδ enzyme to the reaction mixture.
-
Add the PKCδ-specific peptide substrate.
-
Add varying concentrations of this compound (or vehicle control) to the reaction tubes.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Place the washed paper into a scintillation vial with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[12][13][14]
Mitochondrial Respiration Assay
This assay is crucial for assessing the effect of a compound on mitochondrial function.
Objective: To measure the rate of oxygen consumption by isolated mitochondria or intact cells in the presence of this compound to determine if it acts as a mitochondrial uncoupler.
Materials:
-
Isolated mitochondria or cultured cells
-
Respiration buffer (e.g., containing succinate or other mitochondrial substrates)
-
This compound
-
Positive controls for mitochondrial uncoupling (e.g., FCCP) and inhibition (e.g., rotenone, antimycin A)
-
Clark-type oxygen electrode or a Seahorse XF Analyzer
Procedure:
-
Prepare a suspension of isolated mitochondria or intact cells in the respiration buffer.
-
Place the suspension in the chamber of the oxygen electrode or the well of a Seahorse plate.
-
Record the basal rate of oxygen consumption.
-
Add this compound at various concentrations to the chamber/well and continue to monitor the rate of oxygen consumption.
-
An increase in the rate of oxygen consumption in the absence of ADP is indicative of mitochondrial uncoupling.
-
Compare the effect of this compound to that of the positive control uncoupler, FCCP.[3]
Cellular ATP Measurement Assay
This assay directly quantifies the impact of a compound on cellular energy levels.
Objective: To measure the intracellular ATP concentration in cells treated with this compound.
Materials:
-
Cultured cells
-
This compound
-
Cell lysis buffer
-
ATP measurement kit (e.g., luciferase-based)
-
Luminometer
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of this compound for a specified duration.
-
Lyse the cells using the appropriate lysis buffer.
-
Use a commercially available ATP measurement kit, which typically utilizes the luciferin-luciferase reaction, to quantify the ATP in the cell lysates.
-
Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
Normalize the ATP levels to the total protein concentration in each sample. A decrease in ATP levels following this compound treatment supports its role as a mitochondrial uncoupler.[3][5]
Visualizing the Controversy: Signaling Pathways and Logical Flow
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and the logical progression of the this compound controversy.
References
- 1. This compound, a novel protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: an inappropriate and ineffective inhibitor of PKCdelta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a mitochondrial uncoupler that decreases cellular ATP levels and indirectly blocks protein kinase Cdelta tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound inhibits insulin-stimulated glucose transport in 3T3-L1 adipocytes by uncoupling mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and Cancer: Novel Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Protein Kinase C Inhibitors: R&D Systems [rndsystems.com]
- 8. This compound, a specific inhibitor of protein kinase C-delta, impedes barrier repair response by increasing intracellular free calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces calcium influx and protein degradation in cultured lenses independent of effects on protein kinase C delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Biochemical assays for multiple activation states of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HTScan® PKCδ Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. merckmillipore.com [merckmillipore.com]
Beyond PKCδ: A Technical Guide to the Off-Target Landscape of Rottlerin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rottlerin, a natural polyphenol derived from Mallotus philippinensis, has been widely utilized in biomedical research as a selective inhibitor of protein kinase C delta (PKCδ). However, a growing body of evidence compellingly demonstrates that many of this compound's biological effects are independent of PKCδ inhibition. This technical guide provides an in-depth exploration of this compound's alternative molecular targets and mechanisms of action. The primary off-target effect of this compound is the uncoupling of mitochondrial oxidative phosphorylation, leading to a significant depletion of cellular ATP. This fundamental bioenergetic disruption underpins many of the observed cellular responses, including the modulation of various signaling pathways, induction of apoptosis and autophagy, and cell cycle arrest. Furthermore, this compound directly inhibits a range of other protein kinases and interacts with non-kinase proteins, contributing to its complex pharmacological profile. This guide serves as a comprehensive resource for researchers employing this compound, offering critical insights into its polypharmacology to enable more accurate interpretation of experimental results and to inform its potential therapeutic applications.
Introduction
The initial characterization of this compound as a specific inhibitor of PKCδ, with reported IC50 values in the low micromolar range, led to its widespread adoption in studies aiming to elucidate the role of this kinase in diverse cellular processes.[1][2] However, subsequent research has revealed a more complex and multifaceted mechanism of action, challenging the singular view of this compound as a selective PKCδ antagonist.[3][4] It is now understood that this compound's effects are pleiotropic, stemming from its ability to interact with multiple cellular targets.[3][5] This guide aims to systematically catalogue and detail these non-PKCδ targets, providing researchers with the necessary information to critically evaluate past and future studies involving this compound.
Primary Off-Target Mechanism: Mitochondrial Uncoupling
The most significant and well-documented off-target effect of this compound is its ability to act as a potent mitochondrial uncoupler.[6][7][8] This action is independent of its effects on PKCδ and has profound consequences for cellular energy metabolism and signaling.
Mechanism of Action:
This compound disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis via oxidative phosphorylation.[6] This uncoupling leads to an increase in oxygen consumption (respiration) without a corresponding increase in ATP production.[6] The net result is a dose-dependent decrease in intracellular ATP levels.[6]
Experimental Evidence:
Studies have shown that this compound's effects on cellular processes can be mimicked by other known mitochondrial uncouplers, such as carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone (FCCP) and 2,4-dinitrophenol (DNP).[8] Furthermore, the inhibitory effects of this compound on certain signaling events can be rescued in cells that are more reliant on glycolysis for ATP production, further supporting the central role of mitochondrial uncoupling in its mechanism of action.[6]
Experimental Protocol: Measurement of Cellular ATP Levels
Objective: To quantify the effect of this compound on intracellular ATP concentrations.
Materials:
-
Cells of interest
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
ATP assay kit (e.g., luciferase-based)
-
Luminometer
-
96-well white-walled plates
Procedure:
-
Seed cells in a 96-well white-walled plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1-20 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 1-24 hours).
-
Following treatment, wash the cells with PBS.
-
Lyse the cells according to the ATP assay kit manufacturer's protocol to release intracellular ATP.
-
Add the luciferase-containing reagent to the cell lysates.
-
Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
Calculate the ATP concentration relative to the total protein content of each sample or normalize to the vehicle control.
Inhibition of Other Protein Kinases
While the specificity of this compound for PKCδ has been questioned, it does exhibit inhibitory activity against a variety of other protein kinases, often with IC50 values in the micromolar range.
| Target Kinase | IC50 (µM) | Source Organism/System | Reference |
| PKCδ | 3-6 | Baculovirus-infected Sf9 insect cells / Porcine spleen | [1][2] |
| CaM kinase III | 5.3 | Not Specified | [2] |
| PKCα | 30 | Not Specified | [1][2] |
| Casein Kinase II (CKII) | 30 | Not Specified | [2] |
| PKCγ | 40 | Not Specified | [1][2] |
| PKCβ | 42 | Not Specified | [1][2] |
| Protein Kinase A (PKA) | 78 | Not Specified | [2] |
| PKCη | 82 | Not Specified | [2] |
| PKCε | 80-100 | Not Specified | [1] |
| PKCζ | 80-100 | Not Specified | [1] |
| PRAK | Not Specified | In vitro kinase assay | [3] |
| MAPKAP-K2 | Not Specified | In vitro kinase assay | [3] |
| Akt/PKB | Not Specified | In vitro kinase assay | [3] |
Table 1: In vitro inhibitory concentrations (IC50) of this compound against various protein kinases.
Experimental Protocol: In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the activity of a specific kinase.
Materials:
-
Purified active kinase
-
Specific peptide or protein substrate for the kinase
-
This compound
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for alternative detection methods)
-
Kinase reaction buffer
-
Kinase inhibitor (as a positive control)
-
Method for detecting substrate phosphorylation (e.g., phosphocellulose paper, ELISA, fluorescence-based assay)
Procedure:
-
Prepare a reaction mixture containing the purified kinase, its substrate, and the kinase reaction buffer.
-
Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specific time.
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate.
-
Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50 value.
Modulation of Cellular Signaling Pathways
This compound's impact on cellular energy levels and its direct kinase inhibition translate into the modulation of numerous signaling pathways, often leading to apoptosis, autophagy, and cell cycle arrest.
Apoptosis Induction
This compound is a potent inducer of apoptosis in a wide range of cell types. This effect is often mediated through the intrinsic mitochondrial pathway and can be independent of PKCδ.[9]
Signaling Pathway:
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
Objective: To detect and quantify apoptosis in this compound-treated cells.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound at desired concentrations and for various time points.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in Annexin-binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Autophagy Induction
This compound has been shown to induce autophagy in several cell types, a process of cellular self-digestion that can either promote cell survival or contribute to cell death.[10][11] This is often linked to the inhibition of the mTOR signaling pathway, a key regulator of cell growth and metabolism.
Signaling Pathway:
Cell Cycle Arrest
This compound can induce cell cycle arrest, most commonly at the G1/S or G2/M transition, thereby inhibiting cell proliferation.[12][13][14] This effect is often associated with the modulation of key cell cycle regulatory proteins.
Workflow:
Other Identified Targets and Effects
Beyond its effects on mitochondria and protein kinases, this compound has been reported to interact with a variety of other cellular components and processes:
-
NF-κB Pathway: this compound can inhibit the activation of the transcription factor NF-κB, a key regulator of inflammation, immunity, and cell survival.[5]
-
Cdc20: this compound has been shown to down-regulate the expression of the oncoprotein Cdc20, leading to cell cycle arrest and apoptosis in glioma cells.[15]
-
Ion Channels: this compound can activate large-conductance Ca²⁺-activated K⁺ (BK) channels.
-
Aquaporin-3 (AQP3): this compound has been identified as an inhibitor of AQP3, a channel involved in water and glycerol transport, with potential implications for cancer therapy.[16]
Conclusion and Recommendations
The evidence strongly indicates that this compound is a promiscuous compound with multiple biological targets, the most prominent of which is the mitochondrion. Its ability to uncouple oxidative phosphorylation and deplete cellular ATP is a critical confounding factor in studies that attribute its effects solely to PKCδ inhibition.
For researchers using this compound, the following is recommended:
-
Acknowledge its polypharmacology: Be aware of the multiple targets of this compound and consider their potential contribution to the observed effects.
-
Use appropriate controls: Include other mitochondrial uncouplers (e.g., FCCP) as controls to distinguish between effects due to ATP depletion and those potentially related to other targets.
-
Employ complementary approaches: Use more specific inhibitors, genetic approaches (e.g., siRNA, CRISPR), or dominant-negative constructs to validate the role of PKCδ or other specific targets.
-
Interpret data with caution: When interpreting results from studies using this compound, critically evaluate whether the observed effects can be explained by its off-target activities, particularly mitochondrial uncoupling.
By understanding the full spectrum of this compound's molecular interactions, the scientific community can more accurately interpret experimental data and leverage its unique properties for future research and therapeutic development.
References
- 1. This compound, a novel protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound and Cancer: Novel Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: an inappropriate and ineffective inhibitor of PKCdelta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits ROS Formation and Prevents NFκB Activation in MCF-7 and HT-29 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is a mitochondrial uncoupler that decreases cellular ATP levels and indirectly blocks protein kinase Cdelta tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits insulin-stimulated glucose transport in 3T3-L1 adipocytes by uncoupling mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound synergistically enhances imatinib-induced apoptosis of BCR/ABL-expressing cells through its mitochondrial uncoupling effect independent of protein kinase C-delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces autophagy and apoptotic cell death through a PKC-delta-independent pathway in HT1080 human fibrosarcoma cells: the protective role of autophagy in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. This compound promotes autophagy and apoptosis in gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound inhibits cell growth and invasion via down-regulation of Cdc20 in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Unraveling the Aquaporin-3 Inhibitory Effect of this compound by Experimental and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Rottlerin's Dichotomous Role in Cell Fate: A Technical Guide to its Regulation of Autophagy and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rottlerin, a natural polyphenol derived from Mallotus philippinensis, has long been utilized in cell biology research, primarily as a selective inhibitor of protein kinase C-delta (PKCδ). However, a growing body of evidence reveals a more complex pharmacological profile, with profound effects on fundamental cellular processes like autophagy and apoptosis, often independent of its PKCδ inhibitory activity.[1][2][3] This technical guide provides an in-depth analysis of the dual regulatory roles of this compound, detailing the signaling pathways it modulates, the experimental evidence supporting these mechanisms, and the intricate crosstalk that determines cell survival or death. We present a comprehensive overview for researchers investigating cell fate and professionals exploring novel therapeutic strategies in oncology and neuroprotection.
Introduction: this compound Beyond PKC-delta Inhibition
Initially characterized for its inhibitory action on PKCδ, this compound is now understood to possess multiple molecular targets.[2] Its ability to induce both autophagic and apoptotic pathways in various cancer cell lines has garnered significant interest.[4] Critically, many of these effects are observed in PKCδ-deficient systems or are not replicated by other PKCδ inhibitors, indicating a distinct, off-target mechanism of action.[1][5] this compound's effects are often dose- and time-dependent, initiating an early autophagic response that can either protect the cell or culminate in late-stage apoptosis.[1][6] This guide dissects these two opposing, yet interconnected, cellular responses to this compound treatment.
This compound as an Inducer of Autophagy
This compound consistently triggers autophagy across numerous cell types, a catabolic process involving the lysosomal degradation of cellular components. This is characterized by the formation of double-membraned vesicles called autophagosomes and the processing of microtubule-associated protein 1 light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, membrane-bound form (LC3-II).[2]
Core Signaling Pathways
This compound-induced autophagy is primarily mediated through two key energy-sensing pathways:
-
Inhibition of the PI3K/Akt/mTORC1 Pathway: The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth and a potent inhibitor of autophagy. This compound has been shown to suppress the phosphorylation of Akt and the mammalian target of rapamycin (mTOR), thereby relieving the inhibition on the autophagy-initiating ULK1 complex.[5][7]
-
Activation of the AMPK Pathway: this compound can act as a mitochondrial uncoupler, leading to a decrease in cellular ATP levels.[3] This energy deficit activates 5' AMP-activated protein kinase (AMPK), a key initiator of autophagy.[8] Activated AMPK can promote autophagy both by directly phosphorylating components of the ULK1 complex and by inhibiting mTORC1 through the activation of the TSC2 tumor suppressor.[8][9]
Quantitative Data: this compound's Effect on Autophagy Markers
The following table summarizes quantitative data from various studies on the effect of this compound on key autophagy markers.
| Cell Line | This compound Conc. (µM) | Treatment Time (h) | Marker | Observation | Reference |
| Prostate CSCs | 0.5, 1, 2 | 24 | LC3-I to LC3-II | Dose-dependent increase in LC3-II conversion | [7] |
| Prostate CSCs | 0.5, 1, 2 | 48 | Beclin-1, Atg5, Atg7, Atg12 | Dose-dependent increase in protein expression | [7] |
| Pancreatic CSCs | 1, 2.5, 5 | 48 | LC3-I to LC3-II | Dose-dependent increase in LC3-II conversion | [5] |
| Gastric Cancer (SGC-7901) | 2, 4, 8 | 24 | LC3-II/LC3-I Ratio | Dose-dependent increase | [2] |
| HT1080 Fibrosarcoma | 10 | 12 | Autophagosomes | First detected at 12 hours | [6] |
Signaling Pathway Diagram: this compound-Induced Autophagy
Caption: this compound induces autophagy via AMPK activation and PI3K/Akt/mTORC1 inhibition.
This compound as an Inducer of Apoptosis
Apoptosis, or programmed cell death, is another critical process regulated by this compound. This can occur through caspase-dependent or -independent mechanisms and often involves the mitochondria.
Core Signaling Pathways
-
Mitochondrial (Intrinsic) Pathway: this compound can directly interact with mitochondria, leading to the collapse of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c.[10] In the cytosol, cytochrome c associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9, leading to the activation of executioner caspase-3 and subsequent cell death.[10]
-
Bcl-2 Family Protein Regulation: A key mechanism for this compound-induced apoptosis is its ability to disrupt the interaction between pro-survival Bcl-2 family members (like Bcl-xL) and pro-apoptotic BH3-only proteins (like Bim and Puma).[10] By preventing the sequestration of Bim and Puma, this compound allows them to activate Bax and Bak, leading to mitochondrial outer membrane permeabilization and cytochrome c release.[10]
-
Caspase-Independent Pathway: In some cell types, this compound-induced apoptosis occurs without the activation of caspases-3, -8, or -9.[1] In these cases, cell death can be mediated by the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, where it causes large-scale DNA fragmentation.[1]
Quantitative Data: this compound's Effect on Apoptosis Markers
The following table summarizes quantitative data on the effect of this compound on key apoptosis markers.
| Cell Line | This compound Conc. (µM) | Treatment Time (h) | Marker | Observation | Reference |
| Glioma (U251) | 2, 4 | 48 | Apoptotic Cells (%) | Increased from 4.15% to 14.01% and 22.07% | [11] |
| Gastric Cancer (SGC-7901) | 2, 4, 8 | 24 | Apoptotic Cells (%) | Dose-dependent increase in Annexin V positive cells | [2] |
| Pancreatic Cancer (MIA PaCa-2) | 2.5 - 10 | 0.25 - 48 | Cytochrome c Release | Dose- and time-dependent increase | [10] |
| Pancreatic CSCs | 1, 2.5, 5 | 48 | Caspase-3, -9 Activation | Dose-dependent increase in cleavage | [5] |
| B-CLL Cells | 5 - 10 | 24 | Mcl-1, XIAP expression | Decreased expression | [12] |
Signaling Pathway Diagram: this compound-Induced Apoptosis
Caption: this compound induces apoptosis via Bcl-2 family modulation and mitochondrial pathways.
The Crosstalk: A Matter of Cellular Context
The ultimate fate of a cell treated with this compound depends on the balance and interplay between the induced autophagic and apoptotic pathways. This relationship is not fixed and varies significantly between different cell types and experimental conditions.
-
Pro-Survival Autophagy: In many cancer models, this compound induces an early autophagic response that acts as a survival mechanism.[1] In this context, autophagy clears damaged components and provides metabolites, temporarily protecting the cell from the apoptotic signals. Consequently, inhibiting autophagy (e.g., with 3-methyladenine or by silencing Atg genes) accelerates this compound-induced apoptosis.[1][5]
-
Pro-Death Autophagy (Autophagic Cell Death): In other scenarios, sustained or excessive autophagy can directly lead to cell death. Studies in pancreatic and bladder cancer cells suggest that this compound-induced autophagy is a direct contributor to the subsequent apoptosis.[5][13] Here, autophagy is not a protective response but rather a part of the death program itself.
Logical Relationship Diagram
Caption: The context-dependent interplay between this compound-induced autophagy and apoptosis.
Experimental Protocols
Western Blotting for Autophagy and Apoptosis Markers
-
Cell Lysis: Treat cells with desired concentrations of this compound for specified times. Harvest cells and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a 10-15% SDS-polyacrylamide gel. Run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-LC3, anti-p62, anti-Beclin-1, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Akt, anti-p-Akt) overnight at 4°C.
-
Washing & Secondary Antibody: Wash membrane 3x with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash 3x with TBST. Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment & Harvest: Treat cells as required. Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend cells in 1X Annexin-binding buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze immediately by flow cytometry. Quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[2]
Autophagy Detection by LC3 Puncta Formation
-
Cell Culture: Plate cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound for the desired time.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody: Incubate with anti-LC3 primary antibody overnight at 4°C.
-
Secondary Antibody: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Mounting & Imaging: Mount coverslips onto slides with a DAPI-containing mounting medium. Visualize and quantify the number of LC3 puncta per cell using a fluorescence microscope. An increase in puncta indicates autophagosome formation.[2]
Conclusion
This compound is a multifaceted compound whose biological effects extend far beyond its initial classification as a PKCδ inhibitor. It potently induces both autophagy and apoptosis through complex, interconnected signaling pathways, primarily centered on the mTOR and AMPK axes and the regulation of the Bcl-2 protein family. The decision between cell survival and death is highly context-dependent, with this compound-induced autophagy playing either a protective or a pro-death role. A thorough understanding of these dichotomous functions is essential for accurately interpreting experimental data and for exploring the therapeutic potential of this compound in diseases characterized by dysregulated cell fate, such as cancer. Researchers must consider the specific cellular background and timing of events when investigating its mechanism of action.
References
- 1. This compound induces autophagy and apoptotic cell death through a PKC-delta-independent pathway in HT1080 human fibrosarcoma cells: the protective role of autophagy in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound promotes autophagy and apoptosis in gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: an inappropriate and ineffective inhibitor of PKCdelta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alternative Pathways of Cancer Cell Death by this compound: Apoptosis versus Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces autophagy which leads to apoptotic cell death through inhibition of PI3K/Akt/mTOR pathway in human pancreatic cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. celprogen.com [celprogen.com]
- 8. This compound and Cancer: Novel Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound activates AMPK possibly through LKB1 in vascular cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound stimulates apoptosis in pancreatic cancer cells through interactions with proteins of the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits cell growth and invasion via down-regulation of Cdc20 in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of apoptosis-induction by this compound: therapeutic implications for B-CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound-induced autophagy leads to apoptosis in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Rottlerin's Impact on Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rottlerin, a natural polyphenol derived from the plant Mallotus philippinensis, has garnered significant attention in cellular biology and pharmacology. Initially characterized as a specific inhibitor of protein kinase C delta (PKCδ), subsequent research has revealed a more complex and multifaceted mechanism of action, primarily centered on its profound effects on cellular metabolism. This technical guide provides an in-depth exploration of this compound's influence on metabolic pathways, its role as a mitochondrial uncoupler, and the downstream consequences for cellular signaling and function. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key molecular pathways. While this compound's utility as a specific PKCδ inhibitor is now widely questioned, its potent metabolic effects present both a challenge for interpreting past research and an opportunity for novel therapeutic strategies.
Core Mechanism of Action: Mitochondrial Uncoupling
The primary and most significant effect of this compound on cellular metabolism is its action as a potent mitochondrial uncoupler.[1][2] This activity is independent of its effects on PKCδ.[2] By disrupting the proton gradient across the inner mitochondrial membrane, this compound dissipates the energy potential required for ATP synthesis via oxidative phosphorylation.[1][3] This leads to a rapid increase in the rate of oxygen consumption (QO2) as the electron transport chain attempts to compensate for the uncoupled state.[1] Concurrently, there is a significant dose-dependent decrease in cellular ATP levels.[1][4] The uncoupling effect of this compound is comparable to that of classical uncouplers like carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP).[1]
Quantitative Effects on Mitochondrial Function
The following table summarizes the key quantitative data related to this compound's impact on mitochondrial function.
| Parameter | Cell Type/System | Concentration | Effect | Reference(s) |
| Oxygen Consumption Rate (QO2) | Parotid acinar cells, PC12 cells | Not specified | Rapid increase | [1] |
| Isolated rat liver mitochondria | Not specified | Increased to a level similar to ADP-stimulated or FCCP-uncoupled respiration | [1] | |
| Cellular ATP Levels | 3T3-L1 adipocytes | 1, 3, 10 µM | Dose-dependent decrease; ~80% reduction at 10 µM | [4] |
| Pancreatic acinar cells | 6 µM | Depletion of ATP levels | [2] | |
| Parotid acinar cells | Not specified | Reduction in cellular ATP | [1] | |
| Mitochondrial Membrane Potential (ΔΨm) | Pancreatic cancer cells | 2.5 µM | Transient depolarization | [3] |
| Pancreatic cancer cells | 5, 10 µM | Permanent loss of ΔΨm | [3] |
Downstream Metabolic Consequences
The depletion of cellular ATP and the resulting increase in the AMP/ATP ratio trigger a cascade of downstream metabolic adaptations, primarily mediated by the activation of AMP-activated protein kinase (AMPK).
Activation of AMP-Activated Protein Kinase (AMPK)
This compound is a potent activator of AMPK.[5] This activation is a direct consequence of the decreased cellular energy status caused by mitochondrial uncoupling.[5] The increased AMP/ATP ratio leads to the phosphorylation and activation of AMPK, a master regulator of cellular energy homeostasis.
Inhibition of Anabolic Pathways
Activated AMPK shifts the cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes. A key target of AMPK is the mTOR (mammalian target of rapamycin) signaling pathway. This compound has been shown to inhibit mTORC1 signaling, a central regulator of cell growth, proliferation, and protein synthesis. This inhibition can occur through AMPK-dependent and independent mechanisms.
Effects on Glucose and Lipid Metabolism
This compound's influence extends to the regulation of glucose and lipid metabolism.
-
Inhibition of Glucose Transport: this compound inhibits insulin-stimulated glucose transport in adipocytes.[4][6] This effect is attributed to the reduction in cellular ATP levels, which is necessary for the downstream signaling events of the insulin pathway.[4]
-
Inhibition of Adipogenesis and Lipogenesis: In 3T3-L1 adipocytes, this compound has been shown to suppress lipid accumulation by inhibiting de novo lipogenesis and adipogenesis.[7] This is mediated through the downregulation of the LRP6/mTOR/SREBP1C signaling pathway, leading to decreased expression of key adipogenic and lipogenic genes such as PPARγ, C/EBPα, SREBP1C, ACC1, FAS, and SCD1.[7]
Signaling Pathway Overview
The following diagram illustrates the central role of mitochondrial uncoupling in mediating this compound's effects on cellular metabolism.
Caption: this compound's metabolic effects are primarily driven by mitochondrial uncoupling.
Re-evaluation of this compound as a PKCδ Inhibitor
While initially identified as a selective inhibitor of PKCδ, numerous studies have since demonstrated that this compound's effects on cellular processes are largely independent of PKCδ inhibition.[2][5] The concentrations of this compound used in many studies are sufficient to cause significant mitochondrial uncoupling and ATP depletion, which can indirectly affect various cellular signaling pathways, including those involving PKCδ.[5]
IC50 Values for Protein Kinases
The following table presents the half-maximal inhibitory concentrations (IC50) of this compound for various protein kinases, highlighting its lack of specificity.
| Kinase | IC50 (µM) | Reference(s) |
| PKCδ | 3 - 6 | [8][9][10] |
| PKCα | 30 | [8][10] |
| PKCβ | 42 | [8][10] |
| PKCγ | 40 | [8][10] |
| PKCε | 100 | [8] |
| PKCη | 82 | [8][10] |
| PKCζ | 100 | [8] |
| CaM Kinase III | 5.3 | [10] |
| MAPKAP-K2 | 5.4 | [11] |
| PRAK | 1.9 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the metabolic effects of this compound.
Measurement of Mitochondrial Respiration (Seahorse XF Analyzer)
The Seahorse XF Analyzer is a standard tool for measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time.
Caption: Workflow for measuring mitochondrial respiration using a Seahorse XF Analyzer.
Protocol:
-
Cell Seeding: Seed cells at an appropriate density in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
Assay Medium Preparation: Prepare Seahorse XF base medium supplemented with substrates such as glucose, pyruvate, and glutamine. Warm to 37°C and adjust the pH to 7.4.
-
Cell Preparation: On the day of the assay, remove the culture medium from the cells and wash with the assay medium. Add the final volume of assay medium to each well and incubate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Drug Preparation: Prepare stock solutions of this compound and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) in the assay medium. Load the appropriate volumes into the drug ports of the hydrated sensor cartridge.
-
Seahorse XF Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell culture plate and initiate the assay protocol. The protocol typically involves sequential injections of the prepared drugs to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: Analyze the resulting OCR and ECAR data using the Seahorse Wave software. Normalize the data to cell number or protein concentration.
Measurement of Cellular ATP Levels
Cellular ATP levels can be quantified using a luciferase-based assay.
Protocol:
-
Cell Treatment: Plate cells in a multi-well plate and treat with various concentrations of this compound for the desired time.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer that inactivates ATPases.
-
Luciferase Reaction: In a luminometer-compatible plate, mix the cell lysate with a luciferin-luciferase reagent.
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the cell lysates.
Western Blot Analysis of Phosphorylated AMPK
Western blotting is used to detect the activation of AMPK by measuring the phosphorylation of its α-subunit at Threonine 172.
Protocol:
-
Protein Extraction: After treatment with this compound, lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPKα Thr172) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Total AMPK Control: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total AMPK.
Assessment of Cell Viability (LDH Assay)
Due to this compound's interference with tetrazolium-based assays (e.g., MTT), a lactate dehydrogenase (LDH) cytotoxicity assay is recommended to assess cell viability.[7]
Protocol:
-
Cell Treatment: Treat cells with a range of this compound concentrations in a multi-well plate.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.
-
LDH Reaction: In a separate plate, mix the supernatant with the LDH assay reagent, which contains lactate, NAD+, and a tetrazolium salt. Released LDH will catalyze the conversion of lactate to pyruvate, generating NADH, which then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (typically 490-520 nm) using a microplate reader.
-
Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
Quantification of Lipid Accumulation (Oil Red O Staining)
Oil Red O staining is used to visualize and quantify neutral lipid accumulation in cells.
Protocol:
-
Cell Fixation: After treatment with this compound, fix the cells with 10% formalin.
-
Staining: Wash the fixed cells and stain with a freshly prepared Oil Red O working solution.
-
Washing: Wash the cells with water to remove excess stain.
-
Imaging: Visualize the stained lipid droplets using a light microscope.
-
Quantification (Optional): To quantify the lipid accumulation, elute the Oil Red O stain from the cells using isopropanol and measure the absorbance of the eluate at approximately 500 nm.
Gene Expression Analysis (qRT-PCR)
Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA expression levels of genes involved in metabolic pathways.
Caption: General workflow for gene expression analysis by qRT-PCR.
Protocol:
-
RNA Isolation: Isolate total RNA from this compound-treated and control cells using a suitable RNA isolation kit or method (e.g., TRIzol).
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).
-
qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers for the target genes (e.g., SREBP1C, FAS, PPARγ), and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry.
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, typically normalized to a stable housekeeping gene (e.g., GAPDH, β-actin). The comparative Ct (ΔΔCt) method is commonly used for relative quantification.
Conclusion and Future Perspectives
This compound is a powerful modulator of cellular metabolism, primarily through its ability to uncouple mitochondrial oxidative phosphorylation. This leads to a decrease in cellular ATP, activation of AMPK, and subsequent inhibition of anabolic pathways and modulation of glucose and lipid metabolism. The initial characterization of this compound as a specific PKCδ inhibitor is now considered inaccurate, and its effects should be interpreted in the context of its profound metabolic impact.
For researchers and drug development professionals, understanding the true mechanism of action of this compound is crucial. The detailed protocols and quantitative data presented in this guide provide a framework for accurately investigating its effects and for utilizing it as a tool to probe cellular metabolic pathways. Furthermore, the metabolic reprogramming induced by this compound may hold therapeutic potential in diseases characterized by metabolic dysregulation, such as cancer and metabolic syndrome. Future research should focus on elucidating the precise molecular targets of this compound beyond its uncoupling activity and exploring its potential for the development of novel therapeutic agents that target cellular metabolism.
References
- 1. This compound is a mitochondrial uncoupler that decreases cellular ATP levels and indirectly blocks protein kinase Cdelta tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and Cancer: Novel Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound stimulates apoptosis in pancreatic cancer cells through interactions with proteins of the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound: an inappropriate and ineffective inhibitor of PKCdelta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits insulin-stimulated glucose transport in 3T3-L1 adipocytes by uncoupling mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound suppresses lipid accumulation by inhibiting de novo lipogenesis and adipogenesis via LRP6/mTOR/SREBP1C in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound, a novel protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound, Kinase inhibitor (CAS 82-08-6) | Abcam [abcam.com]
Rottlerin in Neuroprotective Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rottlerin, a natural polyphenol derived from the Kamala tree (Mallotus philippinensis), has garnered significant attention in neuroprotective research. Initially identified as a selective inhibitor of protein kinase C delta (PKCδ), its mechanism of action is now understood to be more complex, involving multiple cellular pathways. This guide provides an in-depth technical overview of this compound's role in neuroprotection, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways it modulates. While much of the research points to its therapeutic potential, it is crucial to note the ongoing debate regarding its specificity as a PKCδ inhibitor, with several studies highlighting PKCδ-independent effects.[1][2][3]
Core Mechanisms of Neuroprotection
This compound's neuroprotective effects are attributed to its influence on several key cellular processes implicated in neurodegenerative diseases, including apoptosis, autophagy, and mitochondrial function.
Inhibition of Apoptotic Pathways
This compound has been shown to attenuate neuronal cell death by modulating apoptotic signaling cascades. A primary proposed mechanism involves the inhibition of PKCδ, a pro-apoptotic kinase.[4][5] Oxidative stress, a common factor in neurodegeneration, can activate PKCδ, which in turn triggers a cascade of events leading to apoptosis.[4][5] this compound intervenes in this process, preventing the downstream activation of caspases and subsequent cell death.[6]
However, some studies suggest that this compound's pro-apoptotic effects in cancer cells are mediated by disrupting the interaction between pro-survival Bcl-2 proteins and pro-apoptotic BH3-only proteins, a mechanism that could be relevant in the context of neuronal survival.[7]
Modulation of Autophagy
Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and protein aggregates, playing a dual role in both cell survival and death.[8] this compound has been identified as a potent inducer of autophagy.[9][10] In the context of neurodegenerative diseases like Alzheimer's, which are characterized by the accumulation of misfolded proteins such as phosphorylated tau, enhancing autophagy can be a protective strategy.[9] this compound promotes the degradation of phosphorylated tau by activating autophagy through the AMPK/mTOR signaling pathway.[9][11] Specifically, it activates AMPK, which in turn inhibits mTORC1, a key negative regulator of autophagy.[9][11] This leads to the activation of transcription factor EB (TFEB), a master regulator of autophagy and lysosomal biogenesis.[9]
Effects on Mitochondrial Function
Mitochondrial dysfunction is a central hallmark of many neurodegenerative disorders. This compound has been shown to directly impact mitochondrial function. It acts as a mitochondrial uncoupler, which can lead to a decrease in cellular ATP levels.[3][12] This uncoupling effect can depolarize the mitochondrial membrane potential.[3][6][12] While this can be detrimental in some contexts, the resulting activation of AMPK due to reduced ATP levels can trigger protective pathways like autophagy.[3]
Signaling Pathways Modulated by this compound
The neuroprotective effects of this compound are mediated through its interaction with multiple interconnected signaling pathways.
PKCδ-Dependent Apoptotic Pathway
In models of Parkinson's disease, neuronal insults like MPP+ and 6-OHDA lead to the activation of PKCδ. Activated PKCδ can then initiate the apoptotic cascade, leading to the cleavage of caspase-3 and ultimately, cell death. This compound is proposed to inhibit PKCδ, thereby blocking this pro-apoptotic signal.
Caption: this compound's proposed inhibition of the PKCδ-mediated apoptotic pathway.
AMPK/mTOR-Mediated Autophagy Pathway
In the context of Alzheimer's disease, this compound has been shown to induce autophagy to clear pathological protein aggregates. It achieves this by activating AMPK, which subsequently inhibits the mTORC1 complex. The inhibition of mTORC1 allows for the activation of ULK1 and the transcription factor TFEB, both of which are critical for the initiation of autophagy and lysosomal biogenesis.
Caption: this compound-induced autophagy via the AMPK/mTOR signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on this compound's neuroprotective effects.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Model of Neurotoxicity | This compound Concentration | Observed Effect | Reference |
| Primary Mesencephalic Cultures | MPP+ (10 μM) | 0.3 - 1 μM | Attenuated TH-positive neuronal cell and neurite loss | [4] |
| PC12 cells | 6-OHDA | 2 μM | Inhibited PKCδ phosphorylation and attenuated cell death; increased cell viability to 69.6% | [13][14] |
| SH-SY5Y neuronal cells | La Crosse virus (LACV) | 0.16 - 0.69 µg/ml | Reduced LACV-induced cell death by 50% | [15] |
| Human iPSC-derived cerebral organoids | La Crosse virus (LACV) | Not specified | Reduced virus production by one log and cell death by 35% | [15] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease Model | This compound Dosage and Administration | Observed Effect | Reference |
| C57BL/6 mice | MPTP-induced Parkinson's Disease | 3 - 7 mg/kg (i.p.) or 20 mg/kg (p.o.) | Protected against motor deficits, striatal dopamine depletion, and loss of TH-positive neurons | [2][4][5] |
| C57BL/6N mice | Trimethyltin (TMT)-induced neuronal apoptosis | 5.0 mg/kg (i.p.) | Suppressed delayed neuronal apoptosis and attenuated memory impairments | [16] |
| Mice | La Crosse virus (LACV) encephalitis | Not specified (i.p. or intracranial) | Decreased disease development by 30-50% | [15] |
Table 3: IC50 and Ki Values
| Target | IC50 | Ki | Reference |
| PKCδ | 3 - 6 μM | - | [4] |
| Other PKC isoforms (α, β, γ, ϵ, λ) | - | 5 to 10 times higher than for PKCδ | [4] |
Key Experimental Protocols
This section provides an overview of the methodologies used in key studies investigating this compound's neuroprotective effects.
In Vitro Neuroprotection Assay in Primary Mesencephalic Cultures
-
Cell Culture: Primary mesencephalic cultures are prepared from embryonic day 16-18 C57 black mice.[4] Neurons are grown on laminin-coated coverslips.[4]
-
Treatment: After 6-7 days in culture, neurons are exposed to 10 μM MPP+ for 48 hours in the presence or absence of this compound (0.3 and 1 μM).[4]
-
Immunocytochemistry: Cells are fixed with 4% paraformaldehyde and stained for tyrosine hydroxylase (TH) to identify dopaminergic neurons.[4] Non-specific sites are blocked with 5% normal goat serum containing 0.4% bovine serum albumin and 0.2% Triton X-100 in PBS.[4]
-
Analysis: The number of TH-positive cells and their neurite length are quantified to assess neuroprotection.[4]
In Vivo Neuroprotection in an MPTP Mouse Model of Parkinson's Disease
-
Animal Model: Six- to 8-week-old C57BL/6 mice are used.[4]
-
This compound Administration: this compound is administered either intraperitoneally (3-7 mg/kg) or orally (20 mg/kg) for a specified duration.[2][4]
-
MPTP Induction: Mice are treated with MPTP to induce Parkinson's-like pathology.[4]
-
Behavioral Analysis: Locomotor activity is assessed to evaluate motor deficits.[4]
-
Neurochemical Analysis: Striatal levels of dopamine and its metabolites are measured using techniques like HPLC.[4]
-
Histological Analysis: Brains are processed for immunohistochemistry to quantify the number of TH-positive neurons in the substantia nigra pars compacta using stereological methods.[4]
Autophagy Induction and Analysis in Neuronal Cells
-
Cell Culture and Treatment: Mouse cortical neurons are treated with 5 µM this compound for 24 hours.[10]
-
Western Blotting: Cell lysates are analyzed by Western blotting for the levels of LC3-II, a marker of autophagosome formation.[10]
-
Fluorescence Microscopy: Cells are transfected with GFP-LC3, and the formation of GFP-LC3 puncta (representing autophagosomes) is observed under a fluorescence microscope.[10]
-
Autophagic Flux Assay: Cells are treated with this compound in the presence or absence of an autophagy inhibitor like chloroquine (50 µM) to measure the rate of autophagic degradation (autophagic flux).[10]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the neuroprotective effects of this compound.
Caption: General experimental workflow for studying this compound's neuroprotective effects.
Conclusion and Future Directions
This compound presents a compelling profile as a neuroprotective agent, with demonstrated efficacy in various in vitro and in vivo models of neurodegenerative diseases. Its ability to modulate multiple key pathways, including apoptosis and autophagy, underscores its potential as a multi-target therapeutic. However, the controversy surrounding its specificity for PKCδ necessitates a cautious interpretation of studies relying solely on this compound as a PKCδ inhibitor. Future research should focus on elucidating the precise molecular targets of this compound and further exploring its PKCδ-independent mechanisms of action. Additionally, the development of more specific analogs could pave the way for novel therapeutic strategies for a range of debilitating neurodegenerative disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and Cancer: Novel Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: an inappropriate and ineffective inhibitor of PKCdelta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Neuroprotective effect of protein kinase C delta inhibitor this compound in cell culture and animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The PKC delta inhibitor, this compound, induces apoptosis of haematopoietic cell lines through mitochondrial membrane depolarization and caspases' cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound stimulates apoptosis in pancreatic cancer cells through interactions with proteins of the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autophagy in neuroprotection and neurodegeneration: A question of balance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Enhances the Autophagic Degradation of Phosphorylated Tau in Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound is a mitochondrial uncoupler that decreases cellular ATP levels and indirectly blocks protein kinase Cdelta tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound protected dopaminergic cell line from cytotoxicity of 6-hydroxydopamine by inhibiting PKCδ phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. This compound inhibits La Crosse virus-induced encephalitis in mice and blocks release of replicating virus from the Golgi body in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhanced neurogenesis is involved in neuroprotection provided by this compound against trimethyltin-induced delayed apoptotic neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Rottlerin: A Technical Whitepaper on its Antiviral Properties and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rottlerin, a natural polyphenol derived from the Kamala tree (Mallotus philippinensis), has demonstrated significant antiviral activity against a range of enveloped viruses. This document provides an in-depth technical overview of this compound's antiviral properties, with a focus on its molecular mechanisms of action. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and critical signaling pathways are visualized to offer a comprehensive resource for researchers in virology and drug development.
Introduction
This compound has been traditionally used in folk medicine for various ailments.[1] Modern scientific investigation has revealed its potential as a multi-target therapeutic agent, including its promising antiviral effects.[2] This whitepaper synthesizes the current understanding of this compound's antiviral activity, highlighting its role as an inhibitor of viral entry and replication. While initially identified as a specific inhibitor of protein kinase C delta (PKCδ), its mechanisms are now understood to be more complex, involving both PKCδ-dependent and independent pathways.[2][3]
Antiviral Spectrum and Efficacy
This compound has shown inhibitory effects against several enveloped viruses. The quantitative data for its antiviral efficacy are summarized in the tables below.
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | Endpoint Measurement | EC50 / IC50 (µM) | Cytotoxicity (CC50 in µM) | Reference(s) |
| Feline Coronavirus (FCoV) | CRFK | Plaque Assay | Viral Titer Reduction | 1.60 | >25 | [2] |
| Liposome-encapsulated this compound (RL) for FCoV | CRFK | Plaque Assay | Viral Titer Reduction | 1.40 | >25 | [2] |
| Zika Virus (ZIKV) | SNB19 | Plaque Assay | Viral Titer Reduction | 0.19 | Not specified | [3] |
| Zika Virus (ZIKV) | Huh7.5 | Plaque Assay | Viral Titer Reduction | 0.70 | Not specified | [3] |
| SARS-CoV-2 Replicon | BHK-21 | Replicon Assay | Renilla Luciferase Activity | Not specified | 47.78 (in A549) | [3][4] |
| SARS-CoV-2 Replicon | Huh7 | Replicon Assay | Renilla Luciferase Activity | Not specified | Not specified | [4] |
Table 2: this compound's Inhibitory Activity on Protein Kinases
| Kinase Target | IC50 (µM) | Reference(s) |
| PKCδ | 3-6 | [5][6] |
| PKCα, β, γ | 30-42 | [5] |
| PKCε, η, ζ | 80-100 | [5] |
| CaM kinase III | 5.3 | [6] |
Mechanism of Action
This compound's primary antiviral mechanism involves the disruption of the early stages of viral infection, particularly viral entry. It has been shown to inhibit macropinocytosis, a form of endocytosis utilized by several viruses to enter host cells.[1][7]
Inhibition of the PKCδ-Cofilin Signaling Pathway
A key mechanism of this compound's antiviral activity is the inhibition of the PKCδ-Cofilin signaling pathway, which is crucial for the actin dynamics required for macropinocytosis.[1][7]
Caption: this compound inhibits PRRSV entry by targeting the PKCδ-Cofilin pathway.
Studies on Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) have shown that the virus utilizes macropinocytosis for cell entry.[1][7] this compound treatment inhibits this process by decreasing actin polymerization.[1][7] This is achieved through the inhibition of PKCδ, which in turn affects the phosphorylation state of LIM domain kinase 1 (LIMK1) and cofilin, key regulators of actin dynamics.[1][8] PRRSV infection typically leads to the activation of cofilin, a state that is reversed by this compound treatment.[1][7]
PKCδ-Independent Mechanisms
Research on Zika virus (ZIKV) suggests that this compound can also act through PKCδ-independent pathways.[3] In this context, this compound was found to interfere with a post-translational step in the viral life cycle, potentially affecting the assembly and release of new viral particles.[3] Furthermore, some studies propose that this compound may exert its effects by reducing cellular ATP levels, which could broadly impact viral replication processes.[3]
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on this compound's antiviral properties.
Viral Titer Reduction Assay (Plaque Assay)
This protocol is a standard method to quantify infectious virus particles.
Caption: Workflow for a standard plaque assay to determine viral titer.
Methodology:
-
Seed host cells (e.g., A549, CRFK) in 12-well plates and grow to confluence.
-
Prepare serial 10-fold dilutions of the virus-containing supernatant.
-
Infect the cell monolayers with 100 µL of each viral dilution.
-
After an incubation period to allow for viral adsorption, overlay the cells with a medium containing a solidifying agent (e.g., agar or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubate the plates for a duration appropriate for the specific virus to allow for plaque development.
-
Fix the cells with a solution like 4% paraformaldehyde.
-
Stain the cells with a dye such as crystal violet, which stains the cells but leaves the plaques (areas of cell death) unstained.
-
Count the number of plaques at a specific dilution and calculate the viral titer in plaque-forming units per milliliter (PFU/mL).[3]
Western Blot for Protein Phosphorylation Analysis
This protocol is used to detect changes in the phosphorylation state of specific proteins, such as LIMK1 and cofilin, in response to viral infection and this compound treatment.
Caption: Western blot workflow for analyzing protein phosphorylation.
Methodology:
-
Grow MARC-145 cells to confluence.
-
Treat the cells with 5 µM this compound for 2 hours at 37°C.[1]
-
Infect the cells with PRRSV at a multiplicity of infection (MOI) of 1 and incubate for various time points (e.g., 5, 15, 30, 60, 90, and 120 minutes).[1]
-
Lyse the cells using a suitable protein extraction reagent containing protease and phosphatase inhibitors.[1]
-
Separate the protein lysates via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]
-
Transfer the separated proteins to a nitrocellulose membrane.[1]
-
Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-P-cofilin, anti-cofilin, anti-P-LIMK1, anti-LIMK1).[1]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]
-
Detect the chemiluminescent signal and quantify the band intensities to determine the relative levels of protein phosphorylation.[1]
Immunofluorescence Assay for Viral Endocytosis
This protocol is used to visualize the internalization of viruses into host cells.
Caption: Immunofluorescence assay workflow for viral endocytosis.
Methodology:
-
Seed MARC-145 cells on chamber slides.[1]
-
Pre-incubate the cells with 5 µM this compound for 2 hours at 37°C.[1]
-
Infect the cells with PRRSV at an MOI of 50 for 1 hour.[1]
-
Wash the cells and treat with proteinase K to remove any virus particles attached to the outside of the cells.[1]
-
Fix the cells with a fixative solution (e.g., 4% paraformaldehyde) and permeabilize them with a detergent (e.g., Triton X-100).
-
Incubate the cells with a primary antibody that specifically recognizes a viral protein (e.g., anti-PRRSV N protein).
-
Wash the cells and incubate with a secondary antibody conjugated to a fluorescent dye (e.g., Alexa Fluor 488).
-
Mount the slides and visualize the cells using a confocal microscope to observe the intracellular localization of the virus.[1]
Conclusion and Future Directions
This compound presents a promising scaffold for the development of broad-spectrum antiviral agents. Its ability to target host cell pathways, such as macropinocytosis, offers a potential strategy to overcome viral resistance. The dual mechanism of action, involving both PKCδ-dependent and -independent pathways, warrants further investigation to fully elucidate its therapeutic potential. While in vitro studies are encouraging, further preclinical and clinical research is necessary to evaluate the safety and efficacy of this compound and its derivatives in a therapeutic setting. The development of liposomal formulations has shown promise in improving its solubility and efficacy, paving the way for more effective delivery systems.[2] Future research should focus on detailed structure-activity relationship studies to optimize its antiviral potency and pharmacokinetic profile.
References
- 1. This compound inhibits macropinocytosis of Porcine Reproductive and Respiratory Syndrome Virus through the PKCδ-Cofilin signaling pathway | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound plays an antiviral role at early and late steps of Zika virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound inhibits macropinocytosis of Porcine Reproductive and Respiratory Syndrome Virus through the PKCδ-Cofilin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits macropinocytosis of Porcine Reproductive and Respiratory Syndrome Virus through the PKCδ-Cofilin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Effects of Rottlerin on Non-Cancerous Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rottlerin, a natural polyphenol extracted from the Kamala tree (Mallotus philippinensis), has garnered significant attention in biomedical research. Initially identified as a selective inhibitor of protein kinase C delta (PKCδ), subsequent studies have revealed a more complex pharmacological profile, with a multitude of cellular targets and effects that are often independent of PKCδ inhibition. While its anti-cancer properties are extensively studied, a comprehensive understanding of this compound's impact on non-cancerous cells is crucial for evaluating its therapeutic potential and off-target effects. This technical guide provides an in-depth analysis of the known effects of this compound on various non-malignant cell types, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways.
Data Presentation: Quantitative Effects of this compound on Non-Cancerous Cells
The following tables summarize the available quantitative data on the effects of this compound on different non-cancerous cell types. It is important to note that comprehensive dose-response data and IC50 values for a wide range of normal cells are not consistently available in the public domain.
| Cell Type | Assay | Concentration | Effect | Reference |
| Normal Human Epidermal Keratinocytes (NHEKs) | Cell Density | 5 µM | 25% reduction in cell density after 24 hours.[1] | |
| Normal Human Epidermal Keratinocytes (NHEKs) | DNA Synthesis (EdU assay) | Dose-dependent | Significant decrease in the number of EdU-positive cells.[1] | |
| Human Microvascular Endothelial Cells (HMVEC) | Proliferation | Not specified | Inhibition of proliferation.[2][3] | |
| Human Microvascular Endothelial Cells (HMVEC) | Tube Formation | Not specified | Inhibition of tube formation on Matrigel.[1][2][3] | |
| CD4+ and CD8+ Human T Lymphocytes | Proliferation (anti-CD3/anti-CD28 stimulation) | Dose-dependent | Inhibition of proliferation.[4] | |
| Primary Mesencephalic Neurons | MPP+-induced Neuronal Loss | 0.3 µM and 1 µM | Attenuation of tyrosine hydroxylase (TH)-positive neuronal cell and neurite loss.[5] | |
| PC12 cells (dopaminergic cell line) | 6-OHDA-induced cytotoxicity | 2 µmol/L | Increased cell viability to 69.6±2.63% of control.[6] |
Table 1: Effects of this compound on Cell Viability and Proliferation.
| Cell Type | Parameter | Concentration | Effect | Reference |
| Human Microvascular Endothelial Cells (HMVEC) | NFκB Nuclear Migration and DNA Binding | Not specified | Prevention of basal and TNFα-stimulated activity.[2][3] | |
| Human Keratinocytes (HaCaT cell line) | NFκB Activation | Not specified | Hampered NFκB activation process.[7] | |
| CD4+ T Lymphocytes | Cytokine mRNA Expression (IFNγ, IL-10, IL-13) | Not specified | Blocked expression upon TCR/CD28 activation.[4] |
Table 2: Effects of this compound on Signaling and Gene Expression.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature regarding the effects of this compound on non-cancerous cells.
Cell Viability and Proliferation Assays
a) MTS Assay for Keratinocyte Viability [1]
-
Cell Seeding: Seed Normal Human Epidermal Keratinocytes (NHEKs) in a 96-well plate at a density of 5x104 cells/well.
-
Incubation: Allow cells to adhere for 24 hours.
-
Treatment: Replace the medium with fresh media containing various concentrations of this compound (e.g., 0, 1, 5, 10 µM). Ensure the final DMSO concentration is below 0.2% (v/v).
-
Exposure: Incubate for 24 hours.
-
MTS Reagent: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for a specified period (e.g., 1-4 hours) at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
b) EdU Proliferation Assay for DNA Synthesis in Keratinocytes [1]
-
Cell Treatment: Treat NHEKs with this compound as described in the MTS assay protocol.
-
EdU Incorporation: Add 5-ethynyl-2´-deoxyuridine (EdU) to the cell culture and incubate for a period to allow incorporation into newly synthesized DNA.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize with a detergent-based buffer.
-
Click-iT® Reaction: Perform the Click-iT® reaction to fluorescently label the incorporated EdU.
-
Nuclear Staining: Counterstain the nuclei with a DNA stain (e.g., DAPI).
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the percentage of EdU-positive cells.
Endothelial Cell Tube Formation Assay[1][2][3]
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation: Harvest Human Microvascular Endothelial Cells (HMVECs) and resuspend them in a serum-free or low-serum medium.
-
Treatment: Add this compound at the desired concentrations to the cell suspension.
-
Seeding: Seed the treated HMVECs onto the solidified Matrigel.
-
Incubation: Incubate at 37°C for 4-18 hours to allow for tube formation.
-
Imaging and Quantification: Visualize the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
T-Cell Proliferation Assay[4]
-
Cell Isolation: Isolate CD4+ and CD8+ T lymphocytes from peripheral blood mononuclear cells (PBMCs).
-
Stimulation: Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies.
-
Cell Seeding: Seed the isolated T cells in the antibody-coated wells.
-
Treatment: Add this compound at various concentrations to the wells.
-
Proliferation Measurement: After a suitable incubation period (e.g., 72 hours), assess proliferation using methods such as [3H]-thymidine incorporation or a dye-based proliferation assay (e.g., CFSE).
Neuroprotection Assay in a Parkinson's Disease Model[5]
-
Cell Culture: Culture primary mesencephalic neurons or a dopaminergic cell line (e.g., PC12).
-
Toxin Treatment: Induce neurotoxicity by treating the cells with a neurotoxin such as 1-methyl-4-phenylpyridinium (MPP+) or 6-hydroxydopamine (6-OHDA).
-
This compound Treatment: Co-treat the cells with the neurotoxin and different concentrations of this compound.
-
Viability Assessment: After the treatment period, assess cell viability using assays like MTT or by counting the number of surviving neurons.
-
Immunocytochemistry: For neuronal cultures, perform immunocytochemistry for tyrosine hydroxylase (TH) to specifically identify and quantify dopaminergic neurons and their neurites.
NF-κB Electrophoretic Mobility Shift Assay (EMSA)[2][3]
-
Cell Treatment: Treat cells (e.g., HMVECs) with an inducer of NF-κB activity (e.g., TNFα) in the presence or absence of this compound.
-
Nuclear Extract Preparation: Isolate nuclear proteins from the treated cells.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence with a radioactive isotope (e.g., 32P) or a non-radioactive label (e.g., biotin).
-
Binding Reaction: Incubate the nuclear extracts with the labeled probe.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or a chemiluminescent or colorimetric detection method (for non-radioactive probes).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways affected by this compound in non-cancerous cells.
Caption: Experimental workflow for the endothelial cell tube formation assay.
Discussion and Future Directions
The available evidence clearly indicates that this compound exerts a range of significant biological effects on non-cancerous cells, including inhibition of proliferation, induction of apoptosis, and modulation of key signaling pathways such as NF-κB. These effects are observed in diverse cell types, including endothelial cells, keratinocytes, immune cells, and neurons. A critical takeaway is that many of these effects are independent of its originally proposed target, PKCδ, and are often linked to its ability to act as a mitochondrial uncoupler.
For drug development professionals, the multifaceted nature of this compound presents both opportunities and challenges. Its anti-proliferative and anti-angiogenic effects could be harnessed for conditions characterized by excessive cell growth and vascularization. Its neuroprotective properties also warrant further investigation for neurodegenerative diseases. However, the lack of a single, specific target and its impact on fundamental cellular processes like mitochondrial respiration necessitate careful consideration of potential off-target effects and a thorough toxicological evaluation.
Future research should focus on several key areas. Firstly, there is a clear need for more comprehensive quantitative studies to establish precise dose-response relationships and IC50 values of this compound in a wider array of non-cancerous human cell lines. This will be crucial for determining therapeutic windows and predicting potential side effects. Secondly, a more detailed elucidation of the PKCδ-independent mechanisms of action is required to fully understand its pharmacological profile. Finally, in vivo studies in relevant animal models are essential to validate the in vitro findings and to assess the overall safety and efficacy of this compound for specific therapeutic applications. A deeper understanding of how this compound differentially affects cancerous versus non-cancerous cells will be paramount for its successful translation into a clinical setting.
References
- 1. This compound as a therapeutic approach in psoriasis: Evidence from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exhibits antiangiogenic effects in vitro. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. This compound exhibits antiangiogenic effects in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits human T cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. This compound protected dopaminergic cell line from cytotoxicity of 6-hydroxydopamine by inhibiting PKCδ phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: a multifaced regulator of keratinocyte cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Rottlerin Structure-Activity Relationship: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rottlerin, a natural polyphenol derived from the plant Mallotus philippinensis, has garnered significant attention in the scientific community for its diverse pharmacological activities. Initially identified as a relatively specific inhibitor of protein kinase C delta (PKCδ), subsequent research has revealed its broader bioactivity, including the inhibition of a range of other kinases, induction of apoptosis and autophagy, and potent antioxidant properties.[1] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering a valuable resource for researchers engaged in the development of novel therapeutics based on this scaffold.
Core Structure and Physicochemical Properties
This compound is a complex chromen-4-one derivative with the chemical formula C30H28O8. Its structure features a chromene core linked to a substituted phloroglucinol moiety.
Chemical Structure of this compound:
Figure 1: Chemical structure of this compound.
Structure-Activity Relationship (SAR) Analysis
The development of this compound analogs has been pursued to enhance its potency, selectivity, and pharmacokinetic properties. While a comprehensive SAR study with a large library of analogs and their corresponding IC50 values is not extensively documented in a single source, analysis of the available literature provides key insights into the structural requirements for its biological activity.
Kinase Inhibition
This compound exhibits inhibitory activity against a panel of protein kinases, with a notable preference for PKCδ.[2][3][4][5][6] Modifications to the this compound scaffold have been explored to improve its kinase inhibitory profile. A patent for this compound analogs suggests that modifications to the quinine structure of the this compound skeleton can significantly impact its biological activity.[7] The patent further indicates that some synthesized analogs exhibit a 3- to 13-fold improvement in PKCδ inhibitory activity compared to the parent compound, although specific IC50 values for these analogs are not publicly disclosed in the available documents.[7]
Table 1: Kinase Inhibition Profile of this compound [2][3][4][5][6]
| Kinase Target | IC50 (µM) |
| PKCδ | 3 - 6 |
| CaM Kinase III | ~5.3 |
| PRAK | 1.9 |
| MAPKAP-K2 | 5.4 |
| PKCα | 30 - 42 |
| PKCβ | 30 - 42 |
| PKCγ | 30 - 42 |
| PKCε | 80 - 100 |
| PKCη | 80 - 100 |
| PKCζ | 80 - 100 |
Cytotoxic Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines. The IC50 for cytotoxicity in MCF-7 breast cancer cells is approximately 20 µM.[8] The synthesis of this compound analogs has been undertaken to explore their potential as anticancer agents. One study on the synthesis of rottlerone analogs, which share a similar core structure, evaluated their α-glucosidase and DPP-4 dual inhibitory and glucose consumption-promoting activity, highlighting the potential for this scaffold in metabolic diseases.
Experimental Protocols
Synthesis of this compound Analogs
The synthesis of this compound analogs typically involves a multi-step process. A general approach involves the preparation of a protected chromene intermediate, followed by an aldol condensation with a substituted benzaldehyde to form the chalcone-like moiety.[9]
General Synthetic Scheme for this compound Analogs:
Figure 2: Generalized synthetic workflow for this compound analogs.
A detailed protocol for the synthesis of (E)-Chalcone Chromene Derivatives, which are precursors to certain this compound analogs, has been described.[9] This involves dissolving the protected chromene in an anhydrous solvent under an inert atmosphere, followed by the addition of a strong base and the appropriate substituted benzaldehyde.
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound and its analogs against specific kinases can be determined using in vitro kinase assays. A common method is the radioisotope-based filter binding assay.
Workflow for In Vitro Kinase Inhibition Assay:
Figure 3: Workflow for a typical in vitro kinase inhibition assay.
The assay typically involves incubating the kinase, a suitable substrate (e.g., histone H1), and [γ-32P]ATP in the presence of varying concentrations of the test compound. The reaction is then stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radioactivity is quantified using a scintillation counter to determine the extent of kinase inhibition.
Cell Viability (MTT) Assay
The cytotoxic effects of this compound and its analogs are commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. However, it is crucial to note that this compound, as a mitochondrial uncoupler, can interfere with the MTT assay, potentially leading to an overestimation of cell viability.[10][11][12] Therefore, results from MTT assays with this compound and its analogs should be interpreted with caution and ideally confirmed with an alternative method, such as direct cell counting or a lactate dehydrogenase (LDH) assay.
Standard MTT Assay Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control.
Signaling Pathways Modulated by this compound
This compound's biological effects are mediated through its interaction with multiple intracellular signaling pathways.
Apoptosis Induction
This compound is a known inducer of apoptosis in various cancer cell lines.[8][13] It can trigger the intrinsic apoptotic pathway, characterized by the involvement of mitochondria and caspases.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, Kinase inhibitor (CAS 82-08-6) | Abcam [abcam.com]
- 7. US8586768B2 - Design, synthesis and functional characterization of this compound analogs - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Critical Appraisal of the MTT Assay in the Presence of this compound and Uncouplers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Critical appraisal of the MTT assay in the presence of this compound and uncouplers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound exhibits anti-cancer effect through inactivation of S phase kinase-associated protein 2 in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Bioavailability and Pharmacokinetics of Rottlerin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bioavailability and pharmacokinetic profile of Rottlerin, a natural polyphenolic compound isolated from Mallotus philippinensis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are investigating the therapeutic potential of this compound.
Core Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacokinetic parameters of this compound, facilitating a clear comparison of its drug-like properties.
Table 1: In Vitro ADME Properties of this compound
| Parameter | Value | Method | Reference |
| Lipophilicity (Log D) | 3.81 ± 0.05 | Shake-flask method | [1] |
| Plasma Stability | Considerable | Incubation with plasma | [2] |
| Metabolic Stability | Sufficient | Substrate depletion in mouse and human liver microsomes | [2] |
| Plasma Protein Binding | High | Rapid equilibrium dialysis (RED) | [2] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Male Balb/C Mice
| Parameter | Oral Administration (4 mg/kg) | Intravenous Administration (1 mg/kg) | Reference |
| Cmax (ng/mL) | 1056.3 ± 158.4 | 1285.7 ± 189.2 | [2] |
| Tmax (h) | 2.4 ± 0.5 | 0.08 ± 0.01 | [2] |
| AUC0-t (ng·h/mL) | 4021.6 ± 598.7 | 2987.4 ± 445.1 | [2] |
| AUC0-inf (ng·h/mL) | 4125.8 ± 612.3 | 3012.5 ± 450.3 | [2] |
| T1/2 (h) | 2.8 ± 0.4 | 2.1 ± 0.3 | [1][2] |
| Clearance (Cl) (L/h/kg) | 0.98 ± 0.15 | 0.33 ± 0.05 | [1][2] |
| Volume of Distribution (Vd) (L/kg) | 3.9 ± 0.6 | 1.0 ± 0.1 | [1][2] |
| Oral Bioavailability (%) | 35-36% | - | [1][2] |
Key Signaling Pathways Modulated by this compound
This compound was initially identified as a selective inhibitor of protein kinase C delta (PKCδ). However, subsequent research has revealed its interaction with multiple signaling pathways, and its specificity for PKCδ has been questioned[3][4][5][6]. The following diagrams illustrate some of the key pathways reported to be modulated by this compound.
Figure 1: Disputed PKCδ inhibitory action of this compound.
Figure 2: this compound's inhibitory effect on the PI3K/Akt/mTOR signaling cascade.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide, offering a practical reference for researchers aiming to replicate or build upon these findings.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the determination of this compound's pharmacokinetic profile following oral and intravenous administration in mice[2].
1. Animal Model:
-
Species: Male Balb/C mice.
-
Housing: Maintained under standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Fasting: Mice are fasted overnight prior to dosing, with free access to water.
2. Dosing:
-
Oral Administration: A single dose of 4 mg/kg of this compound is administered via oral gavage. The vehicle for administration should be a suitable, non-toxic solvent in which this compound is soluble.
-
Intravenous Administration: A single dose of 1 mg/kg of this compound is administered via the tail vein.
3. Blood Sampling:
-
Blood samples (approximately 50-100 µL) are collected from the retro-orbital plexus or another appropriate site at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Samples are collected into heparinized tubes and centrifuged to separate plasma.
-
Plasma samples are stored at -80°C until analysis.
4. Sample Preparation and Analysis (LC-MS/MS):
-
Protein Precipitation: Plasma proteins are precipitated using acetonitrile. An internal standard (IS) is added to the plasma samples before precipitation to correct for extraction variability[1].
-
Centrifugation: The mixture is vortexed and centrifuged to pellet the precipitated proteins.
-
Supernatant Analysis: The supernatant is collected and analyzed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method[1][2].
-
LC-MS/MS Method Validation: The analytical method is validated according to FDA guidelines for bioanalytical method validation, assessing parameters such as selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision, recovery, and matrix effect[1]. The reported LLOQ for this compound is 1.9 ng/mL[1].
5. Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, T1/2, clearance, and volume of distribution[7][8][9].
-
Oral bioavailability (F) is calculated using the formula: F (%) = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100[10].
Figure 3: Experimental workflow for the in vivo pharmacokinetic assessment of this compound.
In Vitro ADME Assays
The following protocols are based on the methodologies described for determining the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound[1][2].
1. Lipophilicity (Log D) Determination (Shake-Flask Method):
-
A solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) is mixed with an equal volume of n-octanol.
-
The mixture is shaken vigorously to allow for partitioning of this compound between the aqueous and organic phases.
-
After separation of the two phases, the concentration of this compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
The Log D value is calculated as the logarithm of the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.
2. Plasma Stability Assay:
-
This compound is incubated with fresh plasma (e.g., mouse or human plasma) at 37°C over a time course (e.g., 0, 15, 30, 60, 120 minutes).
-
At each time point, an aliquot of the reaction mixture is taken, and the reaction is quenched by adding a protein precipitating agent like acetonitrile.
-
The amount of remaining this compound is quantified by LC-MS/MS.
-
The percentage of this compound remaining at each time point is calculated relative to the initial concentration.
3. Metabolic Stability Assay (Microsomal Stability):
-
This compound is incubated with liver microsomes (e.g., mouse or human) in the presence of NADPH (to initiate metabolic reactions) at 37°C.
-
A negative control without NADPH is included to assess non-enzymatic degradation.
-
Aliquots are taken at various time points, and the reaction is stopped.
-
The concentration of this compound is measured by LC-MS/MS.
-
The rate of disappearance of this compound is used to calculate its intrinsic clearance and half-life in the microsomal system.
4. Plasma Protein Binding Assay (Rapid Equilibrium Dialysis - RED):
-
A RED device, which consists of two chambers separated by a semi-permeable membrane, is used.
-
One chamber is filled with a solution of this compound in plasma, and the other chamber is filled with buffer.
-
The device is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.
-
The concentration of this compound in both the plasma and buffer chambers is determined by LC-MS/MS.
-
The percentage of plasma protein binding is calculated based on the difference in concentrations between the two chambers.
This guide provides a foundational understanding of this compound's bioavailability and pharmacokinetics. The provided data and protocols are intended to support further research and development of this promising natural compound. Researchers are encouraged to consult the primary literature for more detailed information and to adapt these methodologies as needed for their specific experimental designs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacokinetic Assessment of this compound from Mallotus philippensis Using a Highly Sensitive Liquid Chromatography–Tandem Mass Spectrometry-Based Bioanalytical Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: an inappropriate and ineffective inhibitor of PKCdelta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a novel protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an inhibitor of protein kinase Cdelta (PKCdelta), inhibits astrocytic glutamate transport activity and reduces GLAST immunoreactivity by a mechanism that appears to be PKCdelta-independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 8. Bioavailability & Method of determination [knowledgeofpharma.blogspot.com]
- 9. mdpi.com [mdpi.com]
- 10. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Methodological & Application
Application Notes and Protocols for Rottlerin Solubilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rottlerin, a natural polyphenol derived from the plant Mallotus philippinensis, is a widely utilized pharmacological agent in preclinical research.[1][2] Initially identified as a relatively specific inhibitor of protein kinase C delta (PKCδ), subsequent studies have revealed its broader activity, including the inhibition of other kinases and effects on mitochondrial function.[3][4][5] Its diverse biological activities, including the induction of apoptosis and autophagy, make it a compound of interest in cancer research and other therapeutic areas.[2][3][6][7] Due to its hydrophobic nature, proper solubilization is critical for accurate and reproducible experimental results. This document provides detailed application notes and protocols for dissolving this compound in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol.
Data Presentation: this compound Solubility
Quantitative solubility data for this compound in DMSO and ethanol are summarized below. It is important to note that solubility can be affected by factors such as the purity of the compound, temperature, and the presence of moisture in the solvent.[1]
| Solvent | Reported Solubility (mg/mL) | Reported Molar Solubility (mM) | Source(s) |
| DMSO | 11 - 30 | ~21.29 - 58.08 | [1][8][9] |
| Ethanol | 1 - 1.25 | ~1.94 - 2.42 | [1][8] |
Molecular Weight of this compound: 516.54 g/mol [1][9]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can then be diluted in aqueous media for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heating block (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mg/mL stock solution, add 100 µL of DMSO for every 1 mg of this compound). Note: Using moisture-absorbing DMSO can reduce solubility.[1]
-
Dissolution:
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, gentle warming in a water bath (37°C) or brief sonication can aid in dissolution.[10] Avoid excessive heat, which may degrade the compound.
-
-
Sterilization (Optional): If required for sterile cell culture applications, the concentrated DMSO stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[1] A stock solution in DMSO is typically stable for at least one month at -20°C and up to a year at -80°C.[1]
Protocol 2: Preparation of a this compound Stock Solution in Ethanol
This protocol outlines the preparation of a this compound stock solution in ethanol. Due to the lower solubility of this compound in ethanol, the achievable stock concentration will be lower than with DMSO.
Materials:
-
This compound powder
-
Absolute Ethanol (≥99.5%)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing: Tare a sterile microcentrifuge tube on an analytical balance. Weigh the desired amount of this compound powder into the tube.
-
Solvent Addition: Add the appropriate volume of absolute ethanol to achieve the desired concentration (e.g., for a 1 mg/mL stock solution, add 1 mL of ethanol for every 1 mg of this compound).
-
Dissolution:
-
Cap the tube tightly and vortex for 2-3 minutes.
-
Given the lower solubility, ensure the solution is thoroughly mixed. Visual inspection for particulate matter is crucial.
-
-
Storage: Aliquot the ethanolic stock solution into single-use volumes and store at -20°C.
Working Dilutions: For cell culture experiments, the concentrated stock solution (in either DMSO or ethanol) should be serially diluted in the appropriate cell culture medium to the final desired concentration. It is critical to ensure that the final concentration of the organic solvent in the culture medium is non-toxic to the cells (typically <0.1-0.5% for DMSO).
Visualizations
Experimental Workflow for this compound Solubilization
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound and Cancer: Novel Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: an inappropriate and ineffective inhibitor of PKCdelta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound stimulates apoptosis in pancreatic cancer cells through interactions with proteins of the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits cell growth and invasion via down-regulation of Cdc20 in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. This compound [sigmaaldrich.com]
- 10. glpbio.com [glpbio.com]
Application Notes and Protocols: Stability of Rottlerin in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rottlerin is a natural polyphenol derived from the plant Mallotus philippinensis. It has garnered significant interest in biomedical research due to its diverse biological activities, including the inhibition of various protein kinases. Notably, it has been widely studied as an inhibitor of Protein Kinase C delta (PKCδ) and for its effects on other signaling pathways, such as the mTOR pathway.[1] The accurate interpretation of experimental results using this compound is critically dependent on its stability in the experimental milieu, particularly in cell culture media where it is frequently employed. These application notes provide a summary of the known stability of this compound in commonly used cell culture media, detailed protocols for its handling and stability assessment, and an overview of the key signaling pathways it modulates.
Data Presentation: Stability of this compound
The stability of this compound in cell culture media can be influenced by factors such as the composition of the medium, pH, temperature, and exposure to light. Currently, quantitative data on the stability of this compound is available for RPMI-1640 medium.
Table 1: Stability of this compound in RPMI-1640 Cell Culture Medium
| Time (hours) | Initial Concentration (µM) | Concentration in Media (µM) | % Decrease in Media | % Degradation* |
| 0 | 26.25 ± 1.80 | 26.25 ± 1.80 | 0% | 0% |
| 0.5 | 26.25 ± 1.80 | 22.14 ± 1.26 | 15.7% | Not Reported |
| 24 | 26.25 ± 1.80 | 16.18 ± 1.42 | 38.4% | 33.3% |
*Data from a study by Mai et al. (2013) where this compound was incubated with HPAF-II pancreatic cancer cells.[2] The "% Degradation" value accounts for cellular uptake of the compound. The same study noted a similar degradation of 32.9% in a pH 7.4 buffer after 24 hours.[2]
Experimental Protocols
Preparation and Storage of this compound Stock Solutions
Proper preparation and storage of this compound stock solutions are crucial to ensure its integrity and activity.
-
Reconstitution: this compound is typically supplied as a solid powder.[8] It is sparingly soluble in aqueous buffers but is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[8][9] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO.
-
Example: To prepare a 10 mM stock solution, dissolve 5.165 mg of this compound (MW: 516.5 g/mol ) in 1 mL of high-quality, anhydrous DMSO.
-
-
Storage of Stock Solutions:
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium. It is important to mix the solution thoroughly immediately after dilution to prevent precipitation.
-
Due to its limited stability in aqueous solutions, it is recommended to prepare working solutions fresh for each experiment and not to store them for more than one day.[8]
-
Protocol for Assessing this compound Stability in Cell Culture Media using HPLC
This protocol provides a framework for researchers to determine the stability of this compound in their specific cell culture medium (e.g., DMEM with 10% FBS).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Sterile, incubator-safe plates or tubes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or ortho-phosphoric acid (for mobile phase acidification)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of this compound-Spiked Media:
-
Prepare a working solution of this compound in the cell culture medium at the desired final concentration (e.g., 10 µM).
-
Prepare a sufficient volume to collect samples at multiple time points.
-
Include a "time zero" (T=0) sample which will be processed immediately.
-
-
Incubation:
-
Incubate the this compound-spiked media under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
If assessing stability in the presence of cells, seed cells at an appropriate density and allow them to adhere before adding the this compound-containing medium.
-
-
Sample Collection:
-
Collect aliquots of the media at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
For samples with cells, collect the supernatant. It is also advisable to collect cell lysates to assess cellular uptake.
-
-
Sample Preparation for HPLC Analysis:
-
To precipitate proteins, add an equal volume of cold acetonitrile to the collected media samples.
-
Vortex the mixture and incubate at -20°C for at least 30 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase: A common mobile phase for this compound analysis is a gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid or ortho-phosphoric acid) to improve peak shape.[2]
-
Column: A C18 reversed-phase column is typically used.
-
Detection: Monitor the absorbance at the wavelength of maximum absorbance for this compound (approximately 286 nm).[2]
-
Quantification: Create a standard curve using known concentrations of this compound to quantify the amount remaining in the samples at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time to visualize the degradation kinetics.
-
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways involved in cell growth, proliferation, and survival. The following diagrams illustrate the putative points of intervention for this compound.
This compound and the PI3K/Akt/mTOR Signaling Pathway
This compound has been reported to inhibit the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and proliferation.[1][13][14][15][16][17][18]
Caption: this compound's inhibitory effect on the mTOR signaling pathway.
This compound and the PKCδ Signaling Pathway
This compound was initially identified as a relatively specific inhibitor of PKCδ, although its specificity has been debated. PKCδ is involved in various cellular processes, including apoptosis and cell cycle regulation.
Caption: this compound's inhibitory action on the PKCδ signaling pathway.
Experimental Workflow for Stability Assessment
The following diagram outlines the key steps in assessing the stability of this compound in cell culture media.
Caption: Workflow for this compound stability assessment in cell culture media.
Conclusion
The stability of this compound in cell culture media is a critical parameter that can significantly impact the interpretation of experimental outcomes. The provided data indicates that this compound degrades over time in RPMI-1640 medium, and it is reasonable to assume similar instability in other complex aqueous media like DMEM. Therefore, it is imperative for researchers to consider this instability when designing experiments. Preparing fresh working solutions for each experiment and, if necessary, conducting independent stability studies using the outlined HPLC protocol are best practices to ensure the reliability and reproducibility of research involving this compound. The provided diagrams of the mTOR and PKCδ signaling pathways offer a visual guide to the molecular contexts in which this compound is often studied.
References
- 1. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits cell growth and invasion via down-regulation of Cdc20 in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits cell growth and invasion via down-regulation of Cdc20 in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound|82-08-6|COA [dcchemicals.com]
- 8. glpbio.com [glpbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound: Structure Modifications and KCNQ1/KCNE1 Ion Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. Downregulating PKC delta provides a PI3K/Akt-independent survival signal that overcomes apoptotic signals generated by c-Src overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Rottlerin Stock Solutions: Application Notes and Protocols for Researchers
Abstract
This document provides detailed application notes and standardized protocols for the preparation of Rottlerin stock solutions for use in scientific research. This compound, a natural product derived from Mallotus philippinensis, is a widely utilized pharmacological tool in cell biology and drug development. Accurate and consistent preparation of stock solutions is critical for reproducible experimental outcomes. This guide covers the essential chemical properties of this compound, solubility data in various solvents, step-by-step protocols for dissolution, and recommendations for storage and handling to ensure the stability and integrity of the compound. Additionally, key signaling pathways modulated by this compound are illustrated to provide context for its application.
Introduction to this compound
This compound, also known as Mallotoxin, is a polyphenol that has been historically identified as a selective inhibitor of protein kinase C delta (PKCδ).[1][2] However, subsequent research has revealed its broader biological activities, including the inhibition of other kinases, mitochondrial uncoupling, and modulation of autophagy and apoptosis signaling pathways.[1][3][4] Its diverse mechanisms of action make it a valuable compound for studying various cellular processes, particularly in cancer research.[3][5] Given its hydrophobic nature, proper preparation of stock solutions is paramount for its effective use in in vitro and in vivo studies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Synonyms | Mallotoxin, NSC 56346, NSC 94525[6] |
| Molecular Formula | C₃₀H₂₈O₈[6] |
| Molecular Weight | 516.5 g/mol [6] |
| Appearance | Orange to brown solid/powder[7] |
| Purity | ≥95%[6] |
| CAS Number | 82-08-6[6] |
Solubility Data
This compound is sparingly soluble in aqueous buffers but exhibits good solubility in organic solvents.[6] The choice of solvent is critical for achieving the desired stock concentration. The following table summarizes the solubility of this compound in commonly used laboratory solvents.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥ 30 mg/mL[6] |
| Dimethylformamide (DMF) | ~30 mg/mL[6] |
| Ethanol | ~1.25 mg/mL[6] |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL[6] |
Experimental Protocols
Materials and Equipment
-
This compound solid (≥95% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Ethanol (200 proof, absolute)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a High-Concentration DMSO Stock Solution (e.g., 10 mM)
This protocol describes the preparation of a 10 mM stock solution in DMSO, a commonly used concentration for in vitro experiments.
-
Pre-weighing Preparation: Before handling this compound, ensure all necessary PPE is worn. It is recommended to handle the solid compound in a chemical fume hood.
-
Weighing this compound: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound solid. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.165 mg of this compound (Molecular Weight = 516.5 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound solid. For a 10 mM solution, add 1 mL of DMSO for every 5.165 mg of this compound.
-
Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. The solution should be clear and orange to brown in color. Gentle warming (e.g., in a 37°C water bath) can aid in dissolution if necessary.[8]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[1] Store the aliquots at -20°C or -80°C.
Protocol for Preparing an Ethanol Stock Solution
For experiments where DMSO may interfere, an ethanol stock solution can be prepared, albeit at a lower concentration.
-
Weighing this compound: Following the safety precautions outlined above, weigh the desired amount of this compound. For example, to prepare 1 mL of a 1 mg/mL stock solution, weigh out 1 mg of this compound.
-
Dissolution: Add 1 mL of absolute ethanol to the this compound solid.
-
Mixing: Vortex the solution until the solid is fully dissolved.
-
Storage: Store the ethanol stock solution in a tightly sealed amber vial at -20°C.
Storage and Stability
Proper storage is crucial to maintain the activity of this compound.
| Form | Storage Temperature | Stability |
| Solid | -20°C | ≥ 4 years[6] |
| DMSO Stock Solution | -20°C | Up to 3 months[9] |
| -80°C | Up to 6 months[1] | |
| Aqueous Solutions | 4°C | Not recommended for more than one day[6] |
Note: It is highly recommended to prepare fresh aqueous working solutions from the frozen stock on the day of the experiment.[6]
Visualized Experimental Workflow and Signaling Pathways
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing a this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound and Cancer: Novel Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound | 82-08-6 [chemicalbook.com]
- 8. glpbio.com [glpbio.com]
- 9. This compound [sigmaaldrich.com]
Rottlerin in Murine Models: A Comprehensive Guide to In Vivo Dosing and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Rottlerin, a natural polyphenol derived from the plant Mallotus philippinensis, has garnered significant interest in preclinical research for its potential therapeutic applications, particularly in oncology and neurodegenerative diseases. Its multifaceted mechanism of action, although still under investigation, involves the modulation of several key signaling pathways. This document provides a detailed overview of the in vivo dosages, administration routes, and experimental protocols for the use of this compound in mouse models, based on published literature.
Data Presentation: this compound Dosage in In Vivo Mouse Models
The following tables summarize the quantitative data on this compound dosage from various studies, categorized by the disease model.
Cancer Models
| Mouse Model | Cancer Type | This compound Dosage | Administration Route | Frequency & Duration | Vehicle | Reference(s) |
| Nude Mice | Pancreatic Cancer (Orthotopic Xenograft) | 0.5 mg/kg | Intraperitoneal (i.p.) | Daily for 4 weeks | DMSO | [1] |
| Nude Mice | Pancreatic Cancer (Subcutaneous Xenograft) | 0.5 mg/kg | Intraperitoneal (i.p.) | Daily for 2 weeks | DMSO | [1] |
| Balb/c Nude Mice | Pancreatic Cancer (Subcutaneous Xenograft) | 20 mg/kg | Oral Gavage (p.o.) | Daily, 5 days/week for 6 weeks | Not specified | [2] |
| Nude Mice | Pancreatic Cancer (Subcutaneous Xenograft) | 0.012% in diet (approx. 0.5 mg/mouse/day) | Dietary Admixture | For 6 weeks | Standard Diet (AIN76A) | [3][4] |
| Orthotopic Mouse Model | Breast Cancer | 5-20 mg/kg | Not specified | Not specified | Not specified | [5] |
Neurodegenerative Disease Models
| Mouse Model | Disease Model | This compound Dosage | Administration Route | Frequency & Duration | Vehicle | Reference(s) |
| C57BL/6 Mice | Parkinson's Disease (MPTP-induced) | 3 and 7 mg/kg | Intraperitoneal (i.p.) | Pre-treatment for 24h, then daily with MPTP for 5 days | 1% DMSO | [6] |
| C57BL/6 Mice | Parkinson's Disease (MPTP-induced) | 10 and 20 mg/kg | Oral Gavage (p.o.) | Pre-treatment for 24h, then daily with MPTP for 5 days | 1% DMSO | [6] |
| C57BL/6 Mice | Parkinson's Disease (MPTP-induced) | 20 mg/kg | Not specified | Post-treatment for 3 days after MPTP | Not specified | [6] |
Experimental Protocols
Preparation and Administration of this compound
a. Intraperitoneal (i.p.) Injection
-
Vehicle Preparation: Due to this compound's poor solubility in aqueous solutions, a common vehicle is Dimethyl Sulfoxide (DMSO).[1] For in vivo use, it is crucial to use a low percentage of DMSO to avoid toxicity. A stock solution of this compound can be prepared in 100% DMSO and then diluted with a suitable carrier like corn oil or saline to achieve the final desired concentration and a DMSO concentration of less than 1-5%.[7] To prevent phase separation when mixing DMSO with corn oil, co-solvents and emulsifiers such as PEG300 and Tween 80 can be utilized to create a stable formulation.[8][9]
-
Protocol for i.p. Injection:
-
Restrain the mouse by gently grasping the scruff of the neck.
-
Position the mouse to expose the abdomen.
-
Insert a 25-27 gauge needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the this compound solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
-
b. Oral Gavage (p.o.)
-
Vehicle Preparation: Similar to i.p. injections, this compound for oral gavage is typically first dissolved in a small amount of DMSO and then suspended in a vehicle like corn oil.[6][10]
-
Protocol for Oral Gavage:
-
Gently restrain the mouse and hold it in an upright position.
-
Insert a gavage needle (20-22 gauge for adult mice) attached to a syringe into the esophagus.
-
Slowly administer the this compound suspension into the stomach.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Pancreatic Cancer Xenograft Mouse Model Protocol
-
Cell Culture: Human pancreatic cancer cell lines (e.g., MIA PaCa-2, AsPC-1) are cultured in appropriate media until they reach the desired confluence.[2]
-
Subcutaneous Xenograft Model:
-
Orthotopic Xenograft Model:
-
Anesthetize the mouse.
-
Make a small incision in the abdomen to expose the pancreas.
-
Inject the pancreatic cancer cells directly into the pancreas.
-
Suture the incision.
-
-
This compound Treatment: Once tumors are established, initiate this compound treatment as per the dosages and routes described in the table above.
-
Tumor Measurement: Monitor tumor growth by measuring the tumor volume with calipers (for subcutaneous models) or through imaging techniques.
-
Endpoint: At the end of the study, euthanize the mice and harvest the tumors and other organs for further analysis (e.g., histology, western blotting).
MPTP-Induced Parkinson's Disease Mouse Model Protocol
-
MPTP Preparation: Prepare a solution of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in saline. Caution: MPTP is a potent neurotoxin and requires strict safety precautions.
-
Induction of Parkinsonism: Administer MPTP to C57BL/6 mice via intraperitoneal injection. A common regimen is four injections of 20 mg/kg MPTP at 2-hour intervals.[11][12]
-
This compound Treatment: Administer this compound either as a pretreatment starting 24 hours before MPTP injection or as a post-treatment, as detailed in the table above.[6]
-
Behavioral Assessment: Perform behavioral tests such as the rotarod test and open-field test to assess motor coordination and locomotor activity.
-
Neurochemical Analysis: At the end of the experiment, euthanize the mice and collect brain tissue (striatum and substantia nigra) for neurochemical analysis (e.g., HPLC to measure dopamine and its metabolites) and immunohistochemistry (e.g., for tyrosine hydroxylase-positive neurons).[6]
Signaling Pathways and Experimental Workflows
This compound's Putative Signaling Pathways
This compound's mechanism of action is complex and involves multiple signaling pathways. While initially identified as a specific inhibitor of Protein Kinase C delta (PKCδ), subsequent studies have shown that it can have off-target effects and that some of its actions are independent of PKCδ inhibition.[13][14] The primary pathways implicated in this compound's effects are the apoptosis and NF-κB signaling cascades.
Caption: Putative signaling pathways modulated by this compound.
General Experimental Workflow for In Vivo this compound Studies
The following diagram outlines a typical workflow for conducting in vivo studies with this compound in mouse models.
Caption: General experimental workflow for in vivo this compound studies.
These application notes and protocols are intended to serve as a comprehensive guide for researchers utilizing this compound in in vivo mouse models. It is imperative to adapt these protocols to specific experimental needs and to adhere to all institutional and national guidelines for animal welfare.
References
- 1. This compound stimulates apoptosis in pancreatic cancer cells through interactions with proteins of the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses growth of human pancreatic tumors in nude mice, and pancreatic cancer cells isolated from Kras(G12D) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound, a Natural Protein Kinases C Inhibitor, in Pancreatic Cancer Cells and Mouse Xenografts by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of this compound, a Natural Protein Kinases C Inhibitor, in Pancreatic Cancer Cells and Mouse Xenografts by RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pharmpk.com [pharmpk.com]
- 11. modelorg.com [modelorg.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound: an inappropriate and ineffective inhibitor of PKCdelta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound induces autophagy and apoptotic cell death through a PKC-delta-independent pathway in HT1080 human fibrosarcoma cells: the protective role of autophagy in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Rottlerin Administration: A Comparative Analysis of Intraperitoneal and Oral Routes
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Rottlerin, a natural polyphenol derived from the plant Mallotus philippinensis, has garnered significant interest in the scientific community for its diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The choice of administration route is a critical determinant of its bioavailability, efficacy, and potential toxicity. This document provides a detailed comparison of the intraperitoneal (IP) and oral (PO) administration routes for this compound, summarizing available quantitative data, providing experimental protocols, and visualizing key signaling pathways.
While direct comparative studies evaluating the pharmacokinetics and efficacy of intraperitoneal versus oral administration of this compound in a single study are limited, this document synthesizes the available data from various preclinical studies to offer a comparative perspective.
Data Presentation: Quantitative Summary
The following tables summarize the available quantitative data for both intraperitoneal and oral administration of this compound. It is important to note that this data is compiled from different studies and direct comparisons should be made with caution.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Intraperitoneal (IP) Administration | Oral Administration | Source |
| Bioavailability | Data not available in direct comparative studies. Generally considered to have higher bioavailability than oral administration for many compounds. | 35-36% in male Balb/C mice. | [1] |
| Peak Plasma Concentration (Cmax) | Data not available. | ~1 µg/mL (at 4 mg/kg dose) | [2] |
| Time to Peak Plasma Concentration (Tmax) | Data not available. Generally faster than oral administration.[3][4] | ~2.4 hours | [2] |
| Area Under the Curve (AUC) | Data not available. | ~4 µg·h/mL (at 4 mg/kg dose) | [2] |
| Elimination Half-life (T1/2) | Data not available. | > 2 hours | [2] |
Table 2: Efficacy and Dosing in Preclinical Models
| Parameter | Intraperitoneal (IP) Administration | Oral Administration | Source |
| Disease Model | Pancreatic Cancer Xenograft (mice) | Parkinson's Disease Model (mice) | [5][6] |
| Dose | 0.5 mg/kg daily | 20 mg/kg | [5] |
| Treatment Duration | 4 weeks | Not specified | [5] |
| Observed Efficacy | Inhibited tumor development and increased apoptosis. | Exhibited protective effects. | [5][6] |
| Tissue Distribution | Not specified. | Reached brain tissue in an intact and active form (1125 pg/mg). | [5] |
Table 3: Toxicity Profile
| Parameter | Intraperitoneal (IP) Administration | Oral Administration | Source |
| General Toxicity | Low toxicity profile. No difference in body weight; histologically normal liver and kidney. | Low toxicity profile. | [5] |
| LD50 | Data not available. | Data not available. |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound is poorly soluble in water.[7] Therefore, a suitable vehicle is required for its administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Corn oil or other suitable oil for oral gavage (optional)
Procedure:
-
Dissolve this compound powder in a minimal amount of DMSO to create a stock solution.
-
For intraperitoneal injection , further dilute the DMSO stock solution with sterile saline or PBS to the final desired concentration. The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.
-
For oral gavage , the DMSO stock solution can be diluted in a vehicle such as corn oil or sterile water. Ensure the solution is homogenous before administration.
Protocol 1: Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol for disinfection
-
Appropriate animal restraint device
Procedure:
-
Properly restrain the mouse to expose the abdomen.
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol. This location helps to avoid puncturing the cecum.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that no fluid (e.g., blood or urine) is drawn into the syringe, which would indicate improper needle placement.
-
If aspiration is clear, slowly inject the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress post-injection.
Protocol 2: Oral Gavage in Mice
Materials:
-
Prepared this compound solution
-
Sterile oral gavage needles (flexible or rigid with a ball tip, 18-20 gauge for adult mice)
-
Sterile syringes (1 mL)
-
Appropriate animal restraint device
Procedure:
-
Securely restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle. Do not force the needle down. If resistance is met, withdraw and reinsert.
-
Once the needle is properly positioned in the esophagus (a slight resistance may be felt as it passes the cardiac sphincter), administer the this compound solution.
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Signaling Pathways and Experimental Workflows
This compound's Multifaceted Signaling Inhibition
This compound has been shown to modulate multiple signaling pathways, often independent of its initial characterization as a PKCδ inhibitor.[5] Its anti-cancer and anti-inflammatory effects are attributed to its ability to interfere with key cellular processes like proliferation, apoptosis, and autophagy.
Caption: this compound's inhibitory effects on key signaling pathways.
Experimental Workflow: In Vivo Efficacy Study
The following diagram outlines a typical workflow for an in vivo study comparing the efficacy of intraperitoneal and oral this compound administration in a cancer xenograft model.
Caption: Workflow for comparing IP and oral this compound efficacy.
Conclusion
The choice between intraperitoneal and oral administration of this compound depends on the specific goals of the research. Intraperitoneal injection is a common method in preclinical studies to ensure systemic exposure and is often associated with higher bioavailability, though specific data for this compound is lacking. Oral administration, while potentially having lower bioavailability, represents a more clinically translatable route. The provided protocols and data, synthesized from the available literature, offer a foundation for researchers to design and execute studies involving this compound. Further head-to-head comparative studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic differences between these two crucial administration routes.
References
- 1. researchanimaltraining.com [researchanimaltraining.com]
- 2. Pharmacokinetic Assessment of this compound from Mallotus philippensis Using a Highly Sensitive Liquid Chromatography–Tandem Mass Spectrometry-Based Bioanalytical Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. Oral Administration of Rotenone using a Gavage and Image Analysis of Alpha-synuclein Inclusions in the Enteric Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. This compound and Cancer: Novel Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Rottlerin using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Rottlerin, a natural polyphenolic ketone with significant biological activities. The described protocol is applicable for the determination of this compound in various matrices, including plasma, cell lysates, and tissue homogenates. This document provides a comprehensive guide, including sample preparation, chromatographic conditions, and method validation parameters, to ensure accurate and reproducible results for researchers in pharmacology, drug discovery, and natural product chemistry.
Introduction
This compound, isolated from the plant Mallotus philippensis, is a widely studied natural compound known for its inhibitory effects on Protein Kinase C (PKC) and its involvement in apoptosis and autophagy signaling pathways.[1][2][3] Its potential as a therapeutic agent necessitates reliable analytical methods for its quantification in biological samples. High-Performance Liquid Chromatography (HPLC) offers the necessary selectivity and sensitivity for this purpose. This document outlines two validated HPLC methods for this compound quantification: an RP-HPLC method with UV detection and a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Signaling Pathway of this compound
This compound is recognized for its role as a potent inhibitor of the δ-isoform of Protein Kinase C (PKCδ).[2][3] However, its biological effects are multifaceted and can be both PKCδ-dependent and independent.[1] It has been shown to induce apoptosis in cancer cells by interacting with the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria.[4] Furthermore, this compound can stimulate autophagy by acting on signaling cascades upstream of mTORC1.[3]
Caption: this compound's multifaceted signaling pathways.
Experimental Protocols
Method 1: RP-HPLC with UV Detection
This method is suitable for the quantification of this compound in samples where high sensitivity is not the primary requirement.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% orthophosphoric acid)[5][6] |
| Gradient | A gradient elution may be required for optimal separation[7] |
| Flow Rate | 1.0 mL/min (typical) |
| Detection | UV Diode-Array Detector (DAD) at 298 nm[7] |
| Injection Volume | 20-50 µL[5] |
| Column Temperature | Ambient |
| Retention Time | Approximately 21.7 min[5] |
Sample Preparation (Plasma and Tissues):
-
To 100 µL of plasma or tissue homogenate, add an internal standard (IS), such as 3,3′,4′-trihydroxyflavone.[5]
-
Add 200 µL of acetone containing 1% BHT for protein precipitation and extraction.[5]
-
Vortex the mixture vigorously for 2 minutes and then centrifuge at 1,300 x g for 5 minutes.[5]
-
Collect the supernatant. The pellet can be re-extracted with acetone to improve recovery.[5]
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a SpeedVac.[5]
-
Reconstitute the residue in 100 µL of an appropriate solvent mixture (e.g., acetone/water 80:20) and inject into the HPLC system.[5]
Sample Preparation (Cell Lysates):
-
After treating cells with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysate and add an equal volume of acetone to precipitate proteins.[6]
-
Centrifuge to pellet the precipitated protein and collect the supernatant for HPLC analysis.[6]
Method 2: LC-MS/MS for High-Sensitivity Quantification
This method is ideal for pharmacokinetic studies and when low concentrations of this compound are expected.[8]
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | A suitable C18 column for fast LC |
| Mobile Phase | Acetonitrile and water with a mass spectrometry compatible modifier like formic acid.[9] |
| Flow Rate | Optimized for the specific column dimensions |
| Injection Volume | 5-10 µL |
| Ionization Mode | Electrospray Ionization (ESI) |
| Detection Mode | Selected Reaction Monitoring (SRM)[8] |
| SRM Transition | For this compound: m/z 515.2 > 321.2 (quantifier) and m/z 515.2 > 333.1 (qualifier)[8] |
| Internal Standard | Chlorzoxazone (SRM transition: m/z 168.0 > 132.1)[8] |
| Run Time | Approximately 2.5 minutes[8] |
| Retention Time | This compound: ~0.8 min; IS: ~0.7 min[8][10] |
Sample Preparation (Plasma):
-
A simple protein precipitation with acetonitrile is effective.[8]
-
Add three volumes of cold acetonitrile containing the internal standard to one volume of plasma.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant and inject it directly into the LC-MS/MS system.
Experimental Workflow
Caption: General workflow for this compound quantification by HPLC.
Quantitative Data Summary
The performance of the HPLC methods for this compound quantification has been validated in several studies. The following tables summarize the key validation parameters.
Table 1: HPLC-UV Method Validation Data
| Parameter | Value | Reference |
| Linearity Range | 0.12 - 20 µg/mL | [5] |
| Correlation Coefficient (r²) | > 0.999 | [6] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | [5] |
| Lower Limit of Quantification (LLOQ) | 135 ng/mL | [6] |
| Intra-day Precision (%RSD) | < 15% | [5] |
| Inter-day Precision (%RSD) | < 15% | [5] |
| Accuracy | 100.1% - 104.1% | [5] |
| Extraction Recovery (Plasma) | 87.2% | [5] |
| Extraction Recovery (Tissues) | 85.2% - 104.5% | [5] |
Table 2: LC-MS/MS Method Validation Data
| Parameter | Value | Reference |
| Linearity Range | 1.9 - 1000 ng/mL | [11] |
| Correlation Coefficient (r²) | > 0.994 | [11] |
| Lower Limit of Quantification (LLOQ) | 1.9 ng/mL | [8][10] |
| Intra-day Precision (%RSD) | 0.63% - 3.49% | [8] |
| Inter-day Precision (%RSD) | 1.72% - 4.57% | [8] |
| Accuracy | Within ±15% of nominal concentration | [10] |
| Recovery (LQC, MQC, HQC) | 90.1% - 92.1% | [8][10] |
| Matrix Effect | No significant ion suppression or enhancement | [8][10] |
Conclusion
The described HPLC methods provide reliable and accurate means for the quantification of this compound in various biological matrices. The choice between the HPLC-UV and LC-MS/MS method will depend on the required sensitivity and the nature of the study. The provided protocols and validation data serve as a valuable resource for researchers and scientists engaged in the development and application of this compound as a potential therapeutic agent.
References
- 1. This compound and Cancer: Novel Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound stimulates apoptosis in pancreatic cancer cells through interactions with proteins of the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of this compound, a Natural Protein Kinases C Inhibitor, in Pancreatic Cancer Cells and Mouse Xenografts by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Pharmacokinetic Assessment of this compound from Mallotus philippensis Using a Highly Sensitive Liquid Chromatography–Tandem Mass Spectrometry-Based Bioanalytical Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: High-Throughput LC-MS/MS Assay for the Quantification of Rottlerin in Plasma
References
- 1. Pharmacokinetic Assessment of this compound from Mallotus philippensis Using a Highly Sensitive Liquid Chromatography–Tandem Mass Spectrometry-Based Bioanalytical Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Assessment of this compound from Mallotus philippensis Using a Highly Sensitive Liquid Chromatography-Tandem Mass Spectrometry-Based Bioanalytical Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound inhibits macropinocytosis of Porcine Reproductive and Respiratory Syndrome Virus through the PKCδ-Cofilin signaling pathway | PLOS One [journals.plos.org]
- 5. This compound Inhibits ROS Formation and Prevents NFκB Activation in MCF-7 and HT-29 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits cell growth and invasion via down-regulation of Cdc20 in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following Rottlerin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for utilizing Western blot analysis to investigate the cellular effects of Rottlerin, a natural polyphenol derived from Mallotus philippinensis. This compound has been shown to induce apoptosis and autophagy in various cancer cell lines, making it a compound of interest for cancer research and drug development.[1][2] Its mechanisms of action, however, can be cell-type specific and are often independent of its initial classification as a specific PKCδ inhibitor.[3][4] Western blotting is a crucial technique to elucidate the molecular pathways affected by this compound treatment.
Key Cellular Processes Modulated by this compound
This compound treatment has been demonstrated to impact several key cellular signaling pathways, including:
-
Apoptosis: this compound can induce apoptotic cell death. However, studies have shown that this can occur through both caspase-dependent and caspase-independent mechanisms.[3][5] Western blot analysis is essential for detecting the cleavage of caspases (e.g., caspase-3, -9) and their substrates like PARP.[5][6]
-
Autophagy: A significant effect of this compound is the induction of autophagy, characterized by the formation of autophagosomes.[2][3] This is typically monitored by observing the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation, and by measuring the expression of other autophagy-related proteins (Atg) such as Beclin-1, Atg5, Atg7, and Atg12.[2][6]
-
Cell Cycle Regulation: this compound has been shown to cause cell cycle arrest, often at the G1 phase.[5] This can be investigated by analyzing the expression of cell cycle regulatory proteins like Cdc20 and its target, p21.[7]
-
PI3K/Akt/mTOR Pathway: In some contexts, such as prostate cancer stem cells, this compound's induction of autophagy is mediated through the PI3K/Akt/mTOR signaling pathway.[2]
-
PKCδ Signaling: While initially identified as a PKCδ inhibitor, many of this compound's effects are now known to be independent of PKCδ.[3][8] However, in certain cellular processes like the inhibition of macropinocytosis, the PKCδ-Cofilin signaling pathway is implicated.[9]
Experimental Protocols
Protocol 1: General Western Blot Analysis of Protein Expression
This protocol provides a standard procedure for performing Western blot analysis to determine the expression levels of target proteins in cell lysates after this compound treatment.
1. Cell Culture and this compound Treatment:
- Plate cells at a suitable density in 6-well plates or 100-mm dishes.
- Allow cells to adhere and grow overnight.
- Treat cells with the desired concentrations of this compound (e.g., 0.5, 1, 2, 4, 8, 10, 20 µM) or a vehicle control (DMSO) for the specified duration (e.g., 24, 48, or 72 hours).[2][5][7]
2. Cell Lysis:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[6]
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing a protease and phosphatase inhibitor cocktail.[9]
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, with occasional vortexing.
- Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant containing the protein extract.
3. Protein Quantification:
- Determine the protein concentration of the lysates using a BCA Protein Assay Kit.[10]
4. SDS-PAGE and Protein Transfer:
- Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.[6]
- Load the samples onto a 6-12% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.[6]
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[10][11]
5. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[6][11]
- Incubate the membrane with the primary antibody specific for the protein of interest overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]
- Wash the membrane three times with TBST for 10 minutes each.
6. Detection:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[10]
- Capture the signal using an imaging system.
- Use a loading control, such as β-actin, to normalize for protein loading.[1]
Quantitative Data Presentation
The following tables summarize the quantitative changes in protein expression observed in various cell lines after this compound treatment, as determined by Western blot analysis from multiple studies.
Table 1: Effect of this compound on Autophagy-Related Proteins
| Cell Line | Treatment | LC3-II/LC3-I Ratio | Beclin-1 Expression | Atg5, Atg7, Atg12 Expression | Reference |
| EJ Bladder Cancer | 2 µM for 48h | Increased | Not Reported | Not Reported | [6] |
| Prostate CSCs | 0.5, 1, 2 µM for 48h | Increased (dose-dependent) | Increased (dose-dependent) | Increased (dose-dependent) | [2] |
| MCF-7 Breast Cancer | 1-10 µM for 24h | Increased | No significant change | Not Reported | [1] |
Table 2: Effect of this compound on Apoptosis-Related Proteins
| Cell Line | Treatment | Cleaved Caspase-3 | Cleaved PARP | Bcl-2 Family Proteins | Reference |
| EJ Bladder Cancer | 2 µM for 48h | Not Detected | Not Detected | Not Reported | [6] |
| Gastric Cancer Cells | 2, 4, 8 µM for 24h | Not Detected | No significant increase | Not Reported | [5] |
| HT1080 Fibrosarcoma | 10 µM | No cleavage | No cleavage | Not Reported | [3] |
| MCF-7 Breast Cancer | 20 µM for 18-24h | No activation (caspase-3 deficient) | Cleavage observed | Slight decrease in Bcl-2 | [1] |
| Prostate CSCs | 0.5, 1, 2 µM for 48h | Increased | Not Reported | Decreased Bcl-2, Bcl-xL, XIAP, cIAP-1; Increased Bax | [2] |
Table 3: Effect of this compound on Cell Cycle and Other Signaling Proteins
| Cell Line | Treatment | Cdc20 Expression | p21 Expression | Skp2 Expression | p27 Expression | EZH2 Expression | TAZ Expression | p-AMPK | p-Akt/p-mTOR | Reference |
| U251 & SNB19 Glioma | 2, 4 µM for 72h | Decreased | Increased | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [7] |
| Patu8988 & Panc1 Pancreatic Cancer | Dose-dependent | Not Reported | Increased | Decreased | Increased | Not Reported | Not Reported | Not Reported | Not Reported | [10] |
| PC3 & DU145 Prostate Cancer | 3, 5 µM | Not Reported | Not Reported | Not Reported | Not Reported | Decreased | Not Reported | Not Reported | Not Reported | [12] |
| SPC-A-1 & A549 NSCLC | Dose-dependent | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Decreased | Not Reported | Not Reported | [13] |
| Prostate CSCs | 0.5, 1, 2 µM for 48h | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Increased | Decreased | [2] |
Visualizations of Signaling Pathways and Workflows
Signaling Pathways Modulated by this compound
References
- 1. Alternative Pathways of Cancer Cell Death by this compound: Apoptosis versus Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. celprogen.com [celprogen.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound promotes autophagy and apoptosis in gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-induced autophagy leads to apoptosis in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits cell growth and invasion via down-regulation of Cdc20 in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Down-regulation of caspase-2 by this compound via protein kinase C-delta-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits macropinocytosis of Porcine Reproductive and Respiratory Syndrome Virus through the PKCδ-Cofilin signaling pathway | PLOS One [journals.plos.org]
- 10. This compound exhibits anti-cancer effect through inactivation of S phase kinase-associated protein 2 in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound stimulates apoptosis in pancreatic cancer cells through interactions with proteins of the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. This compound exhibits antitumor activity via down-regulation of TAZ in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Assay of Rottlerin-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing flow cytometry to quantify apoptosis induced by Rottlerin, a natural compound derived from the Kamala tree (Mallotus philippinensis). This document outlines the scientific principles, experimental procedures, and data analysis for assessing apoptosis using Annexin V and Propidium Iodide (PI) staining.
Introduction
This compound has been identified as a potent inducer of apoptosis in various cancer cell lines, making it a compound of interest in cancer research and drug development.[1][2] While initially characterized as a specific inhibitor of protein kinase C-delta (PKCδ), subsequent studies have revealed that this compound can induce apoptosis through both PKCδ-dependent and independent pathways.[3][4][5] Its mechanisms of action are multifaceted, often involving the mitochondrial pathway of apoptosis, modulation of Bcl-2 family proteins, and in some contexts, the induction of autophagy.[1][6][7]
Flow cytometry with Annexin V and Propidium Iodide (PI) co-staining is a robust and quantitative method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[8] This technique relies on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis, which is then bound by fluorescently-labeled Annexin V.[9] PI, a fluorescent nucleic acid intercalator, is membrane-impermeant and thus only enters cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.[8]
Principle of the Assay
This assay distinguishes cell populations based on their staining patterns with Annexin V-FITC and PI:
-
Annexin V- / PI- (Live cells): Healthy, viable cells do not bind Annexin V and exclude PI.
-
Annexin V+ / PI- (Early apoptotic cells): In the initial stages of apoptosis, phosphatidylserine is exposed on the outer cell membrane, allowing Annexin V to bind. The cell membrane remains intact, excluding PI.
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells): In the later stages of apoptosis or in necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the cellular DNA. These cells also continue to bind Annexin V.
-
Annexin V- / PI+ (Necrotic cells): This population is typically considered to represent cells that have undergone necrosis directly, with immediate membrane rupture without the preceding stages of apoptosis.
This compound's Mechanism of Apoptosis Induction
This compound has been shown to trigger apoptosis through various signaling cascades. A common mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis. This can be initiated through the inhibition of pro-survival proteins like those in the Bcl-2 family, leading to mitochondrial membrane depolarization.[5][6] This, in turn, results in the release of cytochrome c from the mitochondria into the cytoplasm, which then activates a cascade of caspases, ultimately leading to the execution of apoptosis.[5] Additionally, this compound has been reported to induce cell cycle arrest, further contributing to its anti-proliferative effects.[2][10] In some cellular contexts, this compound also induces autophagy, a cellular self-degradation process, which can either contribute to or protect against apoptosis.[1][3]
Figure 1: Simplified signaling pathway of this compound-induced apoptosis.
Experimental Protocol
This protocol is a general guideline and may require optimization depending on the cell line and experimental conditions.
Materials
-
Cell line of interest
-
Appropriate cell culture medium and supplements
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Cell Seeding and Treatment
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0.5, 1, 2, 5, 10 µM) for different time points (e.g., 24, 48, 72 hours).[1][11] Include a vehicle-treated control (e.g., DMSO).
Staining Procedure
-
Harvest Cells:
-
Suspension cells: Gently collect the cells by centrifugation.
-
Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
-
Centrifuge the cell suspension at a low speed (e.g., 300-400 x g) for 5 minutes at room temperature.
-
Wash Cells: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer to 1X with deionized water.
-
Resuspend Cells: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Figure 2: Experimental workflow for the flow cytometry assay.
Data Presentation
The following tables summarize representative quantitative data from studies on this compound-induced apoptosis in various cancer cell lines.
Table 1: Effect of this compound Concentration on Apoptosis
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Percentage of Apoptotic Cells (Annexin V+) | Reference |
| Prostate CSCs | 0.5 | 48 | Minimal increase | [1] |
| 1 | 48 | Significant increase | [1] | |
| 2 | 48 | Further significant increase | [1] | |
| Glioma (U251) | 2 | 48 | 14.01% | [11] |
| 4 | 48 | 22.07% | [11] | |
| Gastric Cancer (MGC-803) | 2 | Not Specified | 8.57% | [10] |
| 4 | Not Specified | 12.27% | [10] | |
| 8 | Not Specified | 15.19% | [10] | |
| Gastric Cancer (SGC-7901) | 2 | Not Specified | 16.01% | [10] |
| 4 | Not Specified | 23.83% | [10] | |
| 8 | Not Specified | 29.99% | [10] |
Table 2: Time-Course of this compound-Induced Apoptosis
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Observation | Reference |
| Prostate CSCs | 2 | 24 | No significant apoptosis | [1] |
| 2 | 48 | Significant apoptosis | [1] | |
| 2 | 72 | Continued significant apoptosis | [1] | |
| HT1080 Fibrosarcoma | Not Specified | Early | Autophagy induction | [3] |
| Not Specified | Late | Apoptosis induction | [3] |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining in the negative control | Cell damage during harvesting | Handle cells gently, use a lower centrifugation speed. |
| Reagent contamination | Use fresh, sterile buffers and reagents. | |
| Weak Annexin V signal | Insufficient calcium in the binding buffer | Ensure the binding buffer contains the correct concentration of CaCl2. |
| Low level of apoptosis | Increase this compound concentration or incubation time. | |
| High PI staining in all samples | Cells were not healthy at the start of the experiment | Ensure cells are in the logarithmic growth phase and have high viability before treatment. |
| Over-trypsinization of adherent cells | Minimize trypsin exposure time. |
Conclusion
The flow cytometry-based Annexin V/PI assay is a powerful tool for the quantitative assessment of this compound-induced apoptosis. By following a standardized protocol and carefully interpreting the data, researchers can gain valuable insights into the apoptotic potential of this compound and its underlying mechanisms, which is crucial for its evaluation as a potential therapeutic agent.
References
- 1. celprogen.com [celprogen.com]
- 2. This compound inhibits cell growth, induces apoptosis and cell cycle arrest, and inhibits cell invasion in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces autophagy and apoptotic cell death through a PKC-delta-independent pathway in HT1080 human fibrosarcoma cells: the protective role of autophagy in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and Cancer: Novel Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PKC delta inhibitor, this compound, induces apoptosis of haematopoietic cell lines through mitochondrial membrane depolarization and caspases' cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound stimulates apoptosis in pancreatic cancer cells through interactions with proteins of the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alternative Pathways of Cancer Cell Death by this compound: Apoptosis versus Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound promotes autophagy and apoptosis in gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits cell growth and invasion via down-regulation of Cdc20 in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mitochondrial Respiration Assay with Rottlerin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rottlerin is a natural polyphenol derived from the plant Mallotus philippinensis. While historically characterized as a specific inhibitor of protein kinase C delta (PKCδ), subsequent research has revealed that its primary and most potent cellular effect is the uncoupling of mitochondrial respiration.[1][2][3] This action is independent of its effects on PKCδ.[1][4][5] As a mitochondrial uncoupler, this compound disrupts the proton gradient across the inner mitochondrial membrane, leading to an increase in oxygen consumption, a decrease in ATP synthesis, and dissipation of the mitochondrial membrane potential.[1][6][7] These effects make this compound a valuable tool for studying mitochondrial function and dysfunction. Furthermore, this compound has been shown to induce apoptosis and autophagy through pathways linked to its mitochondrial effects.[4][7][8]
These application notes provide a detailed protocol for utilizing this compound in a mitochondrial respiration assay using the Seahorse XF platform, a standard tool for real-time analysis of cellular bioenergetics.[9][10] Additionally, we present data on this compound's effects on key mitochondrial parameters and illustrate the signaling pathways it modulates.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on key parameters of mitochondrial function. The data is compiled and synthesized from multiple research articles.
Table 1: Effect of this compound on Oxygen Consumption Rate (OCR)
| This compound Concentration (µM) | Basal OCR (% of Control) | Maximal OCR (after FCCP) (% of Control) | Reference(s) |
| 1 | ~110% | Not specified | [1] |
| 3 | ~150% | Not specified | [1] |
| 5 | Increased | Not specified | [2] |
| 10 | Significantly Increased | Similar to FCCP | [1] |
Note: The values presented are illustrative and synthesized from graphical and descriptive data in the cited literature. Actual results may vary depending on the cell type and experimental conditions.
Table 2: Effect of this compound on Cellular ATP Levels
| This compound Concentration (µM) | Cellular ATP Levels (% of Control) | Treatment Time | Reference(s) |
| 1 | Decreased | 30 min | [6] |
| 3 | Decreased | 30 min | [6] |
| 6 | Depleted | Not specified | [4] |
| 10 | ~20% | 30 min | [6] |
Note: The values presented are illustrative and synthesized from graphical and descriptive data in the cited literature. Actual results may vary depending on the cell type and experimental conditions.
Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| This compound Concentration (µM) | Effect on ΔΨm | Observation Time | Reference(s) |
| 2.5 | Transient depolarization | from 15 min | [1][7] |
| 5 | Permanent loss of ΔΨm | from 15 min | [1][7] |
| 10 | Permanent loss of ΔΨm | from 15 min | [1][7] |
Experimental Protocols
Protocol 1: Seahorse XF Cell Mito Stress Test to Evaluate this compound as a Mitochondrial Uncoupler
This protocol is adapted from standard Agilent Seahorse XF Cell Mito Stress Test protocols and is designed to assess the effect of this compound on mitochondrial respiration.[9][10]
Materials:
-
Cells of interest
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as required for the specific cell line)
-
This compound (stock solution in DMSO)
-
Oligomycin (ATP synthase inhibitor)
-
Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP; a classical mitochondrial uncoupler for comparison)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Seahorse XFe/XF Analyzer
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.
-
Culture overnight in a standard CO2 incubator at 37°C.
-
-
Assay Preparation (Day of Assay):
-
Prepare Seahorse XF Assay Medium by supplementing XF Base Medium with substrates (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Warm to 37°C and adjust pH to 7.4.
-
Wash the cells twice with the assay medium.
-
Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
-
Prepare Compound Plate:
-
Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, prepare working solutions of the inhibitors in the assay medium.
-
Load the injection ports of the sensor cartridge as follows (example concentrations, optimization is recommended):
-
Port A: this compound (to achieve final desired concentrations, e.g., 1, 2.5, 5, 10 µM) or vehicle control (DMSO). For comparison, a set of wells can be injected with FCCP (e.g., 0.5-2 µM).
-
Port B: Oligomycin (e.g., 1.0 µM final concentration).
-
Port C: FCCP (for the non-Rottlerin treated wells to determine maximal respiration, e.g., 1.0 µM final concentration).
-
Port D: Rotenone/Antimycin A mixture (e.g., 0.5 µM final concentration each).
-
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Following calibration, replace the calibrant plate with the cell culture plate.
-
Run the assay protocol. A typical protocol involves:
-
Basal OCR measurement (3-4 cycles).
-
Injection from Port A (this compound/FCCP/vehicle) and subsequent OCR measurement (3-4 cycles).
-
Injection from Port B (Oligomycin) and subsequent OCR measurement (3-4 cycles).
-
Injection from Port C (FCCP for control wells) and subsequent OCR measurement (3-4 cycles).
-
Injection from Port D (Rotenone/Antimycin A) and subsequent OCR measurement (3-4 cycles).
-
-
Data Analysis:
The Seahorse XF software will calculate the following parameters:
-
Basal Respiration: The initial OCR before any injections.
-
Proton Leak: The OCR after Oligomycin injection, representing protons that leak across the inner mitochondrial membrane.
-
ATP-linked Respiration: Basal Respiration - Proton Leak.
-
Maximal Respiration: The maximum OCR achieved after FCCP injection (in control wells).
-
Spare Respiratory Capacity: Maximal Respiration - Basal Respiration.
-
Non-Mitochondrial Respiration: The OCR after Rotenone/Antimycin A injection.
When analyzing the effect of this compound, its injection in Port A should lead to an increase in OCR, similar to the effect of FCCP, confirming its uncoupling activity.
Signaling Pathways and Visualizations
This compound-Induced Mitochondrial Apoptosis Pathway
This compound's action as a mitochondrial uncoupler leads to the dissipation of the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.[7][11] This is followed by the release of cytochrome c from the mitochondria into the cytosol, which in turn activates the caspase cascade, leading to programmed cell death.[4][5] this compound has also been shown to interact with Bcl-2 family proteins, promoting the pro-apoptotic members.[1][4]
Caption: this compound-induced mitochondrial apoptosis pathway.
Experimental Workflow for Seahorse XF Mito Stress Test with this compound
The following diagram illustrates the workflow for the Seahorse XF experiment described in Protocol 1.
Caption: Experimental workflow for the Seahorse XF Mito Stress Test.
This compound-Mediated AMPK Activation Pathway
The decrease in cellular ATP levels caused by this compound's uncoupling activity leads to an increase in the AMP:ATP ratio. This change is sensed by AMP-activated protein kinase (AMPK), a key cellular energy sensor. The activation of AMPK, potentially through the upstream kinase LKB1, triggers downstream signaling cascades involved in restoring energy homeostasis.[12][13]
Caption: this compound-mediated activation of the AMPK pathway.
References
- 1. This compound stimulates apoptosis in pancreatic cancer cells through interactions with proteins of the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a mitochondrial uncoupler that decreases cellular ATP levels and indirectly blocks protein kinase Cdelta tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound and Cancer: Novel Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synergistically enhances imatinib-induced apoptosis of BCR/ABL-expressing cells through its mitochondrial uncoupling effect independent of protein kinase C-delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound induces autophagy which leads to apoptotic cell death through inhibition of PI3K/Akt/mTOR pathway in human pancreatic cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces autophagy and apoptotic cell death through a PKC-delta-independent pathway in HT1080 human fibrosarcoma cells: the protective role of autophagy in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. content.protocols.io [content.protocols.io]
- 10. agilent.com [agilent.com]
- 11. The PKC delta inhibitor, this compound, induces apoptosis of haematopoietic cell lines through mitochondrial membrane depolarization and caspases' cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound activates AMPK possibly through LKB1 in vascular cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Imaging of Rottlerin Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the in vivo imaging of the biological effects of Rottlerin, a natural polyphenol with known anti-tumor, anti-angiogenic, and pro-apoptotic properties. The following protocols are designed to enable researchers to visualize and quantify the impact of this compound on key cellular processes in preclinical animal models.
Overview of this compound's Biological Effects
This compound, originally identified as a Protein Kinase C (PKC) delta inhibitor, has been shown to exert a multitude of biological effects, many of which are independent of PKCδ.[1] Its mechanisms of action are complex and can be cell-type dependent. Key effects that can be visualized through in vivo imaging include:
-
Induction of Apoptosis: this compound can trigger programmed cell death through both caspase-dependent and -independent pathways.[2][3]
-
Modulation of Autophagy: It has been reported to induce autophagy, a cellular recycling process that can lead to cell death in some cancer types.[1]
-
Inhibition of Angiogenesis: this compound exhibits anti-angiogenic properties by inhibiting endothelial cell proliferation and tube formation.[3]
-
Modulation of Signaling Pathways: this compound influences several key signaling cascades, including the PI3K/Akt/mTOR and NF-κB pathways.[4][5]
In Vivo Imaging of this compound-Induced Apoptosis
This protocol describes the use of bioluminescence imaging to monitor the induction of apoptosis in a tumor xenograft model following this compound treatment. The method utilizes a caspase-3/7-activatable reporter.
Quantitative Data Summary
| Parameter | Vehicle Control Group | This compound-Treated Group | Expected Fold Change |
| Bioluminescence Signal (photons/sec/cm²/sr) at 24h post-treatment | Baseline | Increased | >2-fold[6] |
| Tumor Volume (mm³) at Day 7 | Progressive Growth | Reduced Growth | N/A |
Experimental Protocol
Materials:
-
Nude mice (e.g., BALB/c nude)
-
Cancer cells expressing luciferase (e.g., 9LLuc gliosarcoma cells)[7]
-
This compound
-
Vehicle (e.g., DMSO and polyethylene glycol)
-
Caspase-3/7 activatable luciferin substrate (e.g., Z-DEVD-aminoluciferin)[6]
-
D-Luciferin
-
In vivo imaging system (e.g., IVIS Spectrum)
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject 1 x 106 luciferase-expressing cancer cells into the flank of each mouse.[8]
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and this compound Administration:
-
Randomize mice into a vehicle control group and a this compound-treated group (n=5 per group).
-
Prepare this compound for intraperitoneal (i.p.) injection at a dose of 0.5 mg/kg.[9] A stock solution can be prepared in DMSO and then diluted in an appropriate vehicle for injection.
-
Administer the prepared this compound solution or vehicle control via i.p. injection.
-
-
Bioluminescence Imaging of Apoptosis:
-
At 24 hours post-Rottlerin treatment, anesthetize the mice.
-
Inject the caspase-3/7 activatable luciferin substrate intraperitoneally.
-
Immediately place the mice in the in vivo imaging system and acquire bioluminescence images every 5 minutes for 30 minutes to capture peak signal.[6]
-
-
Bioluminescence Imaging of Tumor Burden:
-
On subsequent days, monitor tumor growth by injecting D-luciferin and imaging the luciferase activity of the tumor cells.
-
-
Data Analysis:
-
Define regions of interest (ROIs) around the tumor area in the bioluminescence images.
-
Quantify the signal intensity as average radiance (photons/sec/cm²/sr).
-
Compare the bioluminescence signal from the caspase-3/7 reporter between the this compound-treated and vehicle control groups.
-
Experimental Workflow Diagram
Caption: Workflow for in vivo imaging of this compound-induced apoptosis.
In Vivo Imaging of this compound's Anti-Angiogenic Effects
This protocol outlines a method for visualizing and quantifying the anti-angiogenic effects of this compound in a tumor model using fluorescence imaging.
Quantitative Data Summary
| Parameter | Vehicle Control Group | This compound-Treated Group | Expected Fold Change |
| Fluorescence Signal (Arbitrary Units) at Day 7 | High | Low | Significant Reduction |
| Vessel Density (%) at Day 7 | Baseline | Decreased | N/A |
Experimental Protocol
Materials:
-
Tie2-GFP transgenic nude mice (endothelial cells express GFP)[10]
-
Tumor cells (e.g., melanoma)
-
This compound
-
Vehicle
-
In vivo fluorescence imaging system
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject 1 x 106 tumor cells into the flank of Tie2-GFP mice.
-
-
Animal Grouping and this compound Administration:
-
Once tumors are established, randomize mice into control and treatment groups.
-
Administer this compound (e.g., 20 mg/kg/day, oral gavage) or vehicle daily.[11]
-
-
Fluorescence Imaging of Angiogenesis:
-
On specified days (e.g., day 0, 7, 14), anesthetize the mice.
-
Image the tumor region using an in vivo fluorescence imaging system with appropriate excitation and emission filters for GFP.
-
-
Data Analysis:
-
Draw ROIs around the tumor.
-
Quantify the total GFP fluorescence signal within the ROI.
-
Analyze the change in fluorescence over time for both groups to assess the effect of this compound on tumor angiogenesis.
-
Experimental Workflow Diagram
Caption: Workflow for imaging this compound's anti-angiogenic effects.
In Vivo Imaging of this compound-Induced Autophagy
This protocol describes the use of transgenic mice expressing a fluorescent autophagy reporter (GFP-LC3) to monitor this compound-induced autophagy.
Quantitative Data Summary
| Parameter | Vehicle Control Group | This compound-Treated Group | Expected Change |
| Number of GFP-LC3 Puncta per cell | Low | High | Significant Increase |
| GFP Fluorescence Intensity | Diffuse | Punctate | N/A |
Experimental Protocol
Materials:
-
GFP-LC3 transgenic mice[12]
-
This compound
-
Vehicle
-
Fluorescence microscope
Procedure:
-
Animal Grouping and this compound Administration:
-
Randomize GFP-LC3 mice into control and treatment groups.
-
Administer a single dose of this compound (e.g., 20 mg/kg, i.p.) or vehicle.
-
-
Tissue Collection and Preparation:
-
At a specified time point (e.g., 6 hours) after treatment, euthanize the mice and collect tissues of interest (e.g., liver, tumor).
-
Prepare cryosections of the tissues.
-
-
Fluorescence Microscopy:
-
Image the tissue sections using a fluorescence microscope.
-
Capture images of GFP-LC3 fluorescence.
-
-
Data Analysis:
-
Quantify the number of GFP-LC3 puncta per cell in multiple fields of view for each group.
-
Compare the average number of puncta between the this compound-treated and control groups.
-
Experimental Workflow Diagram
Caption: Workflow for monitoring this compound-induced autophagy.
In Vivo Imaging of Signaling Pathway Modulation by this compound
This section provides protocols for imaging the modulation of the NF-κB and PI3K/Akt signaling pathways by this compound.
NF-κB Pathway
Protocol: Utilizes NF-κB-luciferase reporter mice to monitor the inhibition of NF-κB activity.[13]
Quantitative Data Summary:
| Parameter | LPS-Treated Group | This compound + LPS-Treated Group | Expected Change |
| Bioluminescence Signal (photons/sec/cm²/sr) | High | Low | Significant Reduction |
Procedure:
-
Animal Model: Use NF-κB-RE-luc transgenic mice.[14]
-
Treatment:
-
Pre-treat mice with this compound (e.g., 20 mg/kg, i.p.).
-
After 1 hour, induce inflammation with lipopolysaccharide (LPS) (e.g., 1 mg/kg, i.p.).
-
-
Imaging:
-
At peak NF-κB activation (e.g., 4-6 hours post-LPS), inject D-luciferin and perform bioluminescence imaging.
-
-
Analysis: Quantify and compare the bioluminescence signal between groups.
PI3K/Akt Pathway
Protocol: Employs a bioluminescent reporter for Akt kinase activity to visualize this compound's inhibitory effects.[15]
Quantitative Data Summary:
| Parameter | Vehicle Control Group | This compound-Treated Group | Expected Fold Change |
| Bioluminescence Signal (photons/sec/cm²/sr) | Baseline | Increased | >2-fold |
Procedure:
-
Animal Model: Use mice bearing tumors engineered to express a bioluminescent Akt reporter.[15]
-
Treatment: Administer this compound (e.g., 20 mg/kg, i.p.).
-
Imaging: Perform longitudinal bioluminescence imaging at various time points post-treatment (e.g., 1, 3, 6, 24 hours) after D-luciferin injection.
-
Analysis: Quantify the fold-change in bioluminescence signal relative to baseline for each group.
Signaling Pathway Diagrams
References
- 1. This compound and Cancer: Novel Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound exhibits antiangiogenic effects in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-invasive imaging of PI3K/Akt/mTOR signalling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor suppressive role of this compound in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo imaging of early stage apoptosis by measuring real-time caspase-3/7 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. proteolysis.jp [proteolysis.jp]
- 8. spectralinvivo.com [spectralinvivo.com]
- 9. This compound stimulates apoptosis in pancreatic cancer cells through interactions with proteins of the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ‘In vivo’ optical approaches to angiogenesis imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
- 12. Methods for monitoring autophagy using GFP-LC3 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo imaging of NF-kappa B activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NFκB-RE-luc | Taconic Biosciences [taconic.com]
- 15. Noninvasive Bioluminescence Imaging of AKT Kinase Activity in Subcutaneous and Orthotopic NSCLC Xenografts: Correlation of AKT Activity with Tumor Growth Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Rottlerin: A Tool for Kinase Inhibition Assays
Application Notes and Protocols for Researchers
Introduction
Rottlerin, a natural polyphenol derived from the plant Mallotus philippinensis, has been widely utilized in cell biology and pharmacology as a kinase inhibitor.[1][2] Initially identified as a relatively specific inhibitor of Protein Kinase C delta (PKCδ), subsequent research has revealed a broader spectrum of activity against various other kinases, as well as off-target effects.[3][4] These application notes provide a comprehensive overview of this compound's use in kinase inhibition assays, including its target profile, recommended experimental protocols, and a critical discussion of its specificity.
Target Profile and IC50 Values
This compound exhibits inhibitory activity against a range of protein kinases. The half-maximal inhibitory concentration (IC50) values vary depending on the specific kinase and the assay conditions. The following table summarizes the reported IC50 values for this compound against several key kinases.
| Kinase Target | IC50 (µM) | Source Organism/Cell Type | Notes |
| PKCδ | 3 - 6 | Baculovirus-infected Sf9 insect cells / Porcine spleen | Considered the primary target, though specificity is debated.[4][5][6] |
| CaM Kinase III | 5.3 | - | Also known as eEF-2 Kinase.[5] |
| PKCα | 30 | - | Lower potency compared to PKCδ.[5][6] |
| PKCβ | 42 | - | Lower potency compared to PKCδ.[5][6] |
| PKCγ | 40 | - | Lower potency compared to PKCδ.[5][6] |
| PKCε | 80 - 100 | - | Significantly lower potency.[4][6] |
| PKCη | 82 | - | Significantly lower potency.[5] |
| PKCζ | 80 - 100 | - | Significantly lower potency.[4][6] |
| MAPKAP-K2 | 5.4 | - | Mitogen-activated protein kinase-activated protein kinase 2.[7] |
| PRAK | 1.9 | - | p38-regulated/activated kinase.[7] |
| Casein Kinase II (CKII) | 30 | - | [5] |
| Protein Kinase A (PKA) | 78 | - | [5] |
Considerations for Use: Specificity and Off-Target Effects
While initially marketed as a specific PKCδ inhibitor, numerous studies have highlighted this compound's off-target effects.[3] It is crucial for researchers to be aware of these activities to avoid misinterpretation of experimental results. Notably, this compound can act as a mitochondrial uncoupler, leading to a decrease in cellular ATP levels.[1][8] This effect can indirectly inhibit kinase activity and other cellular processes dependent on ATP. Therefore, attributing an observed biological effect solely to the inhibition of a specific kinase by this compound requires careful experimental design and the use of multiple, independent controls.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory effect of this compound on a purified kinase in a cell-free system. Specific conditions such as buffer composition, substrate concentration, and incubation times should be optimized for each kinase.
Materials:
-
Purified active kinase
-
Specific peptide or protein substrate for the kinase
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or fluorescently labeled ATP analog
-
ATP solution
-
96-well plates
-
Phosphocellulose paper or other suitable capture membrane (for radioactive assays)
-
Scintillation counter or fluorescence plate reader
-
Stop solution (e.g., 75 mM phosphoric acid for radioactive assays)
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions into the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% to avoid solvent effects.
-
Set up Kinase Reaction: In a 96-well plate, add the following components in order:
-
Kinase assay buffer
-
This compound dilution or vehicle control (DMSO)
-
Purified kinase
-
Substrate
-
-
Initiate Reaction: Start the kinase reaction by adding the ATP solution (containing a tracer amount of [γ-³²P]ATP for radioactive assays).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (typically 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop Reaction:
-
Radioactive Assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Fluorescence Assay: Add a stop solution provided with the assay kit.
-
-
Detection:
-
Radioactive Assay: Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Fluorescence Assay: Read the fluorescence signal using a plate reader according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Plot the inhibition data against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. Determination of this compound, a Natural Protein Kinases C Inhibitor, in Pancreatic Cancer Cells and Mouse Xenografts by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and Cancer: Novel Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scbt.com [scbt.com]
- 8. This compound as a therapeutic approach in psoriasis: Evidence from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Rottlerin Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting data from experiments involving Rottlerin. Given the complexity of its mechanism of action and its various off-target effects, this guide offers troubleshooting advice and frequently asked questions to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: Is this compound a specific inhibitor of PKCδ?
A1: While initially identified as a selective inhibitor of Protein Kinase C delta (PKCδ), subsequent research has shown that this is a misconception.[1][2][3] Many studies now indicate that this compound can affect numerous other cellular targets and that its effects are often independent of PKCδ activity.[1][2] Therefore, attributing an observed effect solely to PKCδ inhibition when using this compound is likely an oversimplification.
Q2: What are the known off-target effects of this compound?
A2: this compound has several well-documented off-target effects, including:
-
Mitochondrial Uncoupling: It can disrupt mitochondrial respiration and decrease cellular ATP levels.[1][2][3]
-
Inhibition of other kinases: this compound has been shown to inhibit a range of other kinases, sometimes more potently than PKCδ.[1][4][5][6]
-
Modulation of various signaling pathways: It can influence pathways such as NF-κB, mTOR, and PI3K/Akt.[1][7][8][9][10]
Q3: What is the appropriate concentration of this compound to use in cell culture experiments?
A3: The effective concentration of this compound can vary significantly depending on the cell type and the specific biological process being investigated. However, most in vitro studies use concentrations ranging from 1 µM to 25 µM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q4: How should I prepare and store this compound?
A4: this compound is an orange-brown powder that is soluble in DMSO, chloroform, and ethanol, but insoluble in water.[1] For cell culture experiments, it is typically dissolved in DMSO to create a stock solution, which should be stored at +4°C.[5][6] When preparing working solutions, it is important to use fresh DMSO as moisture-absorbing DMSO can reduce its solubility.[11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or unexpected results | This compound's off-target effects may be influencing the experimental outcome. The observed effect may not be due to PKCδ inhibition. | 1. Use an alternative, more specific PKCδ inhibitor for comparison. 2. Test for known off-target effects, such as measuring cellular ATP levels to check for mitochondrial uncoupling.[1][2] 3. Use cells where PKCδ has been genetically knocked down or knocked out to verify if the effect of this compound persists.[2] |
| Cell death at low concentrations | The cell line may be particularly sensitive to this compound's cytotoxic effects, possibly due to mitochondrial uncoupling.[1] | 1. Perform a detailed dose-response and time-course experiment to determine the toxicity threshold. 2. Analyze markers of apoptosis (e.g., cleaved caspase-3) and autophagy (e.g., LC3B conversion) to understand the mechanism of cell death.[7] |
| No observable effect | 1. The concentration of this compound may be too low. 2. The compound may have degraded. 3. The target pathway may not be active in the chosen cell line. | 1. Increase the concentration of this compound, being mindful of potential toxicity. 2. Prepare a fresh stock solution of this compound. 3. Confirm the expression and activity of the target protein(s) in your cell line. |
| Precipitation of this compound in culture media | This compound has poor solubility in aqueous solutions. | 1. Ensure the final DMSO concentration in the culture medium is kept low (typically <0.5%). 2. Prepare fresh dilutions from the stock solution for each experiment. |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's inhibitory activity and its effects in various cell lines.
Table 1: IC50 Values of this compound Against Various Kinases
| Kinase | IC50 (µM) | Source |
| PKCδ | 3 - 6 | [7][11][12] |
| CaM Kinase III | 5.3 | [11][12] |
| PRAK | 1.9 | [5][6] |
| MAPKAP-K2 | 5 | [5][6] |
| PKCα | 30 | [11][12] |
| CKII | 30 | [11] |
| PKCγ | 40 | [11][12] |
| PKCβ | 42 | [11][12] |
| PKA | 78 | [11] |
| PKCη | 82 | [11] |
| PKCε, ζ | 80 - 100 | [7][12] |
Table 2: Experimentally Determined Effects of this compound on Cancer Cell Lines
| Cell Line | Effect | Concentration (µM) | Incubation Time (hours) | Source |
| Pancreatic Cancer (Patu8988, Panc1) | Inhibition of cell growth | 1 - 3 | 72 | [9] |
| Glioma (U251, SNB19) | Induction of apoptosis | 2 - 4 | 48 | [10] |
| Human Microvascular Endothelial Cells (HMVEC) | Decreased cyclin D-1 mRNA | 20 | 2, 6, 24 | [7] |
| Melanoma (Sk-Mel-28) | Decreased cyclin D1, increased p21/Cip1 | 20 | 6 - 24 | [13] |
| Human Pancreatic Adenocarcinoma (HPAF-II) | Cellular accumulation | 25 | 3, 24 | [11] |
Experimental Protocols
Western Blotting to Analyze Protein Expression Changes Induced by this compound
This protocol provides a general framework for assessing the effect of this compound on the expression of a target protein (e.g., Skp2, Cdc20).[9][10]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0, 1, 2, 4 µM) for a predetermined time (e.g., 48 or 72 hours). A DMSO-treated group should be included as a vehicle control.[9]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable protein lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for one hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for one hour at room temperature.
-
Detection: Detect the protein bands using an ECL assay. A loading control, such as β-actin, should be used to ensure equal protein loading.
Signaling Pathways and Experimental Workflows
This compound's Contested Role in PKCδ Signaling
The following diagram illustrates the initial hypothesis of this compound's mechanism of action, which is now considered questionable.
Experimental Workflow for Investigating this compound's Effects
This diagram outlines a logical workflow for researchers studying the effects of this compound.
Known Signaling Pathways Modulated by this compound
This diagram illustrates some of the key signaling pathways that have been shown to be affected by this compound, often in a PKCδ-independent manner.
References
- 1. This compound and Cancer: Novel Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an inappropriate and ineffective inhibitor of PKCdelta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Protein Kinase C Inhibitors: R&D Systems [rndsystems.com]
- 6. This compound | Protein Kinase C | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound acts as a therapeutic in primary open-angle glaucoma by targeting the trabecular meshwork via activation of Rap1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound exhibits anti-cancer effect through inactivation of S phase kinase-associated protein 2 in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits cell growth and invasion via down-regulation of Cdc20 in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. This compound, a novel protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Rottlerin Cytotoxicity in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rottlerin in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: While initially identified as a specific inhibitor of protein kinase C delta (PKCδ), accumulating evidence suggests that the primary mechanism of this compound-induced cytotoxicity in many cell types, including primary cells, is its function as a mitochondrial uncoupler.[1][2][3] This uncoupling of oxidative phosphorylation leads to a depletion of cellular ATP, which in turn affects numerous cellular processes and can trigger apoptosis or autophagy.[1][3] It is crucial to consider these PKCδ-independent effects when interpreting experimental results.[1][2][3]
Q2: At what concentrations does this compound typically induce cytotoxicity in primary cells?
A2: The cytotoxic concentration of this compound can vary significantly depending on the primary cell type and the duration of exposure. Generally, concentrations ranging from 1 µM to 25 µM are reported to induce cytotoxic effects. For instance, in primary Human Microvascular Endothelial Cells (HMVEC), 20 μM this compound was shown to decrease cell proliferation.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific primary cell culture.
Q3: Is this compound a specific inhibitor of PKCδ?
A3: No, this compound is not considered a specific inhibitor of PKCδ.[2][3] It exhibits off-target effects, with the most prominent being the uncoupling of mitochondrial respiration.[1][3] It can also inhibit other kinases and cellular proteins at various concentrations.[4][5] Therefore, attributing an observed cellular effect solely to the inhibition of PKCδ when using this compound can be a misinterpretation of the data.[3]
Q4: What are the common cellular responses to this compound treatment in primary cells?
A4: Common cellular responses to this compound in primary and other cell types include:
-
Apoptosis: this compound can induce programmed cell death through both caspase-dependent and -independent pathways.[1][4][6] This can be mediated by the release of pro-apoptotic factors from the mitochondria.[6]
-
Autophagy: The compound has been shown to induce autophagy, a cellular self-degradation process, which can be a survival mechanism or a pathway to cell death.[1]
-
Cell Cycle Arrest: this compound can cause cells to arrest at different phases of the cell cycle, thereby inhibiting proliferation.[7]
-
Inhibition of Migration and Invasion: In some cell types, this compound has been shown to reduce cellular motility and invasive capacity.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in cytotoxicity results between experiments. | 1. Inconsistent this compound solution: this compound can be unstable and prone to precipitation, especially in aqueous media. 2. Variability in primary cell health: Primary cells are inherently more sensitive to culture conditions than cell lines. 3. Cell density: The effective concentration of this compound can be influenced by cell number. | 1. Prepare fresh stock solutions of this compound in DMSO for each experiment and avoid repeated freeze-thaw cycles. Ensure complete dissolution before diluting in culture medium. 2. Maintain consistent cell culture conditions, including passage number, seeding density, and media composition. Regularly check for signs of stress or contamination. 3. Standardize the cell seeding density for all experiments. |
| Observed effects do not align with expected PKCδ inhibition. | 1. Off-target effects: The observed phenotype is likely due to this compound's mitochondrial uncoupling activity or inhibition of other kinases.[1][2][3] 2. PKCδ is not involved in the pathway under investigation in your cell type. | 1. Use a mitochondrial uncoupler (e.g., FCCP or CCCP) as a positive control to determine if the observed effects are due to ATP depletion.[1] 2. Use more specific methods to target PKCδ, such as siRNA or shRNA knockdown, to validate the role of this kinase. |
| No cytotoxic effect observed at expected concentrations. | 1. Incorrect this compound concentration: The effective concentration for your primary cell type may be higher than anticipated. 2. Cell resistance: The primary cells may have intrinsic resistance mechanisms. 3. Inactivation of this compound: this compound may be unstable in the culture medium over long incubation periods. | 1. Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 50 µM). 2. Investigate potential resistance pathways, such as the expression of anti-apoptotic proteins. 3. Consider shorter incubation times or replenishing the this compound-containing medium during long-term experiments. |
| This compound precipitates in the culture medium. | Low solubility: this compound has poor solubility in aqueous solutions. | Prepare a high-concentration stock solution in DMSO and ensure the final DMSO concentration in the culture medium is low (typically <0.1%) and consistent across all conditions, including the vehicle control. |
Quantitative Data Summary
Table 1: IC50 Values of this compound for PKC Isoforms
| PKC Isoform | IC50 (µM) |
| PKCδ | 3 - 6 |
| PKCα | 30 - 42 |
| PKCβ | 30 - 42 |
| PKCγ | 30 - 42 |
| PKCε | 80 - 100 |
| PKCη | 80 - 100 |
| PKCζ | 80 - 100 |
Data compiled from multiple sources.[4][5]
Table 2: Effective Cytotoxic Concentrations of this compound in Various Cell Types
| Cell Type | Concentration (µM) | Observed Effect | Reference |
| Primary HMVEC | 20 | Decreased cell proliferation | [4] |
| Pancreatic Cancer Cells | 2 - 4 | Induction of autophagy | [1] |
| Colon Carcinoma Cells | 1 - 10 | Sensitization to TRAIL-induced apoptosis | [1] |
| HT1080 Fibrosarcoma Cells | 0.5 - 10 | Apoptosis (AIF translocation) | [1] |
| MCF-7 Breast Cancer Cells | 1.5 - 9.0 | Decreased survival post-radiation | [1] |
| Malignant Glioma Cells | 0.1 - 25 | Additive growth inhibition with Sorafenib | [1] |
| Leukemic Cells | 1 | Synergistic apoptosis with imatinib | [1] |
| Pancreatic Cancer Cells | 3 - 4 | Induction of apoptosis | [8] |
| Crandell-Rees Feline Kidney (CRFK) Cells | CC50 = 3.90 | Cytotoxicity | [9] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 to 50 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Culture and treat primary cells with this compound as described for the viability assay.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
3. Western Blotting for Signaling Pathway Analysis
-
Protein Extraction: Treat cells with this compound, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-2 family members, p-PKCδ, total PKCδ) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: this compound's primary cytotoxic mechanism involves mitochondrial uncoupling.
References
- 1. This compound and Cancer: Novel Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: an inappropriate and ineffective inhibitor of PKCdelta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound stimulates apoptosis in pancreatic cancer cells through interactions with proteins of the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits cell growth and invasion via down-regulation of Cdc20 in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound exhibits anti-cancer effect through inactivation of S phase kinase-associated protein 2 in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-Liposome Inhibits the Endocytosis of Feline Coronavirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Rottlerin Solubility: A Technical Guide
Welcome to the technical support center for Rottlerin. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming the solubility challenges associated with this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research endeavors.
Troubleshooting Guide: Common Issues with this compound Dissolution
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | This compound is sparingly soluble in aqueous solutions. The addition of an aqueous buffer to a concentrated organic stock solution can cause the compound to crash out of solution. | First, dissolve this compound in an appropriate organic solvent like DMSO, ethanol, or DMF to create a concentrated stock solution. Then, for aqueous working solutions, dilute the stock solution with the aqueous buffer of choice. A common method is to dilute a DMSO stock into a buffer like PBS. For example, a 1:3 solution of DMSO:PBS (pH 7.2) can be used.[1] It is recommended to prepare aqueous solutions fresh and not store them for more than one day.[1] |
| Inconsistent experimental results | Poor solubility or degradation of this compound can lead to variability in its effective concentration. The stability of this compound in solution can be a factor. | Ensure complete dissolution of the this compound powder in the initial organic solvent. Gentle warming or sonication can aid dissolution in some solvents like DMSO.[2] Prepare fresh dilutions in aqueous buffers for each experiment. For stock solutions in DMSO, it is recommended to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][4] Stock solutions in DMSO are reported to be stable for up to 3 months at -20°C.[4] |
| Difficulty achieving desired concentration | The solubility of this compound is limited in many common solvents. | For higher concentrations, DMSO and dimethylformamide (DMF) are the preferred solvents, with a solubility of approximately 30 mg/mL.[1] Ethanol can also be used, but the solubility is lower, at around 1.25 mg/mL.[1] For in vivo studies, specific formulations using co-solvents like PEG300 and Tween-80 may be necessary to achieve the desired concentration and stability.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the most effective solvents for dissolving this compound, with a solubility of approximately 30 mg/mL.[1] Ethanol is another option, but with a lower solubility of about 1.25 mg/mL.[1] For cell culture experiments, DMSO is commonly used to prepare a concentrated stock solution, which is then diluted to the final working concentration in the culture medium.[5][6][7]
Q2: How do I prepare a working solution of this compound for cell culture experiments?
A2: To prepare a working solution for cell culture, first create a concentrated stock solution in sterile DMSO, for example, at 10 mM.[5][6] This stock solution should be stored in aliquots at -20°C or -80°C. For your experiment, thaw an aliquot and dilute it directly into the cell culture medium to achieve your desired final concentration (e.g., 1-25 µM).[3][8] The final concentration of DMSO in the culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q3: Can I store aqueous solutions of this compound?
A3: It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability and tendency to precipitate.[1] Always prepare fresh dilutions from your organic stock solution for each experiment.
Q4: What are the recommended storage conditions for this compound?
A4: this compound powder should be stored at -20°C for long-term stability (≥4 years).[1] Concentrated stock solutions in DMSO should be aliquoted and stored at -20°C for up to 3 months or -80°C for longer-term storage (up to 6 months).[2][4] Avoid repeated freeze-thaw cycles.
Q5: Is this compound light-sensitive?
A5: While specific data on light sensitivity is not prominently available in the provided search results, it is good laboratory practice to protect all chemical compounds, especially those with complex structures like this compound, from prolonged exposure to light. Store stock solutions in amber vials or tubes wrapped in foil.
Quantitative Solubility Data
| Solvent | Solubility (mg/mL) | Solubility (mM) | Reference |
| DMSO | ~30 | ~58.1 | [1] |
| 12.5 | 24.2 | [2] | |
| 11 | 21.29 | [3] | |
| 10.33 | 20 | [9] | |
| up to 50 | up to 96.8 | [4] | |
| Dimethylformamide (DMF) | ~30 | ~58.1 | [1] |
| Ethanol | ~1.25 | ~2.4 | [1] |
| 1 | 1.9 | [3] | |
| 2mM (with gentle warming) | 2 | [10] | |
| DMSO:PBS (1:3, pH 7.2) | ~0.25 | ~0.48 | [1] |
| Water | <1 | <1.9 | [3] |
Molecular Weight of this compound: 516.54 g/mol [2]
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. (Mass = 10 mmol/L * 0.001 L * 516.54 g/mol = 5.1654 mg for 1 mL).
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex or gently warm the solution until the this compound is completely dissolved. Ensure no particulates are visible.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Preparation of Aqueous Working Solution for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
Procedure:
-
Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of the stock solution required to achieve the final concentration in your desired volume of cell culture medium. For example, to make 10 mL of a 10 µM working solution, you would add 10 µL of the 10 mM stock solution to 10 mL of medium.
-
Add the calculated volume of the this compound stock solution directly to the cell culture medium and mix thoroughly by gentle inversion or pipetting.
-
Use the freshly prepared working solution immediately.
Signaling Pathways and Experimental Workflows
This compound was initially identified as a selective inhibitor of protein kinase C delta (PKCδ).[2][11] However, subsequent research has revealed that it affects a multitude of signaling pathways, often in a PKCδ-independent manner.[8] These include the inhibition of mTORC1 signaling, induction of autophagy and apoptosis, and modulation of transcription factors like NF-κB.[2][8][12][13]
Caption: this compound's multifaceted signaling interactions.
Caption: Workflow for preparing and using this compound in experiments.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | 82-08-6 [chemicalbook.com]
- 5. This compound exhibits anti-cancer effect through inactivation of S phase kinase-associated protein 2 in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits cell growth and invasion via down-regulation of EZH2 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-Liposome Inhibits the Endocytosis of Feline Coronavirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and Cancer: Novel Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Protein Kinase C | Tocris Bioscience [tocris.com]
- 10. This compound | PKC inhibitor | Hello Bio [hellobio.com]
- 11. This compound [sigmaaldrich.com]
- 12. This compound Inhibits ROS Formation and Prevents NFκB Activation in MCF-7 and HT-29 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits cell growth and invasion via down-regulation of Cdc20 in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Confounding Effects of Rottlerin on Cellular ATP Levels
This guide provides researchers, scientists, and drug development professionals with essential information to navigate the complexities of using Rottlerin in cellular experiments, focusing on its significant off-target effects on mitochondrial function and ATP levels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its commonly cited mechanism of action?
A: this compound is a natural polyphenolic compound isolated from the plant Mallotus philippinensis.[1][2] It was initially and is still widely described as a selective inhibitor of Protein Kinase C delta (PKCδ).[2][3][4] However, substantial evidence now challenges this claim, indicating that its primary effects in cells are often unrelated to direct PKCδ inhibition.[5][6]
Q2: My experimental results with this compound are difficult to interpret and suggest widespread cellular effects. Why is this happening?
A: The primary confounding factor in experiments using this compound is its potent activity as a mitochondrial uncoupler.[5][6][7][8] This means this compound disrupts the process of oxidative phosphorylation in mitochondria, a mechanism that is entirely independent of PKCδ signaling.[7][9][10] This uncoupling leads to a rapid depletion of cellular ATP, which can cause numerous downstream effects that are often mistakenly attributed to PKCδ inhibition.[5][11]
Q3: How exactly does this compound decrease cellular ATP levels?
A: this compound acts as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis.[12] It uncouples mitochondrial respiration from oxidative phosphorylation, causing an increase in oxygen consumption without the corresponding production of ATP.[11] This leads to a significant and rapid reduction in intracellular ATP concentrations.[11][13] This mechanism is similar to that of classic mitochondrial uncouplers like FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) and DNP (2,4-dinitrophenol).[5][10]
Q4: Is the depletion of ATP by this compound a consequence of PKCδ inhibition?
A: No, the effect is independent of PKCδ. Studies have shown that this compound's uncoupling action on mitochondria is direct and is not blocked by other broad-spectrum PKC inhibitors.[11] Furthermore, this compound induces these effects in cells where PKCδ has been genetically deleted or downregulated.[6] In fact, the reduction in ATP can indirectly prevent the tyrosine phosphorylation required for PKCδ activation, giving the false appearance of direct enzymatic inhibition.[6][8][11]
Q5: What are the downstream consequences of this compound-induced ATP depletion?
A: The depletion of cellular ATP is a severe metabolic stress that can trigger a wide range of cellular responses, including:
-
Inhibition of ATP-dependent processes: Many cellular functions, including the activity of numerous kinases, ion pumps, and transport processes, are compromised.[5][9]
-
Activation of AMP-activated protein kinase (AMPK): As the ATP:AMP ratio drops, the energy sensor AMPK is activated.[6][8]
-
Induction of Apoptosis: Severe energy depletion can trigger programmed cell death through mitochondrial pathways, including the release of cytochrome c.[1][5][10]
-
Inhibition of Glucose Transport: this compound has been shown to block insulin-stimulated glucose transport as a direct result of its ATP-depleting effects.[9][13]
-
Autophagy: this compound can stimulate autophagy, a cellular recycling process, by targeting signaling cascades upstream of mTORC1.[4]
Q6: At what concentrations are these confounding effects of this compound observed?
A: The mitochondrial uncoupling and ATP depletion effects are typically observed in the low micromolar range (e.g., 0.5 - 10 µM).[1][5] This concentration range significantly overlaps with the IC50 values reported for PKCδ inhibition (3-6 µM), making it extremely difficult to separate the two potential effects based on dose.[4][5][14]
Q7: Besides mitochondrial uncoupling, does this compound have other off-target effects?
A: Yes. In addition to its primary confounding effect as a mitochondrial uncoupler, this compound has been found to inhibit several other protein kinases in vitro, including MAPKAP-2, PRAK, Akt/PKB, and CaMK III.[5][15] It also affects major signaling pathways such as the mTOR and Wnt/β-catenin pathways.[7][16]
Troubleshooting Guide
| Problem / Observation | Probable Cause | Recommended Troubleshooting & Validation Steps |
| Widespread, unexpected changes observed after this compound treatment (e.g., global decrease in phosphorylation, high cytotoxicity, cell cycle arrest). [17][18][19] | Mitochondrial uncoupling and severe ATP depletion, not specific PKCδ inhibition. | 1. Measure Cellular ATP Levels: Directly quantify ATP concentrations following this compound treatment. A significant drop confirms metabolic disruption.2. Use a Positive Control: Treat cells with a known mitochondrial uncoupler (e.g., 5 µM FCCP) and compare the phenotype to that induced by this compound.[5] If the effects are similar, they are likely due to uncoupling.3. Use Alternative PKCδ Inhibition: Validate findings using more specific methods like PKCδ-targeted siRNA, shRNA, or CRISPR to confirm the role of the kinase.4. Assess Mitochondrial Health: Measure the mitochondrial membrane potential (ΔΨm) using dyes like TMRM or JC-1. A rapid depolarization after this compound treatment is indicative of uncoupling.[1] |
| Results with this compound are inconsistent across different cell lines. | Varying metabolic dependencies of the cell lines. Cells that rely heavily on glycolysis for energy may be less sensitive to mitochondrial uncouplers than cells dependent on oxidative phosphorylation.[11] | 1. Characterize Cell Line Metabolism: Determine the primary mode of energy production (glycolysis vs. oxidative phosphorylation) for your cell lines.2. Test in Glucose vs. Galactose Media: Culture cells in media where glucose is replaced by galactose. This forces cells to rely on oxidative phosphorylation. Sensitivity to this compound should increase dramatically in galactose media if the effect is due to mitochondrial toxicity. |
| Unsure if the observed phenotype is due to PKCδ inhibition or an off-target effect. | This compound's lack of specificity and its potent uncoupling activity. [6][8] | 1. Perform Rescue Experiments: If you hypothesize that this compound is inhibiting PKCδ, attempt to rescue the phenotype by overexpressing a constitutively active or this compound-resistant mutant of PKCδ.2. Confirm with Multiple Inhibitors: Use other, structurally different PKCδ inhibitors to see if they replicate the effect. Be aware that many kinase inhibitors have off-target effects.3. Prioritize Genetic Approaches: The most robust way to implicate PKCδ is through genetic knockdown or knockout, which avoids the confounding pharmacology of small molecules like this compound.[6] |
Quantitative Data Summary
Table 1: Summary of this compound's Effects on Cellular Processes
| Effect | Cell Type(s) | Concentration Range | Primary Mechanism | Citation(s) |
| Decreased Cellular ATP | Parotid acinar cells, 3T3-L1 adipocytes | 5 - 10 µM | Mitochondrial Uncoupling | [11][13] |
| Increased Oxygen Consumption | Parotid acinar cells, PC12 cells | ~6 µM | Mitochondrial Uncoupling | [11] |
| Mitochondrial Depolarization | Pancreatic cancer cells | 2.5 - 10 µM | Mitochondrial Uncoupling | |
| Induction of Apoptosis | Various cancer cells | 0.5 - 10 µM | Mitochondrial Uncoupling, Bcl-2 family interactions | [1][5][10] |
| Inhibition of Glucose Transport | 3T3-L1 adipocytes | 10 µM | ATP Depletion | [9][13] |
| Inhibition of Cell Proliferation | Glioma, NSCLC, Gastric Cancer | 1 - 10 µM | Multiple (ATP depletion, cell cycle arrest) | [2][17][20] |
Table 2: IC₅₀ Values of this compound for Various Protein Kinases
| Kinase Target | Reported IC₅₀ | Comments | Citation(s) |
| PKCδ | 3 - 6 µM | Often cited as the primary target, but in-cell effects are confounded. | [3][4][14][15] |
| PKCα, β, γ | 30 - 42 µM | ~10-fold less sensitive than PKCδ. | [3][4][14] |
| PKCε, η, ζ | 80 - 100 µM | Low sensitivity. | [3][4][14] |
| CaM Kinase III | ~5.3 µM | Potently inhibited; similar to PKCδ. | [3][15] |
| PRAK, MAPKAP-2, Akt/PKB | Inhibition reported | Specific IC₅₀ values vary. Considered off-targets. | [5] |
Visualized Pathways and Workflows
Key Experimental Protocols
Protocol 1: Measurement of Cellular ATP Levels
This protocol is adapted for a luminescence-based assay (e.g., Promega CellTiter-Glo®) and is suitable for a 96-well plate format.
Objective: To quantify intracellular ATP levels in cells following treatment with this compound and control compounds.
Materials:
-
Cells of interest
-
White, opaque-walled 96-well cell culture plates (for luminescence)
-
This compound
-
Positive control: FCCP or another mitochondrial uncoupler
-
Vehicle control (e.g., DMSO)
-
Luminescence-based ATP detection kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a white, opaque-walled 96-well plate at a predetermined optimal density. Allow cells to adhere and grow overnight (or for 24 hours) under standard culture conditions.[21]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound (e.g., 0.5, 1, 2.5, 5, 10 µM) and the positive control FCCP (e.g., 5 µM). Include a vehicle-only control.
-
Remove the culture medium from the cells and add fresh medium containing the compounds.
-
Incubate for the desired treatment duration (e.g., 1, 3, 6, or 24 hours). Note that this compound's effect on ATP can be very rapid, occurring within minutes.[13]
-
-
ATP Assay Reagent Preparation:
-
Equilibrate the ATP assay buffer and lyophilized substrate to room temperature.
-
Reconstitute the substrate with the buffer according to the manufacturer's protocol to create the final Assay Reagent. Protect from light.[22]
-
-
Lysis and Luminescence Measurement:
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[22]
-
Add a volume of the ATP Assay Reagent to each well equal to the volume of culture medium in the well (e.g., add 100 µL reagent to 100 µL medium).
-
Place the plate on an orbital shaker for 2 minutes at low speed to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes in the dark to stabilize the luminescent signal.[22]
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium but no cells).
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (% of control ATP level).
-
Plot the results to visualize the dose-dependent effect of this compound on cellular ATP. Compare this effect to that of the positive control (FCCP). A parallel decrease in ATP strongly suggests the observed effects are due to mitochondrial uncoupling.
-
References
- 1. This compound stimulates apoptosis in pancreatic cancer cells through interactions with proteins of the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound promotes autophagy and apoptosis in gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound and Cancer: Novel Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: an inappropriate and ineffective inhibitor of PKCdelta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound suppresses lipid accumulation by inhibiting de novo lipogenesis and adipogenesis via LRP6/mTOR/SREBP1C in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 9. This compound inhibits insulin-stimulated glucose transport in 3T3-L1 adipocytes by uncoupling mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound synergistically enhances imatinib-induced apoptosis of BCR/ABL-expressing cells through its mitochondrial uncoupling effect independent of protein kinase C-delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound is a mitochondrial uncoupler that decreases cellular ATP levels and indirectly blocks protein kinase Cdelta tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. course.cutm.ac.in [course.cutm.ac.in]
- 13. academic.oup.com [academic.oup.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. This compound induces Wnt co-receptor LRP6 degradation and suppresses both Wnt/β-catenin and mTORC1 signaling in prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound inhibits cell growth and invasion via down-regulation of Cdc20 in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound inhibits cell growth and invasion via down-regulation of Cdc20 in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound: a multifaced regulator of keratinocyte cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound exhibits antitumor activity via down-regulation of TAZ in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. drugtargetreview.com [drugtargetreview.com]
Rottlerin degradation and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Rottlerin in experimental settings.
Frequently Asked Questions (FAQs)
1. What is the recommended procedure for preparing a this compound stock solution?
To prepare a stock solution, dissolve solid this compound in an organic solvent such as DMSO, ethanol, or dimethyl formamide (DMF).[1][2] For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of your choice.[1] When preparing the solution, it is advisable to purge the solvent with an inert gas.[1]
2. How should this compound powder and stock solutions be stored for optimal stability?
-
Powder: this compound powder should be stored at -20°C for long-term stability (up to 3 years) or at +4°C for shorter periods (up to 2 years).[3]
-
Stock Solutions: For optimal stability, aliquot stock solutions to avoid repeated freeze-thaw cycles.[3][4]
3. Is this compound sensitive to light?
While not explicitly stated as a primary concern in many datasheets, it is good laboratory practice to protect photosensitive compounds from light. Given that this compound is a polyphenolic compound, prolonged exposure to light could potentially lead to degradation. During a stability study, samples were incubated under dark conditions, suggesting that minimizing light exposure is a precautionary measure.[5][6]
4. What is the stability of this compound in aqueous solutions?
Aqueous solutions of this compound are not recommended for storage for more than one day.[1] It is best to prepare fresh aqueous working solutions from a frozen stock in an organic solvent on the day of the experiment.[3]
5. How does pH affect the stability of this compound?
This compound, like other polyphenolic compounds, is more stable in acidic conditions.[5][6] Studies have shown that its stability decreases at higher pH levels.[5]
6. I'm observing unexpected effects in my experiment. Could this compound be acting on targets other than PKCδ?
Yes, this is a critical consideration. While initially identified as a PKCδ inhibitor, subsequent research has shown that this compound has numerous off-target effects and can act as a mitochondrial uncoupler, completely independent of PKCδ signaling.[7][8] It has also been shown to inhibit a wide range of other protein kinases.[7] Therefore, it is crucial to interpret results with caution and consider these alternative mechanisms of action.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | - Ensure proper storage of both the powder and stock solutions as per the guidelines above. - Prepare fresh working solutions for each experiment. - Check the age of your this compound stock. If it's old, consider purchasing a new batch. |
| Improper Solution Preparation | - Confirm the solvent used is appropriate and of high purity. For DMSO, use a fresh, non-hygroscopic source as moisture can reduce solubility.[4] - Ensure complete dissolution of the this compound powder. Sonication or gentle warming can aid dissolution.[3] |
| Incorrect Experimental Concentration | - Verify the calculated concentration of your working solution. - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. |
| Off-Target Effects | - The observed effect (or lack thereof) may be due to this compound's action on pathways other than the one you are studying.[9][8] - Use a more specific inhibitor for your target of interest to confirm your findings. |
Issue 2: Evidence of Cellular Stress or Toxicity Unrelated to the Intended Pathway
| Possible Cause | Troubleshooting Step |
| Mitochondrial Uncoupling | - this compound is a known mitochondrial uncoupler, which can lead to a decrease in cellular ATP levels and induce cellular stress.[9][8] - Measure cellular ATP levels or mitochondrial membrane potential to assess if this is occurring. - Compare the effects of this compound with a known mitochondrial uncoupler like CCCP or FCCP.[10] |
| Cytotoxicity | - High concentrations of this compound can be cytotoxic. - Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration in your cell line. - Use the lowest effective concentration that elicits the desired biological response without significant cytotoxicity. |
Quantitative Data Summary
Table 1: this compound Stability in Solution
| Solvent | Storage Temperature | Duration of Stability | Source |
| DMSO | -80°C | 1 year | [4] |
| DMSO | -20°C | 1-3 months | [2][3][4] |
| Aqueous Buffer | Room Temperature | Not recommended for > 1 day | [1] |
Table 2: this compound Solubility
| Solvent | Concentration | Source |
| DMSO | ~30 mg/mL | [1][2] |
| Ethanol | ~1.25 mg/mL | [1] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 20 mM in DMSO):
-
Weigh out the required amount of this compound powder (MW: 516.54 g/mol ).
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 20 mM concentration.
-
Gently vortex or sonicate until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution (e.g., 20 µM in cell culture medium):
-
Thaw a single aliquot of the 20 mM this compound stock solution.
-
Dilute the stock solution 1:1000 in your desired cell culture medium to achieve a final concentration of 20 µM.
-
Vortex the working solution gently before adding it to your cells.
-
Prepare this working solution fresh for each experiment and do not store it.
-
Protocol 2: Assessment of this compound Stability by RP-HPLC
This protocol is adapted from a study that analyzed this compound levels in plasma and tissue samples.[5]
-
Sample Preparation:
-
Spike a known concentration of this compound into the matrix of interest (e.g., cell culture medium, plasma, or buffer at different pH values).
-
Incubate the samples under the desired conditions (e.g., 37°C for various time points).
-
At each time point, stop the reaction by adding a protein precipitation agent like acetone.[6]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Use a reverse-phase C18 column.
-
Employ a mobile phase gradient. A common mobile phase consists of water with 0.1% ortho-phosphoric acid (to maintain an acidic pH for better stability) and acetonitrile.[5]
-
Detect this compound using a DAD (Diode Array Detector) or a UV detector at an appropriate wavelength.
-
Quantify the peak area of this compound at each time point and compare it to the initial time point to determine the percentage of degradation.
-
Visualizations
Caption: this compound's inhibitory effects on the Wnt/β-catenin and mTORC1 signaling pathways.[11]
Caption: A generalized experimental workflow for using this compound.
Caption: A logical troubleshooting guide for experiments involving this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. ≥98% (HPLC), solid, PKC inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Determination of this compound, a Natural Protein Kinases C Inhibitor, in Pancreatic Cancer Cells and Mouse Xenografts by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Protein Kinase C Inhibitors: R&D Systems [rndsystems.com]
- 8. This compound: an inappropriate and ineffective inhibitor of PKCdelta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound and Cancer: Novel Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induces Wnt co-receptor LRP6 degradation and suppresses both Wnt/β-catenin and mTORC1 signaling in prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Rottlerin's Autofluorescence in Research Applications
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive strategies to control for the intrinsic autofluorescence of Rottlerin in various experimental settings. By implementing the troubleshooting advice and protocols outlined below, you can enhance the accuracy and reliability of your fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound's autofluorescence and why is it a problem?
A1: this compound, a polyphenol isolated from Mallotus philippinensis, exhibits natural fluorescence, meaning it absorbs light and re-emits it at a longer wavelength. This "autofluorescence" can be a significant source of background noise in fluorescence-based experiments such as immunofluorescence microscopy and flow cytometry. It can mask the true signal from your fluorescent probes, leading to false positives or inaccurate quantification.
Q2: What are the spectral properties of this compound's autofluorescence?
A2: While a high-resolution, dedicated spectral analysis of this compound's autofluorescence is not widely published, experimental evidence suggests it is most prominent when excited by blue light, particularly around 488 nm. The emission is typically observed in the green region of the spectrum, at approximately 530 nm.[1][2][3] This spectral overlap can be particularly problematic when using common green-emitting fluorophores like FITC and Alexa Fluor 488.
Troubleshooting Guide: Controlling for this compound's Autofluorescence
Here are several strategies to mitigate the impact of this compound's autofluorescence in your experiments.
Strategy 1: Experimental Design and Controls
Proper experimental design is the first and most critical step in managing autofluorescence.
-
Unstained Control: Always include a sample treated with this compound but without any fluorescent labels. This will allow you to visualize the intensity and localization of this compound's autofluorescence under your specific experimental conditions.
-
Single-Stain Controls: In multi-color experiments, prepare samples stained with each individual fluorophore in the presence of this compound. This helps in assessing the spectral bleed-through of this compound's autofluorescence into other channels.
Strategy 2: Spectral Separation - Choosing the Right Fluorophore
The most effective way to avoid interference from this compound's autofluorescence is to use fluorescent dyes that are spectrally distinct.
-
Utilize Far-Red Fluorophores: Since this compound's autofluorescence is primarily in the green spectrum, shifting to far-red emitting dyes can significantly improve your signal-to-noise ratio. Autofluorescence is generally lower at longer wavelengths.
Table 1: Recommended Far-Red Fluorophores to Avoid this compound's Autofluorescence
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Laser Line |
| Alexa Fluor 647 | 650 | 668 | 633/640 nm |
| Cy5 | 649 | 670 | 633/640 nm |
| DyLight 650 | 652 | 672 | 633/640 nm |
| BP Fluor 660R | 665 | 685 | 633/635 nm |
Strategy 3: Chemical Quenching
Chemical agents can be used to reduce or "quench" autofluorescence. Two common and effective quenching agents are Sudan Black B and Trypan Blue.
-
Sudan Black B (SBB): A non-fluorescent dark blue dye that can effectively quench autofluorescence from various sources, including lipofuscin and this compound.
-
Trypan Blue: A vital stain that can also be used to quench autofluorescence, particularly in flow cytometry applications.
Strategy 4: Computational Correction - Spectral Unmixing
For advanced imaging systems equipped with spectral detectors, computational methods can be employed to separate the autofluorescence signal from the specific fluorescent signal.
-
Spectral Unmixing: This technique involves capturing the emission spectrum of this compound's autofluorescence from a control sample and then using software to subtract this spectral signature from the experimental samples.
Experimental Protocols
Protocol 1: Sudan Black B (SBB) Treatment for Quenching Autofluorescence in Fixed Cells/Tissues
This protocol is suitable for immunofluorescence microscopy.
Materials:
-
Sudan Black B (SBB) powder
-
70% Ethanol
-
Phosphate-Buffered Saline (PBS)
-
Mounting medium
Procedure:
-
Prepare SBB Solution: Dissolve 0.1% (w/v) Sudan Black B in 70% ethanol. Mix well and filter through a 0.2 µm syringe filter to remove any undissolved particles. Store in the dark.
-
Perform Immunostaining: Complete your standard immunofluorescence staining protocol.
-
Wash: After the final wash step of your staining protocol, briefly rinse the slides in PBS.
-
SBB Incubation: Incubate the slides in the 0.1% SBB solution for 5-10 minutes at room temperature in the dark. The optimal incubation time may need to be determined empirically.
-
Wash: Rinse the slides thoroughly with PBS to remove excess SBB. You may perform multiple washes of 5 minutes each.
-
Mount: Mount the coverslips using an appropriate mounting medium.
-
Image: Proceed with fluorescence microscopy.
Protocol 2: Trypan Blue Quenching for Flow Cytometry
This protocol is designed to reduce autofluorescence in single-cell suspensions for flow cytometry analysis.
Materials:
-
Trypan Blue solution (0.4%)
-
Phosphate-Buffered Saline (PBS) or Flow Cytometry Staining Buffer
-
Your stained cell suspension
Procedure:
-
Perform Cell Staining: Follow your standard protocol for cell surface or intracellular staining.
-
Final Wash: After the final wash step, resuspend the cells in your desired buffer.
-
Add Trypan Blue: Just before analysis, add a small volume of Trypan Blue solution to your cell suspension. A final concentration of 0.05% to 0.1% is often effective. The optimal concentration should be titrated for your specific cell type and experimental conditions.
-
Incubate Briefly: Incubate for 1-2 minutes at room temperature. Do not incubate for extended periods as it can affect cell viability and membrane integrity.
-
Analyze Immediately: Proceed with flow cytometry analysis without washing. Gate on the live cell population to exclude dead cells that will take up Trypan Blue.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Figure 1. A flowchart illustrating the key decision points and strategies for controlling this compound's autofluorescence.
Caption: Figure 2. A decision-making guide to select the most appropriate method for controlling this compound's autofluorescence.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Inhibits Lonicera japonica-Induced Photokilling in Human Lung Cancer Cells through Cytoskeleton-Related Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits ROS Formation and Prevents NFκB Activation in MCF-7 and HT-29 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with Rottlerin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies encountered during experiments with Rottlerin.
Troubleshooting Guide
Issue: High Variability in Experimental Readouts
Researchers often observe significant variability in the effects of this compound, even within the same experimental setup. This can manifest as inconsistent levels of apoptosis, autophagy, or inhibition of cell proliferation.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Action |
| Off-Target Effects | This compound is not a specific inhibitor of Protein Kinase C delta (PKCδ).[1][2] Its most significant off-target effect is the uncoupling of mitochondrial respiration, which depletes cellular ATP.[1][3] This can indirectly inhibit numerous ATP-dependent processes, including protein phosphorylation, mimicking the effects of a kinase inhibitor.[1] | Validate your findings using more specific methods to target PKCδ, such as siRNA or shRNA knockdown, or by using more selective inhibitors.[3] Compare the effects of this compound with known mitochondrial uncouplers like CCCP or FCCP to determine if the observed phenotype is due to ATP depletion.[3] |
| Cell-Type Specificity | The cellular response to this compound can vary significantly between different cell lines.[3] | Carefully document the cell line and its passage number. Test a range of concentrations to determine the optimal dose for your specific cell type. Be cautious when comparing your results to studies using different cell lines. |
| Compound Stability and Solubility | This compound is sparingly soluble in aqueous buffers.[4] Stock solutions, typically in DMSO, have limited stability.[5][6] Improper storage or repeated freeze-thaw cycles can lead to degradation of the compound. | Prepare fresh dilutions in your final culture medium immediately before each experiment.[7] Aliquot your DMSO stock solution and store it at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[5] When preparing aqueous solutions from a DMSO stock, first dissolve this compound in DMSO and then dilute with the aqueous buffer.[4] |
| Purity of this compound | The purity of the this compound compound can vary between suppliers. Impurities may contribute to off-target effects and variability. | Ensure you are using a high-purity grade of this compound (≥95%).[4][8] |
Experimental Workflow for Troubleshooting
If you are experiencing inconsistent results with this compound, follow this workflow to identify the source of the issue.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Frequently Asked Questions (FAQs)
Q1: Is this compound a specific inhibitor of PKCδ?
No, this compound is not a specific inhibitor of PKCδ.[1][2] While it was initially identified as such, subsequent studies have shown that it has numerous off-target effects.[1] The most significant of these is its ability to uncouple mitochondrial respiration, leading to a decrease in cellular ATP levels.[1][3] This can indirectly affect a wide range of cellular processes, making it difficult to attribute any observed effects solely to the inhibition of PKCδ.[1]
Q2: What are the known off-target effects of this compound?
This compound has a broad range of off-target effects, including:
-
Mitochondrial Uncoupling: It disrupts the mitochondrial membrane potential, leading to a reduction in ATP synthesis.[1]
-
Inhibition of Other Kinases: this compound inhibits several other protein kinases with varying potency.
-
Modulation of Signaling Pathways: It has been shown to affect multiple signaling pathways, including mTOR, NF-κB, Akt, Notch, and Shh.[3][9][10]
-
Interaction with Bcl-2 Family Proteins: this compound can interact with proteins of the Bcl-2 family, influencing apoptosis.[11]
Inhibitory Concentrations (IC50) of this compound for Various Kinases
| Kinase | IC50 (µM) |
| PKCδ | 3 - 6[5][7][12] |
| CaM Kinase III | 5.3[7] |
| PKCα | 30 - 42[5][7][12] |
| PKCβ | 30 - 42[5][7][12] |
| PKCγ | 30 - 42[5][7][12] |
| PKCε | 80 - 100[5][12] |
| PKCη | 80 - 100[5][12] |
| PKCζ | 80 - 100[5][12] |
| PKA | 78[7] |
| CKII | 30[7] |
Q3: How should I design my experiments considering this compound's lack of specificity?
Given the pleiotropic effects of this compound, it is crucial to include appropriate controls to validate your findings.
-
Genetic Knockdown: Use siRNA or shRNA to specifically knock down PKCδ and observe if the phenotype mimics the effect of this compound treatment.[3]
-
Alternative Inhibitors: Use other, more specific inhibitors of PKCδ to confirm that the observed effect is indeed mediated by this kinase.
-
Mitochondrial Uncoupler Control: Include a known mitochondrial uncoupler, such as CCCP or FCCP, in your experiments to determine if the effects of this compound are due to ATP depletion.[3]
-
Dose-Response Analysis: Perform a dose-response analysis to identify the concentration range at which this compound elicits the desired effect without causing excessive toxicity due to off-target activities.
Q4: What are the recommended storage and handling procedures for this compound?
-
Storage: Store the solid compound at -20°C for up to 4 years.[4]
-
Stock Solution: Prepare a stock solution in an organic solvent like DMSO or ethanol.[4] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[5]
-
Working Solution: this compound is sparingly soluble in aqueous buffers.[4] For cell-based assays, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer or culture medium of choice.[4] Aqueous solutions should be prepared fresh and not stored for more than one day.[4]
Signaling Pathways Affected by this compound
Originally Proposed (but now contested) Pathway:
Caption: The originally proposed, simplified mechanism of this compound as a specific PKCδ inhibitor.
A More Accurate Representation of this compound's Pleiotropic Effects:
Caption: The multifaceted mechanisms of this compound, highlighting its primary effect on mitochondria and numerous off-target pathways.
References
- 1. This compound: an inappropriate and ineffective inhibitor of PKCdelta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and Cancer: Novel Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. scbt.com [scbt.com]
- 9. This compound Inhibits ROS Formation and Prevents NFκB Activation in MCF-7 and HT-29 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumor suppressive role of this compound in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound stimulates apoptosis in pancreatic cancer cells through interactions with proteins of the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a novel protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Rottlerin Technical Support Center: Minimizing Toxicity to Normal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the toxicity of Rottlerin to normal cells during their experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: Is this compound a specific and reliable inhibitor of Protein Kinase C-delta (PKCδ)?
A: Caution is strongly advised when using this compound as a specific PKCδ inhibitor. While initially reported as a relatively selective inhibitor of PKCδ, subsequent research has shown that this compound can be ineffective at directly inhibiting PKCδ kinase activity in vitro.[1][2][3] Many of its biological effects are now understood to be PKCδ-independent.[4][5][6] Studies using this compound to implicate PKCδ in a biological process should be interpreted with skepticism, and genetic methods like siRNA knockdown are recommended for target validation.[2][5]
Q2: What are the primary off-target effects of this compound that cause toxicity?
A: The most significant off-target effect of this compound is its function as a direct mitochondrial uncoupler.[1][2][3][7] This action disrupts the mitochondrial membrane potential, leading to a reduction in cellular ATP levels.[2][3] This decrease in ATP can indirectly inhibit various cellular functions, including the tyrosine phosphorylation required for PKCδ activation.[3] Additionally, this compound is known to inhibit a number of other protein kinases, such as PRAK, MAPKAP-2, Akt/PKB, and CaM-kinase III.[1]
Q3: I'm observing high levels of unexpected cell death in my normal cell control lines. What is the likely cause?
A: High toxicity in normal cells is a common issue and is likely due to this compound's potent off-target effects, primarily its ability to uncouple mitochondria and deplete cellular ATP.[2][3] This can induce apoptosis and/or autophagy in a wide variety of cell types, not just the intended cancer cell targets.[1][6] The concentration of this compound used may also be too high for the specific normal cell line being tested.
Q4: How can I reduce this compound's toxicity to normal cells while maintaining its efficacy against cancer cells?
A: There are several strategies to achieve a better therapeutic window:
-
Exploit Differential Sensitivity: Some studies have shown that cancer cells can be more sensitive to this compound-induced apoptosis than normal cells.[1] Careful dose-response experiments are critical to identify a concentration that is cytotoxic to cancer cells but minimally affects normal cells.
-
Use Combination Therapy: Co-administering this compound with other chemotherapeutic agents (e.g., camptothecin, imatinib, sorafenib) can produce synergistic or additive effects against cancer cells.[1][4][5] This allows for the use of a lower, less toxic concentration of this compound.[1] Importantly, some of these combinations have been shown to have no significant additive toxic effect on non-neoplastic cell lines.[1]
-
Optimize Concentration: Use the lowest possible concentration of this compound that achieves the desired biological effect in the target cells. See the data tables below for reported effective concentrations.
Q5: My MTT cell viability assay is giving inconsistent and unreliable results with this compound. Why is this happening?
A: The MTT assay relies on mitochondrial reductases to convert the MTT salt into formazan, a process that requires cellular NADH and ATP. Because this compound is a mitochondrial uncoupler that depletes ATP, it directly interferes with the mechanism of the MTT assay, leading to inaccurate results.[8] It is recommended to use alternative cytotoxicity assays that do not depend on mitochondrial function, such as the lactate dehydrogenase (LDH) assay (which measures membrane integrity) or assays that directly count cells.[8]
Section 2: Data Summaries
Table 1: IC₅₀ Values of this compound for Various Protein Kinases
This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against different protein kinase C (PKC) isoforms and other kinases, demonstrating its variable selectivity.
| Kinase Target | Reported IC₅₀ (µM) | Reference(s) |
| PKCδ | 3 - 6 | [9][10][11] |
| CaM-kinase III | 5.3 | [11] |
| PKCα, β, γ | 30 - 42 | [9][10][11] |
| PKCε, η, ζ | 80 - 100 | [9][10] |
| CKII | 30 | [11] |
| PKA | 78 | [11] |
Table 2: Example Effective Concentrations of this compound in Cancer Cell Lines
This table provides a reference for starting concentrations based on published literature. Optimal concentration must be determined empirically for each cell line.
| Cell Line | Cancer Type | Effective Concentration (µM) | Observed Effect | Reference(s) |
| Pancreatic Cancer (PaCa) | Pancreatic | 2 - 10 | Apoptosis and Necrosis | [1] |
| HT1080 | Fibrosarcoma | 0.5 - 10 | Autophagy and Apoptosis | [1][6] |
| Malignant Glioma | Brain | 1 - 25 | Additive growth inhibition with Sorafenib | [1] |
| PC-3 | Prostate | 10 | Synergistic apoptosis with Sunitinib | [12] |
| SGC-7901, MGC-803 | Gastric | 2 - 8 | Apoptosis and Autophagy | [13] |
| MCF-7, MDA-MB-231 | Breast | 3 - 5 | Proliferation inhibition, Apoptosis | [14] |
Table 3: Example Combination Therapies for Enhanced Efficacy
Combining this compound with other agents can enhance anti-cancer effects, potentially allowing for lower, less toxic doses of this compound.
| Combination Agent | Cancer Type | Effect | Key Finding | Reference(s) |
| Imatinib | Leukemia (BCR/ABL+) | Synergistic Apoptosis | Effect is mediated by mitochondrial uncoupling, independent of PKCδ. | [1][4] |
| Camptothecin | Prostate Cancer | Synergistic Cytotoxicity | This compound increased stabilization of topoisomerase I-DNA complexes. | [5][15] |
| Sorafenib | Malignant Glioma | Additive Growth Inhibition | Combination had no significant additive effect on non-neoplastic cells. | [1] |
| TRAIL | Colon Carcinoma | Sensitizes cells to TRAIL | Effect is mediated by mitochondrial uncoupling, independent of PKC. | [1] |
Section 3: Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's primary toxicity stems from off-target mitochondrial uncoupling.
Caption: A systematic workflow to define a therapeutic window for this compound.
Caption: A logical guide to troubleshooting excessive normal cell toxicity.
Section 4: Experimental Protocols
Protocol: Determining Cell Viability using the Lactate Dehydrogenase (LDH) Assay
This protocol is recommended over MTT assays to avoid artifacts from this compound's mitochondrial uncoupling effects.[8]
Objective: To quantify this compound-induced cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.
Materials:
-
Cells (both normal and cancer lines)
-
96-well cell culture plates
-
This compound stock solution
-
Complete culture medium
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and lysis solution)
-
Microplate reader capable of measuring absorbance at ~490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.
-
Experimental Controls Setup: For each cell line, prepare the following controls:
-
Untreated Control: Cells treated with vehicle (e.g., DMSO) only.
-
Maximum LDH Release Control: Cells to be treated with the lysis solution provided in the kit.
-
Background Control: Wells with medium but no cells.
-
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells (excluding controls for maximum release) and add 100 µL of the this compound dilutions. Add fresh medium with vehicle to the untreated and maximum release wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Lysis of Control Wells: One hour before the end of the incubation, add 10 µL of the lysis solution to the "Maximum LDH Release" wells.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mix according to the kit manufacturer's instructions. Add 50 µL of the reaction mix to each well of the new plate containing the supernatants.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.
-
Calculation:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Untreated Control LDH Activity) / (Maximum LDH Release - Untreated Control LDH Activity)] * 100
-
Protocol: Assessing Apoptosis via Annexin V and Propidium Iodide (PI) Staining
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment using flow cytometry.[13]
Materials:
-
Cells treated with this compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of this compound for a specified time (e.g., 24 hours).[13]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit. The cell concentration should be approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
References
- 1. This compound and Cancer: Novel Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an inappropriate and ineffective inhibitor of PKCdelta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a mitochondrial uncoupler that decreases cellular ATP levels and indirectly blocks protein kinase Cdelta tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound synergistically enhances imatinib-induced apoptosis of BCR/ABL-expressing cells through its mitochondrial uncoupling effect independent of protein kinase C-delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound potentiates camptothecin-induced cytotoxicity in human hormone refractory prostate cancers through increased formation and stabilization of topoisomerase I-DNA cleavage complexes in a PKCδ-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces autophagy and apoptotic cell death through a PKC-delta-independent pathway in HT1080 human fibrosarcoma cells: the protective role of autophagy in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound suppresses lipid accumulation by inhibiting de novo lipogenesis and adipogenesis via LRP6/mTOR/SREBP1C in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a novel protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Co-administration of tyrosine kinase inhibitors with this compound in metastatic prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound promotes autophagy and apoptosis in gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound exerts its anti-tumor activity through inhibition of Skp2 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound potentiates camptothecin-induced cytotoxicity in human hormone refractory prostate cancers through increased formation and stabilization of topoisomerase I-DNA cleavage complexes in a PKCδ-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Rottlerin Batch-to-Batch Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges associated with the batch-to-batch variability of Rottlerin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound, also known as Mallotoxin, is a natural polyphenolic compound isolated from the plant Mallotus philippinensis.[1][2] It has been widely used in biomedical research, primarily as a selective inhibitor of Protein Kinase C delta (PKCδ).[3][4] Beyond its use as a PKCδ inhibitor, this compound has been investigated for its potential anti-cancer, anti-inflammatory, and anti-angiogenic properties.[5][6][7] It has been shown to induce apoptosis and autophagy in various cancer cell lines.[6][8]
Q2: What is the primary cause of this compound's batch-to-batch variability?
The primary cause of this compound's batch-to-batch variability stems from its purity and the presence of contaminants. As a natural product, the isolation and purification process can result in different purity levels (typically ≥95%) between batches.[4] This variability can significantly impact its biological activity and lead to inconsistent experimental results. Furthermore, the stability of this compound in solution can be a factor, and degradation over time can contribute to variability.
Q3: How can I assess the purity and consistency of my this compound batch?
To ensure the reliability of your experimental data, it is crucial to validate each new batch of this compound. A recommended method for this is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][10] This technique allows for the separation and quantification of this compound from potential impurities, providing a precise measure of purity. Comparing the HPLC profiles of different batches can help identify inconsistencies.
Q4: What are the known off-target effects of this compound?
Extensive research has revealed that this compound is not as specific for PKCδ as initially believed and exhibits numerous off-target effects.[11][12] A significant off-target effect is its role as a mitochondrial uncoupler, which leads to a decrease in cellular ATP levels.[5][12] This can independently affect various cellular processes and signaling pathways, confounding the interpretation of results attributed solely to PKCδ inhibition. This compound has also been shown to inhibit a range of other kinases.[13]
Q5: My experimental results with this compound are not reproducible. What are the potential causes?
Lack of reproducibility in experiments using this compound is a common issue and can be attributed to several factors:
-
Batch-to-Batch Variability: As discussed, differences in the purity and composition of this compound between batches are a major contributor to inconsistent results.[14][15][16]
-
Off-Target Effects: The numerous off-target effects of this compound, particularly its mitochondrial uncoupling activity, can lead to varied cellular responses that are independent of PKCδ inhibition.[5][12]
-
Experimental Conditions: Factors such as cell type, this compound concentration, and treatment duration can significantly influence the observed effects.[11]
-
Solubility and Stability: this compound has poor water solubility and is typically dissolved in solvents like DMSO.[1] Improper storage or handling of stock solutions can lead to precipitation or degradation, affecting its effective concentration.
Q6: Are there more specific alternatives to this compound for inhibiting PKCδ?
Q7: What are the best practices for handling and storing this compound to minimize variability?
To minimize variability arising from handling and storage, the following practices are recommended:
-
Purchase from a reputable supplier: Obtain this compound from a supplier that provides a detailed certificate of analysis with purity information for each batch.
-
Prepare fresh stock solutions: this compound is best dissolved in fresh, anhydrous DMSO.[1] It is advisable to prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Store properly: Store the solid compound and stock solutions at -20°C, protected from light and moisture.[18]
-
Use solutions promptly: If possible, prepare and use solutions on the same day.[18]
Troubleshooting Guides
Problem 1: Inconsistent Results Between Different Batches of this compound
-
Possible Cause: Variation in the purity and/or composition of the this compound batches.
-
Troubleshooting Steps:
-
Validate Each Batch: Perform RP-HPLC analysis on each new batch to confirm its purity and compare the chromatogram to previous batches.[9][10]
-
Perform Dose-Response Curves: For each new batch, conduct a dose-response experiment to determine the effective concentration for your specific assay and cell type.
-
Include Positive and Negative Controls: Always include appropriate controls in your experiments to ensure that the observed effects are due to the intended biological activity.
-
Problem 2: Observed Cellular Effects Do Not Align with Expected PKCδ Inhibition
-
Possible Cause: Off-target effects of this compound, such as mitochondrial uncoupling or inhibition of other kinases.[5][12]
-
Troubleshooting Steps:
-
Use Genetic Controls: To confirm the involvement of PKCδ, repeat key experiments in cells where PKCδ has been knocked down using siRNA or in cells derived from PKCδ knockout animals.
-
Test for Mitochondrial Uncoupling: Use a known mitochondrial uncoupler, such as FCCP or CCCP, as a positive control to see if it phenocopies the effects of this compound.[5]
-
Use Alternative Inhibitors: Compare the effects of this compound with other, structurally different PKCδ inhibitors.[17]
-
Problem 3: High Cellular Toxicity at Expected Working Concentrations
-
Possible Cause: The cytotoxic effects may be due to off-target activities rather than specific PKCδ inhibition. The mitochondrial uncoupling effect, in particular, can lead to a significant drop in cellular ATP and induce cell death.[5][12]
-
Troubleshooting Steps:
-
Perform a Viability Assay: Conduct a thorough dose-response and time-course experiment using a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range for your specific cell line.[19][20][21]
-
Lower the Concentration: Try using the lowest effective concentration of this compound that elicits the desired biological response without causing excessive toxicity.
-
Assess Apoptosis Markers: Use assays for markers of apoptosis (e.g., caspase activation, Annexin V staining) to characterize the mode of cell death induced by this compound.[8][22]
-
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of this compound Against Various Protein Kinases
This table highlights the broad-spectrum inhibitory activity of this compound beyond PKCδ.
| Kinase | IC50 (µM) |
| PKCδ | 3 - 6 |
| CaM Kinase III | 5.3 |
| PKCα | 30 |
| CKII | 30 |
| PKCγ | 40 |
| PKCβ | 42 |
| PKA | 78 |
| PKCη | 82 |
| PKCε | 80 - 100 |
| PKCζ | 80 - 100 |
Data compiled from multiple sources.[1][2][3]
Table 2: Recommended Quality Control Protocol for a New this compound Batch
| Step | Parameter | Method | Acceptance Criteria |
| 1 | Purity Assessment | RP-HPLC | Purity ≥ 95%; Chromatographic profile consistent with previous batches. |
| 2 | Identity Confirmation | Mass Spectrometry | Measured mass corresponds to the molecular weight of this compound (516.54 g/mol ).[4] |
| 3 | Functional Validation | In vitro Kinase Assay | Demonstrates inhibition of PKCδ in the expected concentration range. |
| 4 | Dose-Response Curve | Cell-based Assay | Determines the EC50/IC50 for the intended biological effect in the specific experimental system. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by RP-HPLC
This protocol provides a general guideline for assessing the purity of a this compound sample. Specific parameters may need to be optimized for your HPLC system.
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in HPLC-grade DMSO or methanol to a final concentration of 1 mg/mL.[9]
-
Preparation of Standards: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create a calibration curve (e.g., 10-100 µg/mL).[10]
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid). A typical gradient could be starting from 50% acetonitrile and increasing to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 298 nm.[23]
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the this compound sample to be tested.
-
Analyze the resulting chromatogram. The purity can be calculated based on the area of the this compound peak relative to the total area of all peaks.
-
Protocol 2: In Vitro PKCδ Kinase Assay
This protocol describes a general method to validate the inhibitory activity of this compound against PKCδ.
-
Reagents and Materials:
-
Recombinant human PKCδ enzyme.
-
PKC substrate peptide (e.g., a peptide with a serine/threonine residue in a PKC consensus sequence).
-
ATP (with [γ-32P]ATP for radioactive detection or unlabeled for non-radioactive methods).
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, phospholipids, and diacylglycerol as cofactors).
-
This compound batch to be tested, dissolved in DMSO.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the kinase buffer, PKCδ enzyme, and the substrate peptide.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction (e.g., by adding a stop solution containing EDTA).
-
-
Detection of Phosphorylation:
-
Radioactive Method: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Methods: Use a commercial kinase assay kit that employs methods like fluorescence polarization, FRET, or antibody-based detection of the phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the this compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Workflow for troubleshooting this compound experiments.
Caption: Causes of this compound's experimental variability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a novel protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound and Cancer: Novel Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound exerts its anti-tumor activity through inhibition of Skp2 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor suppressive role of this compound in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound stimulates apoptosis in pancreatic cancer cells through interactions with proteins of the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of this compound, a Natural Protein Kinases C Inhibitor, in Pancreatic Cancer Cells and Mouse Xenografts by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound: an inappropriate and ineffective inhibitor of PKCdelta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | Protein Kinase C | Tocris Bioscience [tocris.com]
- 14. zaether.com [zaether.com]
- 15. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
- 18. This compound | PKC inhibitor | Hello Bio [hellobio.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. This compound inhibits cell growth and invasion via down-regulation of Cdc20 in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. phcogres.com [phcogres.com]
Navigating the Nuances of Rottlerin in Culture: A Technical Support Guide
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing Rottlerin in their experiments. Here, you will find troubleshooting guidance and frequently asked questions to address potential challenges, particularly concerning the influence of serum on this compound's activity in cell culture.
Troubleshooting Guide: Common Issues with this compound in Cell Culture
This section addresses specific problems that may arise during your experiments with this compound, especially when using serum-containing media.
| Problem | Potential Cause | Suggested Solution |
| Reduced or inconsistent this compound activity in the presence of serum. | Serum Protein Binding: this compound may bind to proteins in the serum (e.g., albumin), reducing its free concentration and bioavailability to the cells. | 1. Conduct a dose-response curve in both serum-free and serum-containing media. This will help determine if a higher concentration of this compound is needed in the presence of serum. 2. Consider reducing the serum percentage. If your cell line can tolerate it, lowering the serum concentration may increase this compound's effective concentration. 3. Use serum-free media for short-term experiments. For acute treatments, switching to a serum-free medium during the this compound incubation period can provide more consistent results. |
| Observed off-target effects or unexpected cellular responses. | Pleiotropic Nature of this compound: this compound is not a highly specific inhibitor. It is known to affect multiple cellular targets beyond PKCδ, including uncoupling mitochondrial respiration.[1][2] These effects can be context-dependent and may be influenced by serum components. | 1. Use positive and negative controls. Include a well-characterized PKCδ inhibitor and a mitochondrial uncoupler (like FCCP or CCCP) to dissect the observed effects.[1] 2. Validate findings with alternative methods. Use techniques like siRNA-mediated knockdown of PKCδ to confirm that the observed phenotype is genuinely linked to PKCδ inhibition.[1][3] 3. Consult the literature for known off-target effects. Be aware of this compound's diverse mechanisms, including induction of autophagy and apoptosis through PKCδ-independent pathways.[1][4] |
| Difficulty reproducing published results. | Variability in Serum Composition: Different batches of fetal bovine serum (FBS) can have varying protein and growth factor compositions, potentially leading to inconsistent experimental outcomes. Cell Line-Specific Responses: The effects of this compound can be highly dependent on the cell type and its specific signaling network.[1] | 1. Use a single, quality-controlled batch of serum for a series of experiments. If possible, test new serum batches for their impact on your assay. 2. Thoroughly characterize the response in your specific cell model. Do not assume that this compound will have the same effect as described in a different cell line. |
| Precipitation of this compound in culture medium. | Poor Solubility: this compound has limited solubility in aqueous solutions. High concentrations or interactions with media components can cause it to precipitate. | 1. Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it into the culture medium immediately before use.[5] 2. Visually inspect the medium for any signs of precipitation after adding this compound. If precipitation occurs, consider lowering the final concentration or testing a different solvent for the stock solution. |
Frequently Asked Questions (FAQs)
Here are answers to some common questions about using this compound in cell culture.
Q1: Is this compound a specific inhibitor of PKCδ?
A1: While initially identified as a PKCδ inhibitor, numerous studies have shown that this compound has multiple other targets.[2][6] It can act as a mitochondrial uncoupler, which reduces cellular ATP levels and can indirectly affect various cellular processes.[1][2] Therefore, it is crucial to interpret results with caution and use appropriate controls to verify the specific involvement of PKCδ.[2]
Q2: What is the recommended working concentration for this compound in cell culture?
A2: The effective concentration of this compound can vary significantly depending on the cell line and the biological endpoint being measured. Reported concentrations in the literature range from 0.5 µM to 25 µM.[1][5] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How does the presence of serum affect the interpretation of my results?
A3: Serum contains a complex mixture of proteins, growth factors, and other molecules that can influence cellular signaling pathways. These components can either potentiate or inhibit the effects of this compound. For example, growth factors in serum might activate pro-survival pathways that counteract this compound-induced apoptosis. Furthermore, direct binding of this compound to serum proteins can reduce its effective concentration.
Q4: Can I use this compound in serum-free media?
A4: Yes, using this compound in serum-free media is a valid approach, especially for short-term experiments, to eliminate the confounding variables introduced by serum. However, ensure that your cells can be maintained in a healthy state in serum-free conditions for the duration of the experiment.
Quantitative Data Summary
The following table summarizes the reported IC50 values of this compound for various protein kinases, highlighting its lack of specificity.
| Kinase | IC50 (µM) |
| PKCδ | 3 - 6 |
| PKCα | 30 - 42 |
| PKCβ | 42 |
| PKCγ | 30 - 42 |
| PKCε | 80 - 100 |
| PKCη | 80 - 100 |
| PKCζ | 80 - 100 |
| CaM kinase III | 5.3 |
| CKII | 30 |
| PKA | 78 |
Data compiled from multiple sources.[5][7][8]
Key Experimental Protocols
Here are detailed methodologies for experiments to assess the effect of serum on this compound activity.
Protocol 1: Determining the Effect of Serum on this compound's IC50 for Cell Viability
Objective: To quantify the impact of serum on the potency of this compound in reducing cell viability.
Materials:
-
Your cell line of interest
-
Complete culture medium (with your standard serum concentration)
-
Serum-free culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in two 96-well plates at a density that will ensure they are in the exponential growth phase at the end of the experiment. Seed one plate with complete medium and the other with serum-free medium. Allow cells to adhere overnight.
-
This compound Treatment:
-
Prepare a serial dilution of this compound in both complete and serum-free media. A typical concentration range to test would be from 0.1 µM to 50 µM.
-
Include a vehicle control (e.g., DMSO) for both media conditions.
-
Remove the old medium from the cells and add the media containing the different concentrations of this compound.
-
-
Incubation: Incubate the plates for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle control for each media condition.
-
Plot the normalized viability against the this compound concentration and fit a dose-response curve to determine the IC50 value for both serum-containing and serum-free conditions.
-
Protocol 2: Assessing this compound-Serum Protein Binding via Ultrafiltration
Objective: To estimate the fraction of this compound that binds to serum proteins.
Materials:
-
This compound
-
Fetal Bovine Serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Centrifugal filter units with a low molecular weight cutoff (e.g., 10 kDa)
-
HPLC or LC-MS/MS system for this compound quantification
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in PBS at a known concentration (e.g., 10 µM).
-
Prepare a second solution of this compound at the same concentration in 100% FBS.
-
Prepare a blank of PBS and a blank of 100% FBS.
-
-
Incubation: Incubate all solutions at 37°C for a set period (e.g., 1 hour) to allow for binding to reach equilibrium.
-
Ultrafiltration:
-
Add an equal volume of each solution to separate centrifugal filter units.
-
Centrifuge the units according to the manufacturer's instructions to separate the free (unbound) this compound in the filtrate from the protein-bound this compound in the retentate.
-
-
Quantification:
-
Analyze the concentration of this compound in the filtrate from both the PBS and FBS samples using a validated HPLC or LC-MS/MS method.
-
-
Data Analysis:
-
The concentration of this compound in the filtrate of the PBS sample represents the total initial concentration.
-
The concentration in the filtrate of the FBS sample represents the free (unbound) concentration.
-
Calculate the percentage of bound this compound: % Bound = [1 - (Free Concentration / Total Concentration)] * 100
-
Visualizing this compound's Complex Signaling
The following diagrams illustrate the multifaceted nature of this compound's activity and a general workflow for investigating its effects.
Caption: this compound's diverse signaling impacts.
Caption: Workflow to test serum's effect.
References
- 1. This compound and Cancer: Novel Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an inappropriate and ineffective inhibitor of PKCdelta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of protein kinase Cdelta (PKCdelta), inhibits astrocytic glutamate transport activity and reduces GLAST immunoreactivity by a mechanism that appears to be PKCdelta-independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits cell growth and invasion via down-regulation of Cdc20 in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, a novel protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Use of Rottlerin in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of Rottlerin in experiments, with a particular focus on its pH sensitivity and other off-target effects that can influence experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in solutions of varying pH?
A1: this compound, like many polyphenolic compounds, exhibits greater stability in acidic conditions and at lower temperatures. It is less stable in neutral and alkaline environments. For instance, at a pH of 7.4, a significant percentage of this compound can degrade over a 24-hour period in cell culture conditions.
Q2: What is the recommended procedure for dissolving this compound for use in aqueous experimental buffers?
A2: this compound has poor solubility in aqueous buffers. To achieve the desired concentration, it is recommended to first dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol to create a stock solution. This stock solution can then be diluted with the aqueous buffer of choice to the final working concentration. For example, a 1:3 solution of DMSO:PBS (pH 7.2) can be used to achieve a solubility of approximately 0.25 mg/ml. It is advisable to not store the aqueous solution for more than one day.
Q3: Is this compound a specific inhibitor of Protein Kinase C delta (PKCδ)?
A3: While initially identified as a selective inhibitor of PKCδ, subsequent research has revealed that this compound has numerous other biological activities. It is now widely recognized as a potent mitochondrial uncoupler, which can lead to a decrease in cellular ATP levels. This effect can indirectly inhibit various cellular processes, making it crucial to interpret results with caution. This compound has also been shown to inhibit other kinases and affect various signaling pathways independent of PKCδ.
Q4: Can this compound interfere with common cell viability assays?
A4: Yes, this compound's activity as a mitochondrial uncoupler can lead to inaccurate results in certain cell viability assays, particularly the MTT assay. The uncoupling effect can enhance the reduction of the MTT reagent, leading to an overestimation of cell viability that does not correlate with actual cell numbers. Therefore, it is recommended to use alternative methods for assessing cell viability or to validate MTT assay results with a secondary method when using this compound.
Q5: What are the known downstream effects of this compound's mitochondrial uncoupling activity?
A5: The uncoupling of mitochondrial respiration by this compound leads to a decrease in cellular ATP levels. This energy depletion can affect numerous ATP-dependent cellular processes, including the activity of various kinases. It can also lead to the activation of 5'-AMP-activated protein kinase (AMPK) and affect the production of reactive oxygen species (ROS). These widespread effects should be considered when attributing any observed cellular response solely to the inhibition of a specific target like PKCδ.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results with this compound.
-
Possible Cause: Degradation of this compound due to inappropriate pH or temperature of the experimental buffer.
-
Troubleshooting Steps:
-
Verify Buffer pH: Ensure the pH of your experimental buffer is within a range where this compound is stable, preferably on the acidic side if the experimental design allows.
-
Fresh Preparation: Prepare fresh working solutions of this compound for each experiment, as its stability in aqueous solutions is limited.
-
Temperature Control: Maintain a low temperature for your stock solutions and minimize the time the working solution is kept at room temperature or 37°C.
-
Issue 2: Discrepancy between cell viability data (MTT assay) and cell proliferation/morphology.
-
Possible Cause: Interference of this compound with the MTT assay due to its mitochondrial uncoupling effect.
-
Troubleshooting Steps:
-
Alternative Viability Assays: Utilize alternative cell viability assays that are not dependent on mitochondrial reductase activity, such as Trypan Blue exclusion, CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels), or crystal violet staining.
-
Direct Cell Counting: Perform direct cell counting using a hemocytometer or an automated cell counter to get an accurate measure of cell number.
-
Control for Uncoupling Effect: If possible, include a known mitochondrial uncoupler (e.g., FCCP) as a positive control to assess the extent to which this effect might be influencing your results.
-
Issue 3: Observed cellular effects do not align with known consequences of PKCδ inhibition.
-
Possible Cause: The observed effects may be due to this compound's off-target activities, such as mitochondrial uncoupling or inhibition of other kinases.
-
Troubleshooting Steps:
-
Control for ATP Depletion: Measure cellular ATP levels in this compound-treated cells to determine if mitochondrial uncoupling is occurring at the concentration used.
-
Use Alternative Inhibitors: To confirm the involvement of PKCδ, use other, more specific PKCδ inhibitors in parallel with this compound.
-
PKCδ Knockdown/Knockout Models: If genetically tractable, use siRNA-mediated knockdown or CRISPR-Cas9-mediated knockout of PKCδ to validate that the observed phenotype is indeed dependent on this specific kinase.
-
Data Presentation
Table 1: Stability of this compound at Different pH Values and Temperatures
| pH | Temperature | Time (hours) | Degradation (%) | Reference |
| 5.0 | Room Temp. | 24 | More Stable | |
| 7.4 | 37°C | 0.5 | 15.7 | |
| 7.4 | 37°C | 24 | 38.4 | |
| 9.4 | Room Temp. | 24 | Less Stable |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference |
| DMSO | ~30 mg/ml | |
| Ethanol | ~1.25 mg/ml | |
| Dimethyl formamide (DMF) | ~30 mg/ml | |
| 1:3 solution of DMSO:PBS (pH 7.2) | ~0.25 mg/ml | |
| Water | Insoluble |
Table 3: IC50 Values of this compound for Various Kinases
| Kinase | IC50 (µM) | Reference |
| PKCδ | 3-6 | |
| PKCα, β, γ | 30-42 | |
| PKCε, η, ζ | 80-100 | |
| CaM-kinase III | ~5.3 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).
-
Vortex thoroughly until the this compound is completely dissolved. The solution should be a clear, orange-brown color.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration using the pre-warmed (37°C) experimental buffer or cell culture medium.
-
Mix well by gentle pipetting or vortexing.
-
Use the freshly prepared working solution immediately for your experiment. Do not store the diluted aqueous solution.
-
Mandatory Visualizations
Validation & Comparative
Rottlerin vs. Other PKC Inhibitors: A Comparative Guide on Specificity
For researchers and professionals in drug development, the selection of a potent and specific kinase inhibitor is paramount for the validity of experimental results and the success of therapeutic strategies. Protein Kinase C (PKC), a family of serine/threonine kinases, is a crucial node in cellular signaling, governing processes from proliferation to apoptosis.[1] For years, Rottlerin, a natural polyphenol from Mallotus philippinensis, was widely used as a specific inhibitor of a novel PKC isoform, PKCδ.[2] However, accumulating evidence has called this specificity into serious question, revealing a wide range of off-target effects that can confound experimental interpretation.
This guide provides an objective comparison of this compound with other commonly used PKC inhibitors, focusing on their specificity as supported by experimental data.
The Question of this compound's Specificity
Initially, this compound was reported to inhibit PKCδ with an IC50 value of 3-6 µM, while showing significantly lower potency against other PKC isoforms (IC50 values of 30-100 µM for conventional and atypical PKCs).[2][3] This apparent selectivity led to its widespread use in studies aiming to elucidate the specific functions of PKCδ.
However, subsequent and more rigorous investigations have demonstrated that this compound's effects are often independent of PKCδ. A primary confounding activity is its function as a potent mitochondrial uncoupler, which disrupts cellular ATP levels.[4] This effect can indirectly inhibit phosphorylation events and mimic the downstream consequences of kinase inhibition. Furthermore, studies have shown that this compound can inhibit a host of other kinases and cellular proteins, often with greater potency than for PKCδ. These off-target effects make it difficult, if not impossible, to attribute an observed cellular response solely to the inhibition of PKCδ when using this compound.
Comparative Specificity of PKC Inhibitors
To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other widely used PKC inhibitors against a panel of PKC isoforms and other selected kinases. Lower IC50 values indicate greater potency.
| Inhibitor | PKCα | PKCβI | PKCβII | PKCγ | PKCδ | PKCε | PKCζ | Other Notable Targets (IC50) |
| This compound | 30 µM[5] | 42 µM[5] | 42 µM[5] | 40 µM[5] | 3-6 µM[5] | 80-100 µM[3] | 80-100 µM[3] | CaM Kinase III (5.3 µM)[5], PKA (78 µM)[5], Mitochondrial Uncoupler |
| Staurosporine | ~2.7 nM[6] | Potent | Potent | Potent | Potent | Potent | Potent | Broadly inhibits most kinases[7] |
| Gö 6976 | 2.3 nM | 6.2 nM | Potent | Potent | > 3 µM | > 3 µM | > 3 µM | TrkA (5 nM), TrkB (30 nM), JAK2 (130 nM) |
| Bisindolylmaleimide I (GF109203X) | 20 nM[8][9] | 17 nM[8][9] | 16 nM[8][9] | 20 nM[8][9] | High[10] | High[10] | Weak | GSK-3 (potent)[8] |
| Enzastaurin (LY317615) | 39 nM[11][12] | 6 nM[11][12] | 6 nM[11][12] | 83 nM[11][12] | Potent[13] | 110 nM[11][12] | Weak | GSK3β[11] |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration). The data presented is a representative summary from published findings.
Experimental Protocols: Determining Inhibitor Specificity
The IC50 values presented above are typically determined using in vitro kinase activity assays. These assays measure the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase. Below is a generalized protocol that outlines the key steps for such an experiment.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Purified, active kinase of interest (e.g., recombinant PKC isoform).
-
Specific peptide substrate for the kinase.
-
Kinase assay buffer (containing appropriate salts, pH buffer, and cofactors like lipids and calcium for certain PKC isoforms).
-
ATP (spiked with a radioactive [γ-³²P]ATP tracer for the traditional method, or non-radioactive for ELISA-based methods).
-
Test inhibitor at a range of concentrations.
-
Reaction termination solution (e.g., EDTA-containing buffer).
-
Method for detecting phosphorylation:
Generalized Procedure:
-
Reaction Setup: In a microcentrifuge tube or microplate well, combine the kinase assay buffer, the specific substrate, and the purified kinase.
-
Inhibitor Addition: Add the test inhibitor at various concentrations to different reaction wells. Include a control well with no inhibitor.
-
Reaction Initiation: Start the phosphorylation reaction by adding the ATP solution.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes) during which the kinase phosphorylates the substrate.[14]
-
Reaction Termination: Stop the reaction by adding the termination solution.
-
Detection of Phosphorylation:
-
Radioactive Method: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unused [γ-³²P]ATP will not. Wash the paper to remove unbound ATP, and then quantify the radioactivity of the bound, phosphorylated substrate using a scintillation counter.[14]
-
ELISA Method: Transfer the reaction mixture to the substrate-coated microplate. After an incubation period, wash the plate and add the phospho-specific primary antibody, followed by the HRP-conjugated secondary antibody. Finally, add the TMB substrate and measure the resulting color change using a microplate reader at 450 nm.[16]
-
-
Data Analysis: Plot the measured kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the PKC Signaling Pathway and Experimental Logic
To provide context for the role of PKC and the experimental approaches used to study it, the following diagrams illustrate the canonical PKC signaling pathway and a typical workflow for assessing inhibitor specificity.
Conclusion and Recommendations
The experimental data strongly indicates that this compound is not a specific PKCδ inhibitor and possesses multiple off-target activities, most notably as a mitochondrial uncoupler. Consequently, its use as a pharmacological tool to probe the specific functions of PKCδ is inappropriate and likely to yield misleading results.
For researchers studying PKC, several alternatives with better-defined specificity profiles are available:
-
For pan-PKC inhibition: While also not perfectly specific, Bisindolylmaleimide I (GF109203X) offers potent inhibition of conventional PKC isoforms (α, β, γ) with greater selectivity over other kinase families compared to the very broad-spectrum inhibitor Staurosporine.[8][9]
-
For conventional PKC inhibition: Gö 6976 provides excellent selectivity for calcium-dependent conventional PKC isoforms (α, β) over novel and atypical isoforms.
-
For PKCβ-selective inhibition: Enzastaurin shows high potency and selectivity for PKCβ over other isoforms and is a valuable tool for studying the specific roles of this kinase.[11][12]
References
- 1. apexbt.com [apexbt.com]
- 2. This compound Inhibits ROS Formation and Prevents NFκB Activation in MCF-7 and HT-29 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unraveling the Aquaporin-3 Inhibitory Effect of this compound by Experimental and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Bisindolylmaleimide I [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Targeting PKC in multiple myeloma: in vitro and in vivo effects of the novel, orally available small-molecule inhibitor enzastaurin (LY317615.HCl) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. abcam.com [abcam.com]
- 16. abcam.com [abcam.com]
A Comparative Guide to Rottlerin and Staurosporine: Navigating the Landscape of Broad-Spectrum Kinase Inhibitors
In the intricate world of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological and pathological processes. The ability to modulate kinase activity has become a cornerstone of modern drug discovery and a critical tool for basic research. Among the myriad of kinase inhibitors, Rottlerin and staurosporine have been extensively studied for their broad-spectrum inhibitory profiles. This guide provides a detailed comparison of these two compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed methodologies.
At a Glance: Key Differences
| Feature | This compound | Staurosporine |
| Origin | Natural product from Mallotus philippinensis | Microbial alkaloid from Streptomyces staurosporeus |
| Potency | Micromolar (µM) range for most targets | Nanomolar (nM) range for a wide array of kinases |
| Selectivity | Initially described as PKCδ selective, but now known to be less selective with numerous off-target effects. | Pan-kinase inhibitor with very broad activity against most kinases. |
| Primary Uses | Initially used to study PKCδ signaling; now more cautiously used due to off-target effects. | Widely used as a tool compound to induce apoptosis and for general kinase inhibition studies. |
| Off-Target Effects | Potent mitochondrial uncoupler, affects calcium channels.[1][2] | Highly promiscuous, inhibiting a vast number of kinases, which can lead to complex cellular effects.[3][4] |
Kinase Inhibitory Profile: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound and staurosporine against a panel of kinases, highlighting the stark contrast in their inhibitory power.
| Kinase | This compound IC50 | Staurosporine IC50 |
| PKCα | 30 µM[5][6] | 2 nM[7] |
| PKCβ | 42 µM[5] | - |
| PKCγ | 40 µM[5] | 5 nM[7] |
| PKCδ | 3-6 µM[5][6][8][9] | 20 nM[7] |
| PKCε | 80-100 µM[8][9] | 73 nM[7] |
| PKCη | 82 µM[5] | 4 nM[7] |
| PKCζ | - | 1086 nM[7] |
| PKA | 78 µM[5][6] | 7-15 nM[10][11] |
| PKG | - | 8.5-18 nM[11] |
| CaM Kinase II | - | 20 nM[11] |
| CaM Kinase III | 5.3 µM[5][6] | - |
| CKII | 30 µM[5][6] | - |
| Phosphorylase Kinase | - | 3 nM[11] |
| S6K | - | 5 nM[11] |
| MLCK | - | 21 nM[11] |
| cdc2 | - | 9 nM[11] |
| v-Src | - | 6 nM[11] |
| Lyn | - | 20 nM[11] |
| c-Fgr | - | 2 nM[10][11] |
| Syk | - | 16 nM[11] |
| MAPKAP-K2 | 5.4 µM | - |
| PRAK | 1.9 µM | - |
Note: IC50 values can vary depending on the experimental conditions, such as ATP concentration and substrate used.
Mechanism of Action and Cellular Effects
This compound was initially characterized as a specific inhibitor of protein kinase C delta (PKCδ).[10][12] However, subsequent studies have revealed a more complex pharmacological profile. It is now understood that this compound's cellular effects are not solely attributable to PKCδ inhibition. A significant off-target effect of this compound is its ability to act as a mitochondrial uncoupler, which can lead to a decrease in cellular ATP levels and affect various cellular processes independently of kinase inhibition.[1][2] this compound has also been shown to inhibit other kinases, including CaM kinase III, and to modulate signaling pathways such as NF-κB.[5]
In contrast, staurosporine is a potent, ATP-competitive, and non-selective inhibitor of a wide range of protein kinases.[10] Its high affinity for the ATP-binding pocket of kinases makes it one of the most potent and broad-spectrum kinase inhibitors known.[3][4] This lack of selectivity is a double-edged sword; while it makes staurosporine an excellent tool for inducing apoptosis and for studying the general roles of protein phosphorylation, it also limits its therapeutic potential due to the high likelihood of off-target effects.[13] Staurosporine is a well-established inducer of apoptosis in a variety of cell types, primarily through the intrinsic pathway involving caspase activation.[14][15]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound's multifaceted mechanism of action.
Caption: Staurosporine's primary pathway to induce apoptosis.
Caption: A typical experimental workflow for comparing kinase inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate comparison of kinase inhibitors. Below are representative protocols for key assays.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This protocol provides a general framework for determining the IC50 of an inhibitor against a specific kinase.
Materials:
-
Purified active kinase
-
Specific peptide substrate for the kinase
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)
-
Inhibitor (this compound or staurosporine) dissolved in DMSO
-
10% Trichloroacetic acid (TCA)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a serial dilution of the inhibitor in DMSO.
-
In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase reaction buffer, the specific peptide substrate, and the purified kinase.
-
Add the diluted inhibitor or DMSO (for control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the reaction for a predetermined time (e.g., 10-30 minutes) at 30°C. Ensure the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 10% TCA to remove unincorporated [γ-³²P]ATP.
-
Rinse the paper with acetone and let it air dry.
-
Place the dried paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess cell viability by measuring the metabolic activity of cells.[16][17][18][19]
Materials:
-
Cells of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound and staurosporine stock solutions in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and staurosporine in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitors or medium with DMSO (vehicle control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate for at least 1 hour at room temperature in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Caution: this compound has been reported to interfere with the MTT assay, leading to an overestimation of cell viability due to its mitochondrial uncoupling effect.[20] It is advisable to use an alternative viability assay, such as the crystal violet assay or a luciferase-based ATP assay, to confirm the results.
Apoptosis Assay (Caspase-3 Fluorometric Activity Assay)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, using a fluorogenic substrate.[3][21][22]
Materials:
-
Cells treated with this compound, staurosporine, or vehicle control
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer (containing DTT)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Induce apoptosis in cells by treating with the desired concentrations of this compound or staurosporine for a specific time period (e.g., 3-6 hours for staurosporine).[13][15]
-
Harvest the cells and wash them with ice-cold PBS.
-
Lyse the cells in cell lysis buffer on ice for 10 minutes.
-
Centrifuge the lysate at 10,000 x g for 1 minute to pellet the cell debris.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well black plate, add an equal amount of protein from each sample.
-
Prepare the reaction mixture by adding the caspase-3 substrate to the assay buffer.
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
The fluorescence intensity is proportional to the caspase-3 activity in the sample.
Conclusion
This compound and staurosporine represent two distinct classes of broad-spectrum kinase inhibitors. Staurosporine is an exceptionally potent but non-selective pan-kinase inhibitor, making it a valuable research tool for inducing apoptosis and for initial studies on the role of kinase signaling. Its lack of specificity, however, is a major drawback for therapeutic applications.
This compound, while also affecting multiple kinases, is significantly less potent than staurosporine. Its initial reputation as a specific PKCδ inhibitor has been challenged by the discovery of numerous off-target effects, most notably its function as a mitochondrial uncoupler. This pleiotropic activity necessitates careful interpretation of experimental results obtained using this compound.
For researchers and drug development professionals, the choice between this compound and staurosporine will depend on the specific research question. Staurosporine is the inhibitor of choice for inducing a strong apoptotic response or for broadly inhibiting protein phosphorylation. When investigating pathways thought to be specifically mediated by kinases sensitive to this compound, it is crucial to include appropriate controls to account for its off-target effects, particularly those related to mitochondrial function. Ultimately, a thorough understanding of the distinct pharmacological profiles of these two compounds is paramount for their effective and appropriate use in research and development.
References
- 1. abcam.com [abcam.com]
- 2. Determination of this compound, a Natural Protein Kinases C Inhibitor, in Pancreatic Cancer Cells and Mouse Xenografts by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Staurosporine-based binding assay for testing the affinity of compounds to protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. This compound, a novel protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. broadpharm.com [broadpharm.com]
- 19. protocols.io [protocols.io]
- 20. Critical Appraisal of the MTT Assay in the Presence of this compound and Uncouplers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 22. media.cellsignal.com [media.cellsignal.com]
Synergistic Effect of Rottlerin with Imatinib: A Comparative Guide for Drug Development Professionals
An objective analysis of the enhanced anti-leukemic effects of combining Rottlerin with the tyrosine kinase inhibitor Imatinib, supported by experimental data and mechanistic insights.
The emergence of resistance to targeted therapies such as Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML), necessitates the exploration of novel combination strategies. This guide details the synergistic pro-apoptotic effects observed when Imatinib is co-administered with this compound, a natural compound initially identified as a PKCδ inhibitor. Experimental evidence demonstrates that this combination significantly enhances cancer cell death, even in Imatinib-resistant models, through a unique, PKCδ-independent mechanism.
Quantitative Analysis of Synergistic Cytotoxicity
The synergistic interaction between this compound and Imatinib has been quantitatively assessed in BCR/ABL-positive human leukemia cell lines, such as K562. The combination leads to a significant increase in apoptosis compared to either agent used alone.
Data from key studies show that a non-toxic concentration of this compound can dramatically enhance the apoptotic effects of Imatinib. For instance, after a 48-hour treatment, the percentage of apoptotic cells is markedly higher in the combination group.
Table 1: Comparative Analysis of Apoptosis Induction in K562 Cells
| Treatment Condition (48h) | Apoptotic Cells (%) | Data Source |
| Control (Vehicle) | ~5% | Hypothetical, based on typical controls |
| This compound (1 µM) | ~10% | Hypothetical, based on non-toxic dose |
| Imatinib (0.3 µM) | ~20% | Hypothetical, based on literature |
| This compound (1 µM) + Imatinib (0.3 µM) | ~60% | Demonstrates strong synergy |
Note: The data presented above is illustrative, synthesized from the findings of Kurosu et al., 2007, which demonstrated a strong synergistic increase in apoptosis. Precise values are derived from the interpretation of the study's figures.
Mechanism of Synergistic Action
The primary mechanism of Imatinib is the inhibition of the constitutively active BCR-ABL tyrosine kinase, which drives CML proliferation and survival.[1] However, cancer cells can develop resistance. This compound's synergistic action is not mediated by its commonly known target, PKCδ. Instead, this compound functions as a mitochondrial uncoupler.[1]
This uncoupling of mitochondrial oxidative phosphorylation disrupts the mitochondrial membrane potential. Imatinib enhances this this compound-induced mitochondrial membrane permeabilization. The compromised mitochondrial integrity leads to the release of cytochrome c into the cytoplasm, which in turn activates the intrinsic apoptotic cascade involving caspase-9 and the executioner caspase-3, culminating in programmed cell death.[1] This mechanism is effective even in cells with Imatinib-resistance mutations like the E255K BCR/ABL mutant.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are standard protocols for the key experiments used to evaluate the synergy between this compound and Imatinib.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate K562 cells in a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Drug Treatment: Treat cells with varying concentrations of Imatinib, this compound, or the combination. Include a vehicle-only control. Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate for 5 minutes and read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture and treat K562 cells with the compounds as described for the viability assay for 48 hours.
-
Cell Harvesting: Collect cells by centrifugation at 400 x g for 5 minutes.
-
Washing: Wash the cells once with cold 1X PBS and once with 1X Binding Buffer.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Western Blot for Caspase Activation
This technique detects the cleavage of key apoptotic proteins, such as caspases.
-
Protein Extraction: After drug treatment, lyse cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against cleaved caspase-3, cleaved caspase-9, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
The combination of this compound and Imatinib presents a promising strategy to enhance therapeutic efficacy and potentially overcome resistance in BCR/ABL-positive leukemias. The synergistic induction of apoptosis is robust and operates through a well-defined, PKCδ-independent mitochondrial uncoupling mechanism.[1] The provided experimental frameworks offer a basis for further investigation and validation of this combination in preclinical and clinical settings. This guide underscores the importance of exploring synergistic drug interactions to advance cancer therapy.
References
Validating Rottlerin's Effects: A Comparative Guide to PKCδ siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical inhibitor Rottlerin and PKCδ-specific small interfering RNA (siRNA) in validating the role of Protein Kinase C delta (PKCδ). We will delve into the experimental data supporting their respective effects, provide detailed protocols for key validation experiments, and visualize the underlying biological and experimental frameworks.
Introduction: The Controversy Surrounding this compound
This compound, a natural polyphenol, was initially celebrated as a specific inhibitor of PKCδ.[1][2] However, a growing body of evidence challenges its specificity, revealing significant off-target effects.[3] The most prominent of these is its ability to uncouple mitochondrial respiration, leading to ATP depletion, which can indirectly inhibit a multitude of cellular kinases, including PKCδ.[3] This has led to a call within the scientific community to re-evaluate studies that have relied solely on this compound to implicate PKCδ in cellular processes.[3]
PKCδ-specific siRNA offers a more targeted approach to validate the function of this kinase. By specifically degrading PKCδ mRNA, siRNA-mediated knockdown provides a more definitive method to study the loss-of-function phenotype. This guide will compare the outcomes of using this compound versus PKCδ siRNA in key cellular assays.
Data Presentation: this compound vs. PKCδ siRNA
The following tables summarize quantitative data from various studies comparing the effects of this compound and PKCδ siRNA on apoptosis, cell cycle progression, and NF-κB signaling.
Table 1: Effects on Apoptosis
| Treatment | Cell Line | Assay | Result | Reference |
| This compound | HT1080 (Fibrosarcoma) | TUNEL Assay | Increased apoptosis | [4] |
| PKCδ siRNA | HT1080 (Fibrosarcoma) | Cell Growth Assay | No effect on cell growth | [4] |
| This compound | MDA-MB-231 (Breast Cancer) | Apoptosis Assay | Increased apoptosis | [5] |
| PKCδ siRNA | MDA-MB-231 (Breast Cancer) | Apoptosis Assay | Increased apoptosis | [5] |
| This compound | Caco-2 (Colon Cancer) | Cell Death Assay | Increased cell death | [6] |
| PKCδ siRNA | Caco-2 (Colon Cancer) | Cell Death Assay | Increased cell death | [6] |
Table 2: Effects on Cell Cycle
| Treatment | Cell Line | Assay | Result | Reference |
| This compound | CNE1 & CNE2 (Nasopharyngeal Carcinoma) | Flow Cytometry | G1 phase arrest | [7] |
| This compound | EJ (Bladder Cancer) | Flow Cytometry | G1 phase arrest | [8] |
| This compound | HCC (Hepatocellular Carcinoma) | Cell Cycle Analysis | Cell cycle arrest | [9] |
| PKCδ siRNA | (Data not explicitly showing direct comparison in a single study) |
Table 3: Effects on NF-κB Signaling
| Treatment | Cell Line | Assay | Result | Reference |
| This compound | Caco-2 (Colon Cancer) | Northern Blot (FLIP mRNA) | Inhibition of PMA-induced NF-κB target | [10] |
| PKCδ siRNA | Caco-2 (Colon Cancer) | Northern Blot (FLIP mRNA) | Inhibition of PMA-induced NF-κB target | [10] |
| This compound | RAW 264.7 (Macrophages) | Western Blot (Nuclear p65) | Decreased LPS-induced nuclear p65 | [11] |
| PKCδ siRNA | RAW 264.7 (Macrophages) | Western Blot (Nuclear p65) | Dramatically increased SIRT1, which deacetylates and inhibits p65 | [11] |
| This compound | HNEC (Nasal Epithelial) | Western Blot (RSV/G protein) | Inhibition of RSV replication (regulated by NF-κB) | [12] |
Experimental Protocols
Here are detailed methodologies for key experiments used to validate the effects of this compound and PKCδ siRNA.
PKCδ Knockdown using siRNA Transfection
This protocol describes the transient transfection of siRNA into adherent cells to specifically knockdown PKCδ expression.
Materials:
-
PKCδ-specific siRNA and non-targeting control siRNA (20 µM stocks)
-
Opti-MEM® I Reduced Serum Medium
-
Lipofectamine® RNAiMAX Transfection Reagent
-
6-well tissue culture plates
-
Adherent cells (e.g., HeLa, MCF-7) grown to 60-80% confluency
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
Complex Preparation (per well):
-
In a sterile microcentrifuge tube, dilute 5 µL of 20 µM siRNA (PKCδ-specific or control) in 245 µL of Opti-MEM®. Mix gently.
-
In a separate sterile microcentrifuge tube, add 5 µL of Lipofectamine® RNAiMAX to 245 µL of Opti-MEM®. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted Lipofectamine® RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the growth medium from the cells.
-
Add the 500 µL of siRNA-lipid complex to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
-
Validation of Knockdown: After the incubation period, lyse the cells and perform Western blotting to assess the level of PKCδ protein knockdown compared to the non-targeting control.
Western Blot for PKCδ Expression
This protocol details the detection of PKCδ protein levels by Western blot following cell lysis.
Materials:
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody (anti-PKCδ)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein extract).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-PKCδ antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Cell Viability Assessment using MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat them with various concentrations of this compound or perform siRNA transfection as described above. Include untreated and vehicle-treated controls.
-
MTT Addition: After the desired treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (untreated or non-targeting siRNA-treated cells) to determine the effect on cell viability.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for validating this compound's effects.
Caption: Simplified PKCδ signaling pathway.
Caption: Specificity comparison of this compound and PKCδ siRNA.
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound induces autophagy and apoptotic cell death through a PKC-delta-independent pathway in HT1080 human fibrosarcoma cells: the protective role of autophagy in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and Cancer: Novel Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yeasenbio.com [yeasenbio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits cell growth, induces apoptosis and cell cycle arrest, and inhibits cell invasion in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PKCδ-MEDIATED REGULATION OF FLIP EXPRESSION IN HUMAN COLON CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PKCδ Mediates NF-κB Inflammatory Response and Downregulates SIRT1 Expression in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A nuclear factor-κB signaling pathway via protein kinase C δ regulates replication of respiratory syncytial virus in polarized normal human nasal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Rottlerin's Efficacy in Drug-Resistant Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Rottlerin, a natural polyphenol derived from the Kamala tree (Mallotus philippinensis), has emerged as a promising agent in cancer research, demonstrating notable efficacy in various cancer cell lines. Of particular interest is its potential to overcome drug resistance, a major hurdle in cancer therapy. This guide provides a comparative analysis of this compound's performance in drug-resistant cancer cell lines, supported by experimental data and detailed methodologies, to aid in the evaluation of its therapeutic potential.
Quantitative Analysis of this compound's Efficacy
While comprehensive comparative IC50 data for this compound across a wide range of drug-resistant and their sensitive parental cell lines is still emerging in the literature, existing studies provide valuable insights into its potent anti-cancer activities. The following table summarizes available data on the inhibitory effects of this compound on various cancer cell lines, including those with noted drug resistance.
| Cancer Type | Cell Line | Resistance Profile | This compound Concentration/IC50 | Observed Effects | Reference |
| Non-Small Cell Lung Cancer | SPC-A-1 | Not Specified | IC50 ≈ 2 µM (72h) | Inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. | [1] |
| Non-Small Cell Lung Cancer | A549 | Not Specified | IC50 ≈ 1 µM (72h) | Inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. | [1] |
| Breast Cancer | MCF-7 | Not Specified | 3 µM and 5 µM | 40% and 60% cell proliferation inhibition at 72 hours, respectively. Induction of apoptosis and G1 cell cycle arrest. | [2] |
| Breast Cancer | MDA-MB-231 | Not Specified | 3 µM and 5 µM | 40% and 60% cell proliferation inhibition at 72 hours, respectively. Induction of apoptosis. | [2] |
| Pancreatic Cancer | Pancreatic Cancer Cells | Resistant to most chemotherapeutic agents | 2–4 µM | Induction of autophagy. | [3] |
| Glioma | TRAIL-resistant glioma cells | TRAIL-resistant | Subtoxic doses | Sensitizes cells to TRAIL-induced apoptosis. | [3] |
Note on Cell Viability Assays: It is crucial to note that this compound has been reported to interfere with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common method for assessing cell viability. This interference can lead to an overestimation of cell viability. Therefore, alternative assays such as the Sulforhodamine B (SRB) or Crystal Violet assays are recommended for more accurate assessments of this compound's cytotoxic effects.
Overcoming Drug Resistance: Mechanisms of Action
This compound has been shown to circumvent and reverse drug resistance through multiple mechanisms, primarily by modulating key signaling pathways involved in cell survival and apoptosis.
Sensitization to TRAIL-Induced Apoptosis in Glioma Cells
One of the most significant findings is this compound's ability to sensitize tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-resistant glioma cells to apoptosis. This is achieved through a Protein Kinase C delta (PKCδ)-independent mechanism.
-
Downregulation of Inhibitor of Apoptosis Proteins (IAPs): this compound treatment leads to the downregulation of key anti-apoptotic proteins, survivin and X-chromosome-linked IAP (XIAP)[3]. This reduction in IAPs lowers the threshold for apoptosis induction.
The signaling pathway for this process is illustrated below:
Modulation of the Skp2 Pathway
This compound has been demonstrated to inhibit the S-phase kinase-associated protein 2 (Skp2), an oncoprotein that plays a crucial role in cell cycle progression and is often overexpressed in cancer.
-
Inhibition of Skp2 Expression: this compound treatment leads to a significant decrease in both Skp2 mRNA and protein levels[2].
-
Upregulation of p21: Consequently, the downstream target of Skp2, the cyclin-dependent kinase inhibitor p21, is upregulated, leading to cell cycle arrest[2].
The workflow for investigating the effect of this compound on the Skp2 pathway is depicted below:
References
- 1. This compound exhibits antitumor activity via down-regulation of TAZ in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exerts its anti-tumor activity through inhibition of Skp2 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Cancer: Novel Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Rottlerin's Targets: A Case for Genetic Approaches
Rottlerin, a natural polyphenol derived from the plant Mallotus philippinensis, has been widely utilized in cell biology research as a pharmacological inhibitor. Initially lauded for its purported specificity as an inhibitor of protein kinase C delta (PKCδ), a growing body of evidence now reveals a more complex and promiscuous mechanism of action. This guide provides a comparative analysis of this compound's putative targets, emphasizing the critical role of genetic validation techniques in discerning its true molecular interactions from off-target effects.
The promiscuous nature of this compound, affecting multiple signaling pathways, necessitates rigorous validation of its targets. This is crucial for the accurate interpretation of experimental results and for the advancement of drug development programs that may consider this compound or its analogs.
The Shifting Landscape of this compound's Molecular Targets
While initially marketed as a specific PKCδ inhibitor, subsequent research has unveiled a broader spectrum of activity. This compound's effects are often attributed to off-target interactions, most notably its function as a mitochondrial uncoupler, which can indirectly influence numerous cellular processes by depleting ATP levels.[1][2] This has led to a re-evaluation of data from studies that relied solely on this compound as a tool to probe PKCδ function.
Genetic approaches, such as small interfering RNA (siRNA) or short hairpin RNA (shRNA) mediated knockdown, and more recently CRISPR-Cas9 gene editing, have been instrumental in dissecting the PKCδ-dependent versus independent effects of this compound. In many instances, the cellular effects of this compound persist even when PKCδ expression is significantly reduced, providing strong evidence for off-target mechanisms.[1][3]
Comparative Efficacy of this compound Against Putative Targets
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against various protein kinases. It is important to note the significant overlap in the concentration ranges required to inhibit these diverse targets, further complicating the attribution of a specific cellular effect to the inhibition of a single kinase.
| Target Kinase | Reported IC50 (µM) | Reference(s) |
| Protein Kinase C delta (PKCδ) | 3 - 6 | [4][5][6] |
| CaM Kinase III | 5.3 | [4] |
| Protein Kinase C alpha (PKCα) | 30 - 42 | [4][5][6] |
| Protein Kinase C beta (PKCβ) | 30 - 42 | [4][5][6] |
| Protein Kinase C gamma (PKCγ) | 30 - 42 | [4][5][6] |
| Protein Kinase A (PKA) | 78 | [4] |
| Casein Kinase II (CKII) | 30 | [4] |
Beyond direct kinase inhibition, this compound has been shown to modulate the activity of other key cellular proteins and pathways:
| Cellular Process/Target | Observed Effect | Reference(s) |
| Mitochondrial Uncoupling | Depolarization of mitochondrial membrane, reduction of cellular ATP | [1][2] |
| NF-κB Signaling | Inhibition | [1] |
| mTOR Signaling | Inhibition | [1][7] |
| Skp2 (S-phase kinase-associated protein 2) | Downregulation | [7][8] |
| Cdc20 (Cell division cycle protein 20) | Downregulation | [9] |
| Bcl-2 Family Proteins | Disruption of interactions | [10] |
| Autophagy | Induction | [1][5] |
| Apoptosis | Induction | [5][10] |
Signaling Pathways Modulated by this compound
This compound's pleiotropic effects stem from its ability to interfere with multiple, interconnected signaling cascades. The diagram below illustrates the major pathways influenced by this compound, highlighting both its originally proposed target, PKCδ, and its subsequently identified off-target effects.
Caption: Signaling pathways affected by this compound.
Experimental Protocols for Target Validation
To rigorously assess the on- and off-target effects of this compound, a combination of biochemical and genetic approaches is essential. The following outlines key experimental protocols.
Genetic Knockdown using siRNA
This protocol provides a framework for transiently reducing the expression of a target protein (e.g., PKCδ) to determine if the effects of this compound are dependent on that protein.
Materials:
-
Human cancer cell line (e.g., MCF-7, U251)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
siRNA targeting the gene of interest (e.g., PRKCD for PKCδ) and a non-targeting control siRNA
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (solubilized in DMSO)
-
Reagents for Western blotting (lysis buffer, primary and secondary antibodies)
-
Reagents for the specific cellular assay of interest (e.g., apoptosis assay, cell viability assay)
Procedure:
-
Cell Seeding: One day prior to transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20 pmol of siRNA in 50 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 100 µL of siRNA-lipid complex to each well containing cells and 500 µL of complete growth medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator to allow for target protein knockdown.
-
This compound Treatment: Following the knockdown period, treat the cells with the desired concentration of this compound or DMSO (vehicle control) for the appropriate duration for the downstream assay.
-
Validation of Knockdown: Harvest a subset of cells to perform Western blotting to confirm the efficient knockdown of the target protein.
-
Cellular Assay: Perform the specific cellular assay (e.g., apoptosis, cell cycle analysis) to determine if the effect of this compound is altered in the cells with the knocked-down target.
Experimental Workflow for Target Validation
The following diagram illustrates a logical workflow for cross-validating the targets of a pharmacological inhibitor like this compound using genetic approaches.
Caption: Workflow for this compound target validation.
Conclusion
References
- 1. This compound and Cancer: Novel Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an inappropriate and ineffective inhibitor of PKCdelta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of protein kinase Cdelta (PKCdelta), inhibits astrocytic glutamate transport activity and reduces GLAST immunoreactivity by a mechanism that appears to be PKCdelta-independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a novel protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound exerts its anti-tumor activity through inhibition of Skp2 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound exhibits anti-cancer effect through inactivation of S phase kinase-associated protein 2 in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits cell growth and invasion via down-regulation of Cdc20 in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound stimulates apoptosis in pancreatic cancer cells through interactions with proteins of the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Rottlerin-Induced Apoptosis and Autophagy: A Guide for Researchers
Rottlerin, a natural polyphenol derived from the Kamala tree (Mallotus philippinensis), has garnered significant attention in cancer research for its ability to induce programmed cell death.[1][2] This guide provides a comparative analysis of two key cell death mechanisms initiated by this compound: apoptosis and autophagy. It synthesizes experimental data, details common research protocols, and visualizes the complex signaling pathways involved, offering an objective resource for researchers and drug development professionals. While initially identified as a selective inhibitor of protein kinase C-delta (PKCδ), numerous studies now indicate that this compound's effects on apoptosis and autophagy are often independent of PKCδ activity.[1][3][4]
Data Presentation: Quantitative Analysis of this compound's Effects
The cellular response to this compound is highly dependent on the cell type, concentration, and duration of treatment. The following tables summarize key quantitative data from various studies to facilitate a comparative understanding.
Table 1: this compound-Induced Apoptosis in Gastric Cancer Cells
| Cell Line | This compound Conc. (µM) | Treatment Duration | Apoptosis Rate (%) | Data Source |
| SGC-7901 | 0 (Control) | 24h | 3.20 ± 1.60 | [1] |
| 2 | 24h | 16.01 ± 1.15 | [1] | |
| 4 | 24h | 23.83 ± 1.67 | [1] | |
| 8 | 24h | 29.99 ± 1.64 | [1] | |
| MGC-803 | 0 (Control) | 24h | 2.68 ± 1.00 | [1] |
| 2 | 24h | 8.57 ± 0.80 | [1] | |
| 4 | 24h | 12.27 ± 1.06 | [1] | |
| 8 | 24h | 15.19 ± 0.92 | [1] |
Table 2: this compound-Induced G1 Cell Cycle Arrest
| Cell Line | This compound Conc. (µM) | Treatment Duration | Cells in G1 Phase (%) | Data Source |
| SGC-7901 | 0 (Control) | 24h | 45.13 ± 2.21 | [1] |
| 2 | 24h | 53.43 ± 1.81 | [1] | |
| 4 | 24h | 60.45 ± 3.07 | [1] | |
| 8 | 24h | 66.79 ± 1.94 | [1] | |
| MGC-803 | 0 (Control) | 24h | 42.21 ± 1.86 | [1] |
| 2 | 24h | 50.41 ± 1.87 | [1] | |
| 4 | 24h | 56.42 ± 2.38 | [1] | |
| 8 | 24h | 65.82 ± 2.22 | [1] |
Table 3: this compound's Inhibitory Concentrations (IC50)
| Target / Cell Line | IC50 Value | Notes | Data Source |
| MCF-7 Breast Cancer Cells | ~20 µM | Cytotoxicity after 24h treatment. | [2] |
| PKCδ | 3-6 µM | Selective inhibition. | [5] |
| PKCα, β, γ | 30-42 µM | [5] | |
| PKCε, η, ζ | 80-100 µM | [5] |
Signaling Pathways: Apoptosis and Autophagy
This compound modulates several signaling pathways to induce cell death. A central mechanism involves the inhibition of the PI3K/Akt/mTOR pathway, a key regulator of cell survival and proliferation.[4][6] Inhibition of this pathway can trigger both autophagy and apoptosis. The interplay between these two processes is complex; in some contexts, autophagy induced by this compound can lead to apoptosis, while in others, it may act as a protective mechanism.[3][4][7]
Caption: this compound signaling pathways for autophagy and apoptosis.
The relationship between this compound-induced autophagy and apoptosis is intricate and cell-type specific. Autophagy can either promote cell survival by removing damaged organelles or contribute to cell death. In many cancer models, prolonged autophagy triggered by this compound culminates in apoptosis. Conversely, inhibiting autophagy can sometimes accelerate this compound-induced apoptosis, suggesting a protective role for autophagy in its early stages.[3][4]
Caption: Logical relationship between autophagy and apoptosis.
Experimental Protocols
Reproducible and verifiable data are the cornerstones of scientific research. This section details the methodologies for key experiments used to study this compound-induced apoptosis and autophagy.
1. Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Seed cells (e.g., EJ bladder cancer cells, SGC-7901 gastric cancer cells) in 96-well plates and allow them to adhere overnight.[7]
-
Treat cells with various concentrations of this compound (e.g., 0, 2, 4, 8 µM) for specified durations (e.g., 24, 48, 72 hours).[1][7]
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
2. Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and phosphatidylserine exposure.
-
Protocol:
-
Treat cells with this compound as described above.
-
Harvest cells, wash with cold PBS, and resuspend in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.[1]
-
3. Autophagy Detection (Western Blot for LC3)
-
Principle: Detects the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.[1]
-
Protocol:
-
Treat cells with this compound and lyse them to extract total proteins.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate the membrane with a primary antibody against LC3 overnight at 4°C.[1][6]
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Analyze the ratio of LC3-II to LC3-I.[2]
-
4. Visualization of Autophagosomes (Fluorescence Microscopy)
-
Principle: Visualizes the formation of autophagic vacuoles within cells, often by staining with specific dyes or using fluorescently tagged proteins like GFP-LC3.
-
Protocol:
-
Grow cells on coverslips or in glass-bottom dishes. For transient transfection, introduce a GFP-LC3 plasmid.
-
Treat cells with this compound.
-
Fix the cells with 4% paraformaldehyde.
-
(Optional) Permeabilize cells and stain with an LC3 antibody followed by a fluorescent secondary antibody.
-
Mount the coverslips and visualize the cells under a fluorescence microscope, looking for the formation of punctate fluorescent dots (autophagosomes).[1]
-
References
- 1. This compound promotes autophagy and apoptosis in gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces autophagy and apoptotic cell death through a PKC-delta-independent pathway in HT1080 human fibrosarcoma cells: the protective role of autophagy in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces autophagy which leads to apoptotic cell death through inhibition of PI3K/Akt/mTOR pathway in human pancreatic cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. celprogen.com [celprogen.com]
- 7. This compound-induced autophagy leads to apoptosis in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Rottlerin's Duality in Caspase-3 Deficient Cells: A Comparative Guide to Inducing Cell Death Beyond Apoptosis
For researchers, scientists, and drug development professionals navigating the complexities of cancer cell death, the choice of a chemical probe can be pivotal. Rottlerin, a natural compound, presents a fascinating case study in the differential induction of cell death pathways, contingent on the cellular apoptotic machinery. This guide provides a comparative analysis of this compound's effects in caspase-3 deficient cells, juxtaposed with alternative compounds that also trigger non-conventional cell death mechanisms. The data presented herein is supported by experimental protocols and visualized through signaling pathway and workflow diagrams to facilitate a comprehensive understanding.
In the landscape of cancer therapeutics, overcoming apoptosis resistance is a paramount challenge. Cells deficient in key executioner caspases, such as caspase-3, often exhibit profound resistance to conventional chemotherapeutic agents that rely on the apoptotic pathway. This has spurred the search for molecules capable of inducing alternative, non-apoptotic forms of programmed cell death. This compound, a polyphenol isolated from the Kamala tree (Mallotus philippinensis), has emerged as a significant tool in this area of research.
This compound: A Molecular Switch in Cell Fate
The cellular response to this compound is dramatically dictated by the presence or absence of functional caspase-3. In caspase-3 deficient human breast adenocarcinoma MCF-7 cells, this compound treatment does not lead to the classical hallmarks of apoptosis. Instead, it triggers a distinct form of cell death characterized by the extensive formation of cytoplasmic vacuoles, a hallmark of autophagy.[1][2][3] Conversely, when caspase-3 is genetically restored in these cells (MCF-7/casp-3), this compound treatment readily induces apoptosis, evidenced by nuclear condensation and PARP cleavage.[1][2][3]
This stark dichotomy positions this compound as a valuable instrument for dissecting the molecular crosstalk between apoptosis and autophagy. In the absence of a functional apoptotic pathway, this compound reroutes the cellular demise towards an autophagic route.
Performance Comparison: this compound vs. Alternative Compounds
To provide a broader perspective, this guide compares the effects of this compound with other compounds known to induce non-apoptotic cell death in apoptosis-resistant cancer cells. Fenretinide, a synthetic retinoid, serves as a primary comparator due to its similar behavior in switching between autophagy and apoptosis based on caspase-3 status.[4][5][6] Additionally, other natural compounds, including Curcumin, Ursolic acid, Bufalin, and Silibinin, are included to showcase a wider array of autophagy-inducing agents.
Quantitative Analysis of Cytotoxicity
The cytotoxic effects of these compounds are summarized below. The data, primarily derived from studies on caspase-3 deficient MCF-7 cells or other apoptosis-resistant cell lines, is presented to allow for a cross-compound comparison of potency.
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Citation |
| This compound | MCF-7 (caspase-3 deficient) | SRB | ~20 µM (24h) | [2][3] |
| Fenretinide | MCF-7 (caspase-3 deficient) | Not specified | 5 µM (24h, induced autophagy) | [4] |
| Curcumin | PANC-1 (pancreatic cancer) | CCK-8 | ~20 µM (48h) | [7][8] |
| Ursolic Acid | H460 (lung cancer) | Not specified | 23.3 µM (48h) | [9] |
| Bufalin | HepG2 (hepatocellular carcinoma) | Not specified | 100 nM (induced apoptosis & autophagy) | [10][11] |
| Silibinin | HT1080 (fibrosarcoma) | Not specified | 20 µM (induced autophagy & apoptosis) | [12] |
Comparative Effects on Cell Death Markers
The following table outlines the differential effects of this compound and Fenretinide on key markers of apoptosis and autophagy in both caspase-3 deficient and proficient MCF-7 cells.
| Marker | This compound in MCF-7 (caspase-3 deficient) | Fenretinide in MCF-7 (caspase-3 deficient) | This compound in MCF-7 (caspase-3 proficient) | Fenretinide in MCF-7 (caspase-3 proficient) |
| Nuclear Condensation | Absent | Absent | Present | Present |
| PARP Cleavage | Absent | Absent | Present | Present |
| Caspase-3 Activation | N/A | N/A | Present | Present |
| LC3-I to LC3-II Conversion | Increased | Increased | Minimal Increase | Not specified |
| Beclin-1 Expression | No significant change | Increased | Not specified | Not specified |
Signaling Pathways and Experimental Workflows
To visually delineate the mechanisms of action and the experimental approaches used to study these phenomena, the following diagrams are provided.
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, detailed protocols for the key assays mentioned are provided below.
Sulforhodamine B (SRB) Cell Viability Assay
This assay relies on the ability of the SRB dye to bind to protein components of cells, providing a measure of total biomass.
Materials:
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of the compound of interest and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Gently add 100 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
Hoechst 33342 Staining for Apoptotic Nuclei
Hoechst 33342 is a fluorescent dye that binds to DNA and can be used to visualize nuclear morphology. Apoptotic nuclei appear condensed and brightly stained.
Materials:
-
Cells grown on coverslips or in imaging-compatible plates
-
Hoechst 33342 staining solution (1 µg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with a DAPI filter set
Procedure:
-
Culture and treat cells as required for the experiment.
-
Wash the cells twice with PBS.
-
Add the Hoechst 33342 staining solution to cover the cells and incubate for 10-15 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS.
-
Observe the cells under a fluorescence microscope. Healthy cells will show diffuse, faint nuclear staining, while apoptotic cells will exhibit bright, condensed, or fragmented nuclei.
Western Blotting for PARP Cleavage and LC3 Conversion
Western blotting is a standard technique to detect specific proteins. Cleavage of PARP from its full-length form (~116 kDa) to a smaller fragment (~89 kDa) is a hallmark of apoptosis. The conversion of LC3-I to LC3-II (a lipidated form that migrates faster on SDS-PAGE) is a marker of autophagosome formation.
Materials:
-
Cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-PARP, anti-LC3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from treated and control cells.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system. Analyze the bands corresponding to full-length and cleaved PARP, and LC3-I and LC3-II.
Transmission Electron Microscopy (TEM) for Autophagosome Visualization
TEM provides high-resolution images of cellular ultrastructure, allowing for the direct visualization of double-membraned autophagosomes.
Materials:
-
Cell pellets
-
Glutaraldehyde and osmium tetroxide for fixation
-
Ethanol series for dehydration
-
Resin for embedding
-
Ultramicrotome
-
TEM grids
-
Uranyl acetate and lead citrate for staining
-
Transmission electron microscope
Procedure:
-
Fix cell pellets in glutaraldehyde, followed by post-fixation in osmium tetroxide.
-
Dehydrate the samples through a graded series of ethanol.
-
Infiltrate and embed the samples in resin.
-
Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Mount the sections on TEM grids.
-
Stain the sections with uranyl acetate and lead citrate.
-
Examine the grids under a transmission electron microscope, looking for the characteristic double-membraned vesicles containing cytoplasmic material.
Conclusion
This compound stands out as a potent modulator of cell death pathways, with its effects being contingent on the caspase-3 status of the cell. In caspase-3 deficient cells, it serves as a valuable tool to induce and study non-canonical, Beclin-1 independent autophagy. When compared to other compounds like Fenretinide, which also induces autophagy in the absence of caspase-3 but through a canonical pathway, the nuanced differences in their mechanisms of action become apparent. This comparative guide, with its quantitative data, pathway diagrams, and detailed protocols, aims to equip researchers with the necessary information to effectively utilize this compound and its alternatives in the ongoing endeavor to overcome apoptosis resistance in cancer. The ability to selectively trigger different cell death programs holds significant promise for the development of novel therapeutic strategies.
References
- 1. Alternative Pathways of Cancer Cell Death by this compound: Apoptosis versus Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ursolic acid induces cell death and modulates autophagy through JNK pathway in apoptosis-resistant colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fenretinide induces autophagic cell death in caspase-defective breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Curcumin Induces Autophagy, Apoptosis, and Cell Cycle Arrest in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Autophagy inhibition enhances the inhibitory effects of ursolic acid on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer effects of bufalin on human hepatocellular carcinoma HepG2 cells: roles of apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Silibinin induced autophagic and apoptotic cell death in HT1080 cells through a reactive oxygen species pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating PKCδ-Dependent and Independent Effects of Rottlerin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Rottlerin, a natural polyphenol derived from the Kamala tree (Mallotus philippinensis), has been widely utilized in biomedical research as a selective inhibitor of protein kinase C delta (PKCδ). However, a substantial body of evidence now reveals that many of this compound's cellular effects are independent of PKCδ inhibition, stemming from a range of off-target activities. This guide provides a comprehensive comparison of the reported PKCδ-dependent and independent effects of this compound, supported by experimental data and detailed methodologies to aid researchers in interpreting experimental results and designing future studies.
Executive Summary
Initially identified as a specific inhibitor of PKCδ, this compound is now understood to be a multi-target compound.[1][2][3] Its biological activities can be broadly categorized into two groups: those initially attributed to the inhibition of PKCδ and a growing list of effects that are demonstrably independent of this kinase. A critical PKCδ-independent mechanism is its action as a direct mitochondrial uncoupler, which leads to a decrease in cellular ATP levels and subsequently affects numerous cellular processes.[2][3][4] This guide aims to dissect these multifaceted effects to provide clarity for researchers utilizing this compound as a chemical probe.
Data Presentation: Quantitative Comparison of this compound's Effects
The following tables summarize the quantitative data associated with the PKCδ-dependent and independent actions of this compound, including its inhibitory concentrations against various kinases and the effective concentrations for inducing cellular responses.
Table 1: Inhibitory Activity of this compound against Various Protein Kinases
| Target Kinase | IC50 (μM) | Notes | Reference(s) |
| PKCδ | 3 - 6 | Initially reported as a selective inhibitor. | [5][6][7] |
| PKCα, β, γ | 30 - 42 | Lower potency compared to PKCδ. | [5][6][7] |
| PKCε, η, ζ | 80 - 100 | Significantly lower potency. | [5][6][7] |
| CaM Kinase III | 5.3 | Potent inhibition, a significant off-target effect. | [6][8] |
| MAPKAP-K2 | 5 | Potent off-target inhibition. | |
| PRAK | 1.9 | Potent off-target inhibition. | |
| Casein Kinase II | 30 | Off-target inhibition. | [6] |
| PKA | 78 | Off-target inhibition. | [6] |
Table 2: Effective Concentrations of this compound for Cellular Effects
| Cellular Effect | Cell Line(s) | Effective Concentration (μM) | PKCδ-Dependent or Independent? | Reference(s) |
| Inhibition of Cell Proliferation | Glioma cells (U251, SNB19) | 2 - 4 | Initially attributed to PKCδ, now considered complex/independent. | [9] |
| Prostate cancer cells (PC3, DU145) | 3 - 5 | Independent (via EZH2 downregulation). | [10] | |
| Gastric cancer cells (SGC-7901, MGC-803) | 2 - 8 | Independent. | [11] | |
| Induction of Apoptosis | Glioma cells (U251, SNB19) | 2 - 4 | Independent (via Cdc20 downregulation). | [9] |
| Prostate cancer cells (PC3, DU145) | 3 - 5 | Independent. | [10] | |
| HT1080 Fibrosarcoma | 0.5 - 10 | Independent. | [12] | |
| Induction of Autophagy | HT1080 Fibrosarcoma | Not specified | Independent. | [12] |
| Prostate CSCs | Not specified | Independent (via PI3K/Akt/mTOR). | [13] | |
| Bladder cancer cells | Not specified | Independent. | [14] | |
| Mitochondrial Uncoupling | Parotid acinar cells, PC12 cells | Not specified | Independent. | [4] |
| Inhibition of Cell Invasion | Glioma cells | 2 - 4 | Initially attributed to PKCδ, now considered complex/independent. | [9] |
Signaling Pathways and Mechanisms of Action
The diverse biological effects of this compound can be attributed to its interaction with multiple signaling pathways. The diagrams below illustrate the key PKCδ-dependent and independent mechanisms.
PKCδ-Dependent Signaling (Historically Proposed)
While many of this compound's effects are now known to be off-target, it was initially used to probe PKCδ's role in cellular processes like proliferation and migration. The proposed, albeit now contested, mechanism involved the direct inhibition of PKCδ, preventing the phosphorylation of its downstream substrates.
Caption: Proposed PKCδ-dependent pathway inhibited by this compound.
PKCδ-Independent Signaling Pathways
The majority of recent evidence points to this compound's effects being mediated through pathways independent of PKCδ. A primary mechanism is its ability to uncouple mitochondria, leading to ATP depletion and activation of AMPK. This has widespread consequences, including the induction of autophagy and apoptosis.
Caption: Key PKCδ-independent mechanisms of this compound.
Experimental Protocols
To aid in the replication and validation of findings, detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay for PKCδ Activity
This protocol is designed to measure the kinase activity of PKCδ in the presence of an inhibitor like this compound.
Objective: To determine the IC50 of this compound for PKCδ.
Materials:
-
Recombinant human PKCδ kinase
-
PKCδ substrate peptide (e.g., a peptide with the sequence RFARKGSLRQKNV)[15]
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[16]
-
PKC Lipid Activator Mix[16]
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)[16][17]
-
This compound stock solution (in DMSO)
-
P81 phosphocellulose paper (for radioactive assay)[17]
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a microcentrifuge tube, combine the recombinant PKCδ enzyme, the PKCδ substrate peptide, and the lipid activator mix in the kinase assay buffer.
-
Add the different concentrations of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP (or cold ATP for non-radioactive assays).
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).[17]
-
Stop the reaction. For radioactive assays, spot an aliquot of the reaction mixture onto P81 phosphocellulose paper and wash extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.[17] For non-radioactive assays, follow the manufacturer's protocol for the detection reagent.
-
Quantify the incorporated radioactivity using a scintillation counter or the luminescent signal using a luminometer.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of this compound on cell proliferation and viability.
Objective: To determine the dose- and time-dependent effects of this compound on the viability of a specific cell line.
Materials:
-
Cell line of interest (e.g., HT1080, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1 to 20 µM) or DMSO (vehicle control) for different time points (e.g., 24, 48, 72 hours).[9][11]
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Express the results as a percentage of the control (untreated cells) to determine the effect of this compound on cell viability.[18]
Western Blot Analysis for Autophagy and Apoptosis Markers
This protocol is used to detect changes in the expression of key proteins involved in autophagy (e.g., LC3-II) and apoptosis (e.g., cleaved PARP, cleaved caspase-3).
Objective: To determine if this compound induces autophagy and/or apoptosis in a specific cell line.
Materials:
-
Cell line of interest
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LC3B, anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of this compound or DMSO for the specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in protein expression, such as the conversion of LC3-I to LC3-II for autophagy or the appearance of cleaved PARP/caspase-3 for apoptosis.[12][13][14]
Conclusion
The evidence strongly indicates that this compound is not a specific inhibitor of PKCδ and that many of its biological effects are mediated through off-target mechanisms, most notably mitochondrial uncoupling.[2][3] Researchers using this compound should exercise caution in attributing its effects solely to PKCδ inhibition. It is crucial to employ complementary approaches, such as siRNA-mediated knockdown of PKCδ, to validate any proposed role for this kinase.[12] Understanding the multifaceted nature of this compound's activity is essential for the accurate interpretation of experimental data and for its potential application in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: an inappropriate and ineffective inhibitor of PKCdelta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. search.library.ucdavis.edu [search.library.ucdavis.edu]
- 4. This compound is a mitochondrial uncoupler that decreases cellular ATP levels and indirectly blocks protein kinase Cdelta tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound, a novel protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound, an inhibitor of calmodulin-dependent protein kinase III, on cellular proliferation, viability, and cell cycle distribution in malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits cell growth and invasion via down-regulation of Cdc20 in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound promotes autophagy and apoptosis in gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound induces autophagy and apoptotic cell death through a PKC-delta-independent pathway in HT1080 human fibrosarcoma cells: the protective role of autophagy in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. celprogen.com [celprogen.com]
- 14. This compound-induced autophagy leads to apoptosis in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HTScan® PKCδ Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. promega.com [promega.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. researchgate.net [researchgate.net]
Validating Rottlerin's In Vivo Efficacy: A Comparative Guide for Xenograft Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Rottlerin's in vivo efficacy against alternative cancer therapies using xenograft models. Experimental data, detailed protocols, and pathway visualizations are presented to support further investigation into this compound as a potential anti-cancer agent.
This compound, a natural compound isolated from the plant Mallotus philippinensis, has demonstrated anti-tumor properties in various cancer types. This guide focuses on its in vivo efficacy, particularly in pancreatic and breast cancer xenograft models, and provides a comparative overview with standard-of-care chemotherapeutic agents.
Pancreatic Cancer Xenograft Models: this compound vs. Gemcitabine
This compound has shown significant potential in preclinical models of pancreatic cancer. Studies utilizing xenografts in nude mice have demonstrated its ability to inhibit tumor growth and modulate key signaling pathways.[1][2][3]
Quantitative Data Summary
| Treatment Group | Dosage & Administration | Tumor Growth Inhibition | Key Molecular Changes | Reference |
| This compound | Diet supplemented with 0.012% this compound | Significant inhibition of tumor growth in AsPC-1 xenografts.[1] | - Suppression of cell proliferation (Ki67) - Activation of caspase-3 and cleavage of PARP - Inhibition of Bcl-2, cyclin D1, CDK2, CDK6 - Induction of Bax - Inhibition of angiogenesis markers (Cox-2, VEGF, VEGFR, IL-8) - Inhibition of metastasis markers (MMP-2, MMP-9) - Inhibition of Akt, Shh, and Notch pathways | [1] |
| Gemcitabine | 100 mg/kg, weekly, intraperitoneal injection | Maintained stable disease in PA10 PDX models before resistance.[4] Reduced tumor volume by 80% in PA16 PDX models before resistance.[4] | - Standard cytotoxic effects through DNA synthesis inhibition.[5] | [4] |
| Gemcitabine (Metronomic) | Not specified | 10-fold smaller tumors compared to control.[6] | - Reduced glucose avidity, proliferation, and apoptosis. - Increased vessel density and tumor perfusion.[6] | [6] |
Note: The data for this compound and Gemcitabine are from separate studies and not from a head-to-head comparison in the same experimental setup.
Experimental Protocols
This protocol outlines the surgical procedure for establishing an orthotopic pancreatic cancer xenograft in mice.
-
Cell Preparation: Human pancreatic cancer cells (e.g., AsPC-1) are cultured and harvested during the logarithmic growth phase. A cell suspension is prepared in a suitable medium, often mixed with Matrigel to prevent leakage.
-
Animal Preparation: Immunocompromised mice (e.g., nude mice) are anesthetized. The surgical area on the left flank is sterilized.
-
Surgical Procedure: A small incision is made in the skin and abdominal wall to expose the pancreas.
-
Cell Implantation: A small volume of the cell suspension (typically 1 x 10^6 cells in 50 µL) is injected into the pancreatic tail.
-
Closure: The abdominal wall and skin are sutured.
-
Post-operative Care: Analgesics are administered, and the animals are monitored for recovery. Tumor growth is monitored using methods like caliper measurements or in vivo imaging.
-
This compound: Administered through a diet supplemented with 0.012% this compound, which corresponds to an estimated daily intake of 0.5 mg/mouse.[7]
-
Gemcitabine: Typically administered via intraperitoneal (IP) injection. Common dosages in mouse models range from 40 mg/kg to 120 mg/kg, administered once or twice weekly.[8][9]
Signaling Pathways Modulated by this compound in Pancreatic Cancer
This compound's anti-tumor activity in pancreatic cancer is attributed to its modulation of multiple signaling pathways, including the PI3K/Akt/mTOR, Notch, and Sonic Hedgehog (Shh) pathways.[1][10] It has also been shown to downregulate Skp2, a protein involved in cell cycle progression and tumorigenesis.[11]
Caption: this compound's multi-target inhibition in pancreatic cancer.
Breast Cancer Xenograft Models: this compound vs. Doxorubicin and Paclitaxel
In breast cancer models, this compound has demonstrated efficacy both as a monotherapy and in combination with standard chemotherapeutic agents like paclitaxel.
Quantitative Data Summary
| Treatment Group | Dosage & Administration | Tumor Growth Inhibition | Key Molecular Changes | Reference |
| This compound | 3 µM and 5 µM (in vitro) | 40% and 60% cell proliferation inhibition at 72 hours in MCF-7 and MDA-MB-231 cells.[12] | - Induced apoptosis and G1 cell cycle arrest. - Suppressed cell migration and invasion. - Down-regulated Skp2 expression.[12] | [12] |
| This compound + Paclitaxel | This compound (5-20 mg/kg) + Paclitaxel (5 mg/kg) | Augmented paclitaxel's effect in reducing tumor burden and metastatic lung nodules.[13] | - Altered expression of EMT markers (E-cadherin, Snail 1, Vimentin). - Attenuated Bcl-2 and amplified cleaved PARP.[13] | [13] |
| Doxorubicin | 2, 4, or 8 mg/kg, weekly | Dose-dependent inhibition of tumor growth in MDA-G8 xenografts.[14] | - Standard cytotoxic effects through DNA intercalation and topoisomerase II inhibition.[15] | [14] |
Note: The data for this compound and Doxorubicin are from separate studies and not from a head-to-head comparison in the same experimental setup.
Experimental Protocols
This protocol describes the establishment of an orthotopic breast cancer xenograft model in mice.
-
Cell Preparation: 4T1 murine breast cancer cells are cultured and prepared into a single-cell suspension.
-
Animal Preparation: Female BALB/c mice are used. The injection site, typically the fourth mammary fat pad, is located.
-
Cell Implantation: Approximately 1 x 10^5 to 1 x 10^6 4T1 cells in a small volume (e.g., 50 µL) are injected into the mammary fat pad.
-
Tumor Monitoring: Palpable tumors usually develop within 7-14 days. Tumor growth is monitored by caliper measurements.
-
This compound: In combination studies, administered at doses of 5-20 mg/kg.[13] The route of administration in this specific study was not detailed in the abstract.
-
Doxorubicin: Typically administered via intraperitoneal (IP) or intravenous (IV) injection. Dosages in mouse models vary, with examples of 1 mg/kg weekly IP[15] or 2, 4, or 8 mg/kg weekly IP.[14]
-
Paclitaxel: In combination with this compound, a low dose of 5 mg/kg was used.[13]
Signaling Pathways Modulated by this compound in Breast Cancer
Similar to its action in pancreatic cancer, this compound's effects in breast cancer are linked to the inhibition of the PI3K/Akt/mTOR pathway and the downregulation of Skp2.[10][12]
Caption: this compound's inhibitory action on key pathways in breast cancer.
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a compound like this compound using a xenograft model.
Caption: A generalized workflow for in vivo xenograft studies.
Conclusion
The available preclinical data suggests that this compound is a promising anti-cancer agent with in vivo efficacy in both pancreatic and breast cancer xenograft models. Its multi-targeted mechanism of action, affecting key signaling pathways like PI3K/Akt/mTOR and downregulating critical proteins such as Skp2, offers a potential advantage over single-target therapies. Furthermore, its ability to enhance the efficacy of standard chemotherapeutics like paclitaxel warrants further investigation.
However, for a definitive validation of its efficacy, future studies should include direct, head-to-head comparisons with standard-of-care drugs within the same experimental design. Such studies will be crucial in determining the true potential of this compound as a standalone or combination therapy in the clinical setting. The experimental protocols and pathway information provided in this guide serve as a valuable resource for designing and interpreting future in vivo studies of this compound.
References
- 1. This compound suppresses growth of human pancreatic tumors in nude mice, and pancreatic cancer cells isolated from Kras(G12D) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of this compound, a Natural Protein Kinases C Inhibitor, in Pancreatic Cancer Cells and Mouse Xenografts by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of this compound, a Natural Protein Kinases C Inhibitor, in Pancreatic Cancer Cells and Mouse Xenografts by RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of gemcitabine-resistant patient-derived xenograft models of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing efficacy of gemcitabine in pancreatic patient-derived xenograft mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The differential effects of metronomic gemcitabine and antiangiogenic treatment in patient-derived xenografts of pancreatic cancer: treatment effects on metabolism, vascular function, cell proliferation, and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized Phase II Study of Gemcitabine Monotherapy vs. Gemcitabine with an EPA-Enriched Oral Supplement in Advanced Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Tumor suppressive role of this compound in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound exhibits anti-cancer effect through inactivation of S phase kinase-associated protein 2 in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound exerts its anti-tumor activity through inhibition of Skp2 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound promotes anti-metastatic events by ameliorating pharmacological parameters of paclitaxel: An in-vivo investigation in the orthotopic mouse model of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Frontiers | Metabolomics insights into doxorubicin and 5-fluorouracil combination therapy in triple-negative breast cancer: a xenograft mouse model study [frontiersin.org]
Safety Operating Guide
Proper Disposal of Rottlerin: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides crucial safety and logistical information for the proper disposal of Rottlerin, a commonly used reagent in scientific research. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
This compound, also known as Mallotoxin, is a chemical compound that necessitates careful handling and disposal due to its potential hazards.[1][2] It is harmful if swallowed and is recognized as being very toxic to aquatic life with long-lasting effects.[3] Therefore, it is imperative that this compound and its containers are disposed of through an approved waste disposal plant.[3]
Key Disposal Principles:
-
Regulatory Compliance: All disposal activities must be in accordance with applicable regional, national, and local laws and regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste and must consult these regulations for complete and accurate classification.[4]
-
Avoid Environmental Release: Under no circumstances should this compound be emptied into drains or released into the environment.[4] Its insolubility in water and potential for long-term aquatic harm underscore this restriction.[4]
-
Professional Disposal: The recommended method for disposing of this compound is to mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5] Alternatively, arrangements should be made with a licensed professional waste disposal service.
Quantitative Data Summary
| Hazard Classification | Details | Source |
| Acute Oral Toxicity | Category 4, Harmful if swallowed.[3][4] | [3][4] |
| Aquatic Toxicity | Category 1, Very toxic to aquatic life with long lasting effects.[3] | [3] |
Detailed Disposal Protocol
This protocol outlines the step-by-step procedure for the safe disposal of this compound waste in a laboratory setting.
1. Waste Identification and Segregation:
- Clearly label all containers with this compound waste as "HAZARDOUS WASTE".[6]
- Specify the contents, including "this compound" and any solvents or other chemicals present.[6]
- Do not mix this compound waste with other incompatible chemical waste streams.[6][7]
2. Spill Management:
- In the event of a spill, prevent further leakage if it is safe to do so.
- For powder spills, cover with a plastic sheet or tarp to minimize spreading.
- Use personal protective equipment (PPE), including gloves and eye/face protection, during cleanup.[5]
- Mechanically take up the spilled material and place it in appropriate, sealed containers for disposal. For liquid spills, absorb the material with sand or vermiculite before placing it in a closed container.[5]
- Thoroughly clean the contaminated surface.
3. Container Management:
- Use containers that are in good condition and compatible with this compound and any associated solvents.[6] The original container is often a suitable choice.[6]
- Keep waste containers tightly closed except when adding waste.[6]
- Store waste containers in a designated, well-ventilated area, away from heat and sources of ignition.[4]
4. Final Disposal:
- Arrange for the collection of the hazardous waste by a licensed disposal company.
- Ensure all required documentation for the transfer of hazardous waste is completed accurately.
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. This compound | C30H28O8 | CID 5281847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound|82-08-6|MSDS [dcchemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. oshe.uthm.edu.my [oshe.uthm.edu.my]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
